molecular formula C23H20N5NaO6S2 B1290562 Acid Yellow 25 CAS No. 6359-85-9

Acid Yellow 25

Cat. No.: B1290562
CAS No.: 6359-85-9
M. Wt: 549.6 g/mol
InChI Key: HIVOVYAPEYLNLV-UHFFFAOYSA-M
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Description

Acid Yellow 25 is a useful research compound. Its molecular formula is C23H20N5NaO6S2 and its molecular weight is 549.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

6359-85-9

Molecular Formula

C23H20N5NaO6S2

Molecular Weight

549.6 g/mol

IUPAC Name

sodium;4-[5-methyl-4-[[4-methyl-3-(phenylsulfamoyl)phenyl]diazenyl]-3-oxo-1H-pyrazol-2-yl]benzenesulfonate

InChI

InChI=1S/C23H21N5O6S2.Na/c1-15-8-9-18(14-21(15)35(30,31)27-17-6-4-3-5-7-17)24-25-22-16(2)26-28(23(22)29)19-10-12-20(13-11-19)36(32,33)34;/h3-14,26-27H,1-2H3,(H,32,33,34);/q;+1/p-1

InChI Key

HIVOVYAPEYLNLV-UHFFFAOYSA-M

SMILES

CC1=C(C=C(C=C1)N=NC2C(=NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+]

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(NN(C2=O)C3=CC=C(C=C3)S(=O)(=O)[O-])C)S(=O)(=O)NC4=CC=CC=C4.[Na+]

Other CAS No.

6359-85-9

Origin of Product

United States

Foundational & Exploratory

Acid Yellow 25 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Acid Yellow 25 (C.I. 18835). The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Structure and Identity

This compound is a monoazo dye characterized by a pyrazolone core. The molecule contains two sulfonate groups, which impart water solubility, and a sulfonamide linkage. The anionic nature of the dye is crucial for its binding properties to cationic substrates.

Systematic IUPAC Name: Sodium 4-[[4,5-dihydro-3-methyl-5-oxo-4-[(4-methyl-3-sulfamoylphenyl)azo]-1H-pyrazol-1-yl]phenyl]sulfonate

Synonyms: C.I. This compound, monosodium salt; Acid Fast Yellow R; Cyanine Fast Yellow R; Tertracid Yellow R; Xylene Fast Yellow RPN; Supramine Yellow R[1][2]

The chemical structure of this compound is depicted below:

Figure 1: Chemical Structure of this compound.

Physicochemical and Spectral Properties

A summary of the key physicochemical and spectral properties of this compound is presented in the tables below for easy reference and comparison.

Table 1: General and Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 6359-85-9[3][4]
C.I. Number 18835[3][5]
Molecular Formula C₂₃H₂₀N₅NaO₆S₂[1][3]
Molecular Weight 549.55 g/mol [1][5]
Appearance Yellow to mustard-brown powder[3][6]
Solubility in Water Soluble (150 g/L at 90°C); solution is yellow, becomes turbid when cold.[7]
Solubility in Organic Solvents Slightly soluble in ethanol and acetone.[3]
Density 1.5 g/cm³[8]
Storage Temperature Room temperature[1]

Table 2: Spectral Properties of this compound

PropertyValueReference(s)
λmax 392 nm[5]
Molar Extinction Coefficient (ε) 13200 at 259 nm in H₂O at 0.03 g/L[5]

Synthesis of this compound

The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction.[3][8] The general manufacturing method involves the diazotization of 5-Amino-2-methyl-N-phenylbenzenesulfonamide, which is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[3]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification A 5-Amino-2-methyl-N- phenylbenzenesulfonamide C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂ / HCl B->C E This compound C->E Coupling Reaction D 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl) benzenesulfonic acid D->E F Salting Out E->F G Filtration F->G H Drying G->H I Crushing H->I J Final Product I->J

Figure 2: General Synthesis Workflow for this compound.

Experimental Protocol: Synthesis of this compound (Generalized)

Disclaimer: The following is a generalized experimental protocol based on standard procedures for azo dye synthesis. It should be adapted and optimized for specific laboratory conditions.

Step 1: Diazotization of 5-Amino-2-methyl-N-phenylbenzenesulfonamide

  • In a suitable reaction vessel, suspend one molar equivalent of 5-Amino-2-methyl-N-phenylbenzenesulfonamide in approximately 2.5-3 molar equivalents of hydrochloric acid diluted with water.

  • Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

  • In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension, maintaining the temperature below 5°C.

  • Continue stirring for 15-30 minutes after the addition is complete. The formation of the diazonium salt can be monitored by testing for the absence of the starting amine (e.g., by TLC) and the presence of nitrous acid (using starch-iodide paper).

Step 2: Azo Coupling Reaction

  • In a separate reaction vessel, dissolve one molar equivalent of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous alkaline solution (e.g., sodium carbonate or sodium hydroxide) and cool to 0-5°C.

  • Slowly add the freshly prepared, cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 10°C.

  • The pH of the reaction mixture should be maintained in the weakly acidic to neutral range to facilitate the coupling reaction.

  • A yellow precipitate of this compound will form. Continue stirring for 1-2 hours to ensure the reaction goes to completion.

Step 3: Isolation and Purification

  • The precipitated dye is typically isolated by "salting out," where sodium chloride is added to the reaction mixture to decrease the solubility of the dye.

  • Collect the solid product by vacuum filtration and wash with a cold brine solution to remove inorganic salts and unreacted starting materials.

  • The filter cake is then dried in an oven at a suitable temperature (e.g., 60-80°C).

  • The dried dye is crushed to obtain a fine powder.

Applications

This compound is a versatile dye with applications in various fields:

  • Textile Industry: It is primarily used for dyeing and printing on wool and polyamide fibers.[3]

  • Leather and Paper Industries: It can also be used for coloring leather and in paper coating.[3][7]

  • Biological Staining: this compound is employed in histology and hematology as a cytoplasmic counterstain to visualize cellular structures.[1]

  • Cosmetics: The dye is used as a colorant in cosmetic formulations.

  • Analytical Chemistry: It can be utilized as a reagent in certain analytical procedures.

Experimental Protocol: Histological Staining with this compound (Generalized)

Disclaimer: This is a general protocol for using an acid dye as a counterstain in histology and should be optimized for specific tissues and desired staining intensities.

Staining_Workflow A Deparaffinization and Rehydration of Tissue Section B Nuclear Staining (e.g., Hematoxylin) A->B C Washing B->C D Differentiation (e.g., Acid Alcohol) C->D E Washing and Bluing D->E F Counterstaining with this compound Solution E->F G Washing F->G H Dehydration G->H I Clearing H->I J Mounting I->J

Figure 3: General Experimental Workflow for Histological Staining.

Solutions:

  • This compound Staining Solution (0.5-1.0% w/v): Dissolve 0.5-1.0 g of this compound in 100 mL of distilled water. Add a few drops of glacial acetic acid to acidify the solution (pH ~2.5-4.0).

Procedure:

  • Deparaffinize and Rehydrate: Take paraffin-embedded tissue sections through xylene and a graded series of alcohol to water.

  • Nuclear Staining: Stain with a regressive hematoxylin stain (e.g., Harris's or Mayer's) for 5-10 minutes.

  • Washing: Wash gently in running tap water.

  • Differentiation: Differentiate in 1% acid alcohol with brief dips until the desired nuclear staining is achieved.

  • Washing and Bluing: Wash in running tap water and then "blue" the sections in a suitable bluing agent (e.g., Scott's tap water substitute or lithium carbonate solution).

  • Counterstaining: Immerse the slides in the this compound staining solution for 1-5 minutes. The optimal time will depend on the tissue and desired staining intensity.

  • Washing: Briefly rinse with distilled water to remove excess stain.

  • Dehydration: Dehydrate the sections through a graded series of alcohol.

  • Clearing: Clear the sections in xylene or a xylene substitute.

  • Mounting: Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/Purple

  • Cytoplasm, muscle, and erythrocytes: Shades of yellow

Biological Signaling Pathways

Currently, there is no scientific literature to suggest that this compound is directly involved in or modulates any specific biological signaling pathways. Its primary biological interaction is the electrostatic binding to positively charged proteins in tissues for staining purposes.

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[9] Inhalation of the dust should be avoided, and work should be conducted in a well-ventilated area or a fume hood.[9] It is incompatible with strong oxidizing agents.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]

Disclaimer: This document is intended for informational purposes only and does not constitute a specification or warranty. The information provided is based on publicly available data and should be used in conjunction with other resources and professional judgment. All experimental work should be conducted in accordance with established laboratory safety protocols.

References

C.I. 18835 (Direct Yellow 4): An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. 18835, commonly known as Direct Yellow 4, is a stilbene-azo dye recognized for its utility in a variety of industrial and research applications. As a direct dye, it possesses a high affinity for cellulosic fibers, making it a staple in the textile and paper industries. Beyond its dyeing capabilities, its distinct colorimetric properties at varying pH levels have led to its use as a pH indicator in analytical chemistry. This technical guide provides a comprehensive overview of the molecular characteristics, quantitative data, and detailed experimental protocols relevant to the application of C.I. 18835 in a research setting.

Molecular and Chemical Properties

Direct Yellow 4 is an organic sodium salt belonging to the class of azo compounds. Its chemical structure features a central stilbene backbone with two azo-linked phenol groups, each substituted with a sulfonic acid group. This structure is responsible for its characteristic color and its solubility in water.

PropertyValueReference
Molecular Formula C26H18N4Na2O8S2[1]
Molecular Weight 624.55 g/mol [1]
Appearance Orange to reddish-brown powder
Solubility Soluble in water (golden brown solution), moderately soluble in ethanol, slightly soluble in acetone[1]
pH Indicator Range 6.4 - 8.0 (Yellow to Orange-Red)

Quantitative Data

The following table summarizes key quantitative parameters associated with C.I. 18835.

ParameterValueNotes
Wavelength of Maximum Absorbance (λmax) ~400-430 nmIn aqueous solution. The exact λmax can vary with solvent and pH.
Light Fastness (AATCC) 3Scale of 1-8, where 8 is the highest fastness.
Washing Fastness (AATCC) 1Scale of 1-5, where 5 is the highest fastness.
Acid Resistance (AATCC) 3Scale of 1-5, where 5 is the highest resistance.
Alkali Resistance (AATCC) 1Scale of 1-5, where 5 is the highest resistance.

Experimental Protocols

The following are detailed methodologies for key experiments involving C.I. 18835. These protocols are based on general procedures for direct dyes and should be optimized for specific experimental conditions.

Protocol 1: Synthesis of C.I. 18835 (Direct Yellow 4)

This protocol describes the laboratory-scale synthesis of C.I. 18835 via diazotization of 4,4′-diamino-2,2′-stilbenedisulfonic acid and subsequent azo coupling with phenol.

Materials:

  • 4,4′-diamino-2,2′-stilbenedisulfonic acid

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Phenol (C6H5OH)

  • Sodium hydroxide (NaOH)

  • Ice

  • Distilled water

  • Stir plate and stir bar

  • Beakers and graduated cylinders

  • Buchner funnel and filter paper

Procedure:

  • Diazotization: a. In a beaker, dissolve a specific molar equivalent of 4,4′-diamino-2,2′-stilbenedisulfonic acid in distilled water and hydrochloric acid. b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C. d. Continue stirring for 30 minutes to ensure complete formation of the tetraazonium salt.

  • Azo Coupling: a. In a separate beaker, dissolve two molar equivalents of phenol in an aqueous solution of sodium hydroxide. b. Cool the phenoxide solution to 0-5 °C in an ice bath. c. Slowly add the cold tetraazonium salt solution to the cold phenoxide solution with vigorous stirring. d. Maintain the temperature below 10 °C and continue stirring for 1-2 hours. The dye will precipitate out of the solution.

  • Isolation and Purification: a. Isolate the precipitated C.I. 18835 by vacuum filtration using a Buchner funnel. b. Wash the filter cake with a cold, dilute sodium chloride solution to remove impurities. c. Dry the purified dye in a vacuum oven at 60-70 °C.

Protocol 2: Preparation of a pH Indicator Solution

This protocol details the preparation of a C.I. 18835 solution for use as a pH indicator in acid-base titrations.

Materials:

  • C.I. 18835 (Direct Yellow 4) powder

  • Ethanol, 95%

  • Distilled water

  • Volumetric flask (100 mL)

  • Analytical balance

Procedure:

  • Weigh out 0.1 g of C.I. 18835 powder using an analytical balance.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 50 mL of 95% ethanol to the flask and swirl to dissolve the dye.

  • Once the dye is completely dissolved, dilute the solution to the 100 mL mark with distilled water.

  • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Store the indicator solution in a labeled, sealed container away from direct light.

  • For a typical titration, use 2-3 drops of the indicator solution per 100 mL of the analyte solution.

Protocol 3: Quantitative Analysis by UV-Vis Spectrophotometry

This protocol provides a general method for determining the concentration of C.I. 18835 in an aqueous solution using UV-Visible spectrophotometry.

Materials:

  • C.I. 18835 (Direct Yellow 4)

  • Distilled water

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of a Stock Solution: a. Accurately weigh a known mass of C.I. 18835 and dissolve it in a known volume of distilled water in a volumetric flask to prepare a stock solution of a specific concentration (e.g., 100 mg/L).

  • Preparation of Standard Solutions: a. Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 mg/L).

  • Measurement of Absorbance: a. Set the UV-Vis spectrophotometer to scan a wavelength range that includes the expected λmax of C.I. 18835 (approximately 400-430 nm). b. Use distilled water as a blank to zero the instrument. c. Measure the absorbance of each standard solution at the λmax. d. Measure the absorbance of the unknown sample solution at the λmax.

  • Data Analysis: a. Plot a calibration curve of absorbance versus concentration for the standard solutions. b. Perform a linear regression on the data points to obtain the equation of the line (y = mx + c), where y is absorbance and x is concentration. The R-squared value should be close to 1 for a good linear fit. c. Use the equation of the line to calculate the concentration of C.I. 18835 in the unknown sample based on its measured absorbance.

Signaling Pathways

There is no scientific evidence to suggest that C.I. 18835, a synthetic dye, is involved in biological signaling pathways. Its primary applications are in materials science and analytical chemistry, and it is not intended for in vivo use or as a pharmacological agent.

Visualizations

Synthesis of C.I. 18835 (Direct Yellow 4)

G A 4,4′-Diamino-2,2′- stilbenedisulfonic acid B NaNO2, HCl 0-5 °C A->B Diazotization C Tetraazonium Salt B->C G C.I. 18835 (Direct Yellow 4) C->G Azo Coupling D Phenol (2 eq.) E NaOH 0-5 °C D->E Deprotonation F Phenoxide Solution E->F F->G

Caption: Synthesis of C.I. 18835 (Direct Yellow 4).

General Workflow for Dyeing Cotton with Direct Yellow 4

G start Start prep_bath Prepare Dyebath (Dye, Water, Soda Ash) start->prep_bath add_fabric Introduce Cotton Fabric (40 °C) prep_bath->add_fabric add_salt Add Salt (NaCl) (in portions) add_fabric->add_salt heat Heat to Boiling (95-100 °C, 45-60 min) add_salt->heat cool Cool Down heat->cool rinse Rinse and Dry cool->rinse end End rinse->end

Caption: Workflow for dyeing cotton with Direct Yellow 4.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Acid Yellow 25 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, also known by its Colour Index name C.I. 18835, is a synthetic monoazo dye belonging to the pyrazolone series.[1][2] It is characterized by the presence of one or more sulfonate groups, which imparts its acidic nature and solubility in aqueous media.[3][4] This dye is extensively used in the textile industry for dyeing natural and synthetic fibers such as wool, silk, and nylon.[5] Beyond textiles, its applications extend to the coloring of paper, leather, and in certain biological staining procedures.[2][6] Given its widespread use, a thorough understanding of its physicochemical properties is crucial for research in environmental science, toxicology, and the development of degradation and removal technologies. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its analysis, and insights into its degradation pathways and potential biological interactions.

Physicochemical Characteristics

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for researchers. These characteristics are essential for predicting its behavior in various chemical and biological systems.

Identifier Value Reference
Chemical Name benzenesulfonic acid, 4-[4,5-dihydro-3-methyl-4-[[4-methyl-3-[(phenylamino)sulfonyl]phenyl]azo]-5-oxo-1H-pyrazol-1-yl]-, monosodium salt[5]
C.I. Name This compound[2]
C.I. Number 18835
CAS Number 6359-85-9[2][6]
Molecular Formula C₂₃H₂₀N₅NaO₆S₂[2][6]
SMILES [Na+].Cc1ccc(cc1S(=O)(=O)Nc2ccccc2)\N=N\c3c(C)nn(c3O)-c4ccc(cc4)S([O-])(=O)=O
Property Value Reference
Molecular Weight 549.55 g/mol [6]
Appearance Yellow or mustard-brown powder[2][5]
Melting Point > 100 °C (decomposes)[7]
Density 1.5 g/cm³[3]
Solubility in Water Soluble, though some sources indicate it is partly miscible or does not mix well. A quantitative value of 150 g/L at 90°C has been reported for a similar dye, Acid Yellow RN.[2][3][4][6]
Solubility in Organic Solvents Slightly soluble in ethanol and acetone.[2]
λmax (in water) 392 nm
Molar Extinction Coefficient (ε) 13200 L mol⁻¹ cm⁻¹ at 259 nm in H₂O (at 0.03 g/L)
pKa Not explicitly found in searches. As a sulfonic acid derivative, it is expected to be a strong acid with a low pKa. Benzenesulfonic acid has a pKa of -6.5.[8]

Experimental Protocols

Detailed methodologies are critical for the accurate quantification and analysis of this compound. The following sections provide experimental protocols for UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

Quantification of this compound using UV-Vis Spectrophotometry

This protocol outlines the steps for determining the concentration of this compound in an aqueous solution.

1. Principle: The concentration of a substance in a solution is proportional to the amount of light it absorbs at a specific wavelength, as described by the Beer-Lambert Law. This compound exhibits a maximum absorbance (λmax) at approximately 392 nm in water.

2. Materials and Equipment:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks (various sizes)

  • Pipettes

  • Analytical balance

  • This compound dye

  • Distilled or deionized water (as solvent)

3. Procedure:

  • Preparation of Stock Solution (e.g., 100 mg/L):

    • Accurately weigh 10 mg of this compound powder using an analytical balance.

    • Quantitatively transfer the powder to a 100 mL volumetric flask.

    • Dissolve the dye in a small amount of distilled water and then fill the flask to the mark with distilled water.

    • Stopper the flask and invert it several times to ensure complete dissolution and mixing.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions with concentrations ranging from, for example, 1 mg/L to 20 mg/L by diluting the stock solution.

    • For example, to prepare a 10 mg/L standard, pipette 10 mL of the 100 mg/L stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

  • Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.[9][10]

    • Set the wavelength to the λmax of this compound (392 nm).

    • Fill a quartz cuvette with the blank solution (distilled water) and place it in the spectrophotometer to zero the absorbance.[9]

    • Measure the absorbance of each standard solution, starting from the lowest concentration. Rinse the cuvette with the next standard before filling.

    • Measure the absorbance of the unknown sample solution. If the absorbance is higher than the highest standard, dilute the sample accordingly.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where y is the absorbance and x is the concentration. The R² value should be close to 1 for a good linear fit.

    • Use the equation to calculate the concentration of the unknown sample based on its measured absorbance.

Analysis of this compound and its Degradation Products by HPLC

This protocol provides a general framework for the separation and detection of this compound and its potential degradation products.

1. Principle: High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. A Diode Array Detector (DAD) or a UV-Vis detector can be used for quantification.

2. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11][12]

  • Mobile phase solvents: Acetonitrile (HPLC grade), Ammonium acetate, and water (HPLC grade).

  • Syringe filters (0.45 µm).

  • Vials for the autosampler.

3. Procedure:

  • Mobile Phase Preparation (example):

    • Mobile Phase A: 5 mM Ammonium acetate in water.[12]

    • Mobile Phase B: Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the this compound sample or the degradation mixture in the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions (example):

    • Column: C18 reversed-phase column.[11]

    • Mobile Phase: A gradient elution can be used to separate a wide range of compounds. For example:

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Hold at 50% A, 50% B

      • 25-30 min: Gradient back to 95% A, 5% B

      • 30-35 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.[12]

    • Detection: Monitor at the λmax of this compound (392 nm) and potentially at other wavelengths to detect degradation products that may have different absorption maxima.[13]

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a standard solution.

    • New peaks appearing in the chromatograms of degraded samples represent degradation products.

    • Quantification can be performed by creating a calibration curve for this compound. The concentration of degradation products can be estimated based on their peak areas relative to the initial peak area of the parent dye, or by using standards if the products are identified and available.

Degradation Pathways

The persistence of azo dyes in the environment is a significant concern. Research has focused on various methods to degrade these compounds, primarily through enzymatic and photocatalytic processes.

Enzymatic Degradation

Laccases and peroxidases are enzymes that can effectively decolorize and degrade azo dyes.[4][14] The degradation process is typically initiated by the oxidative cleavage of the azo bond (-N=N-).

The proposed mechanism involves the enzyme abstracting an electron from the dye molecule, leading to the formation of a radical cation. This unstable intermediate can then undergo further reactions, including asymmetric or symmetric cleavage of the azo bond.[1] This cleavage results in the formation of smaller aromatic compounds, such as sulfonated aromatic amines and quinone derivatives.[1][15] These intermediates can then be further degraded into simpler, less toxic compounds, and eventually mineralized to CO₂, H₂O, and inorganic ions.

Enzymatic_Degradation Acid_Yellow_25 This compound Radical_Cation Radical Cation Intermediate Acid_Yellow_25->Radical_Cation Oxidation Enzyme Laccase / Peroxidase Enzyme->Radical_Cation Azo_Cleavage Azo Bond Cleavage Radical_Cation->Azo_Cleavage Intermediates Aromatic Amines & Quinone Derivatives Azo_Cleavage->Intermediates Mineralization Mineralization (CO2, H2O, SO4²⁻, NO3⁻) Intermediates->Mineralization Further Oxidation

Proposed pathway for the enzymatic degradation of this compound.
Photocatalytic Degradation

Photocatalysis, often using semiconductors like titanium dioxide (TiO₂), is another effective method for degrading azo dyes.[16][17][18] The process is initiated by the absorption of UV or visible light by the photocatalyst, which generates electron-hole pairs.

These charge carriers react with water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻).[17] These ROS are powerful oxidizing agents that can attack the dye molecule, leading to the cleavage of the azo bond and the degradation of the aromatic rings.[16] The degradation proceeds through various intermediate products, which are eventually mineralized.

Generalized scheme for the photocatalytic degradation of this compound.

Interaction with Cellular Signaling Pathways

While specific studies on the interaction of this compound with cellular signaling pathways are limited, research on azo dyes as a class provides some insights. Exposure to azo dyes has been shown to induce oxidative stress in cells. This can lead to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which is a key regulator of the cellular antioxidant response.[19][20][21]

The degradation of azo dyes can lead to the formation of aromatic amines, which are known to have potential toxic, mutagenic, and carcinogenic effects.[22][23][24] These metabolites can potentially interact with various cellular signaling pathways, although the specific mechanisms are not fully elucidated for this compound. Some studies on other azo dyes suggest that their metabolites can impact the gut microbiome and trigger inflammatory responses, which could involve signaling pathways such as NF-κB.

Azo_Dye_Signaling Azo_Dye Azo Dye Exposure (e.g., this compound) Oxidative_Stress Increased Reactive Oxygen Species (ROS) (Oxidative Stress) Azo_Dye->Oxidative_Stress Metabolites Formation of Aromatic Amine Metabolites Azo_Dye->Metabolites Metabolism Nrf2_Activation Nrf2 Activation Oxidative_Stress->Nrf2_Activation Antioxidant_Response Activation of Antioxidant Response Element (ARE) - Upregulation of antioxidant enzymes Nrf2_Activation->Antioxidant_Response Inflammation Inflammatory Response (Potential NF-κB activation) Metabolites->Inflammation

Potential interactions of azo dyes with cellular signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound, along with practical experimental protocols for its analysis. The information presented on its degradation pathways and potential interactions with cellular systems highlights areas of active research and underscores the importance of understanding the environmental and biological fate of this widely used dye. For researchers, scientists, and drug development professionals, this guide serves as a foundational resource for further investigation into the properties and impacts of this compound.

References

Technical Guide: Solubility Profile of Acid Yellow 25 (CAS No. 6359-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Acid Yellow 25 (C.I. 18835), a synthetic azo dye with the CAS number 6359-85-9. The document details its solubility in two common laboratory solvents, water and ethanol, presenting available quantitative and qualitative data. Furthermore, it outlines a standardized experimental protocol for determining the solubility of this compound, ensuring reproducibility and accuracy in research and development settings.

Core Substance Identification

  • Chemical Name: Sodium 4-(3-methyl-4-((4-methyl-3-(phenylsulfamoyl)phenyl)azo)-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate

  • CAS Number: 6359-85-9

  • C.I. Number: 18835

  • Molecular Formula: C₂₃H₂₀N₅NaO₆S₂

  • Molecular Weight: 549.56 g/mol

  • Appearance: Yellow powder.[1]

Quantitative Solubility Data

The solubility of a substance is a critical physicochemical property, influencing its behavior in various applications, from dyeing processes to potential biomedical research. The following table summarizes the available quantitative and qualitative solubility data for this compound in water and ethanol.

SolventTemperatureSolubilityData TypeReference
Water90°C150 g/LQuantitative[1]
WaterNot SpecifiedSolubleQualitative[2]
EthanolNot SpecifiedSlightly SolubleQualitative[1][2]

Note: A significant challenge in compiling a complete solubility profile for this compound is the limited availability of precise, temperature-dependent quantitative data, particularly for organic solvents like ethanol. The qualitative description "slightly soluble" indicates a low affinity of the compound for ethanol.

Experimental Protocol for Solubility Determination

To ensure consistent and reliable solubility data, standardized methods are recommended. The following protocol is based on the OECD Test Guideline 105 (Flask Method) and the widely used shake-flask method , which are suitable for substances with solubilities greater than 10⁻² g/L.[3][4]

Principle

An excess amount of the test substance, this compound, is agitated in a specific solvent (water or ethanol) at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then determined using a suitable analytical method.

Materials and Equipment
  • This compound (analytical standard)

  • Distilled or deionized water

  • Absolute ethanol

  • Glass flasks with stoppers

  • Constant temperature shaker or water bath

  • Centrifuge

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

Procedure
  • Preparation of Test Solutions:

    • Add an excess amount of this compound to separate flasks containing a known volume of water and ethanol, respectively. The excess solid should be visually apparent throughout the experiment.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a constant temperature shaker or water bath set to the desired temperature (e.g., 20°C, 37°C).

    • Agitate the flasks for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. Preliminary tests may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the flasks to stand at the test temperature to allow undissolved material to sediment.

    • To ensure complete removal of solid particles, centrifuge an aliquot of the supernatant at the same temperature.

  • Sample Analysis:

    • Carefully withdraw a sample from the clear supernatant.

    • Filter the sample using a syringe filter that does not adsorb the test substance.

    • Prepare a series of dilutions of the filtered saturated solution.

    • Determine the concentration of this compound in the diluted samples using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Data Calculation:

    • Calculate the solubility in g/L using the measured concentration and the dilution factor.

    • The experiment should be performed in triplicate to ensure the reliability of the results.

Mandatory Visualizations

To further elucidate the experimental process, the following diagrams are provided.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add solvent (Water or Ethanol) A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation C->D E Centrifugation D->E F Filter supernatant E->F G Dilution Series F->G H Analytical Measurement (UV-Vis or HPLC) G->H I Calculate Solubility H->I

Caption: Experimental workflow for determining the solubility of this compound.

G cluster_water Aqueous Environment (Water) cluster_ethanol Organic Environment (Ethanol) AY25 This compound (C₂₃H₂₀N₅NaO₆S₂) Water H₂O AY25->Water Dissolution Ethanol C₂H₅OH AY25->Ethanol Limited Dissolution Soluble High Solubility (e.g., 150 g/L at 90°C) Water->Soluble Forms Saturated Solution SlightlySoluble Slightly Soluble Ethanol->SlightlySoluble Forms Dilute Solution

Caption: Logical relationship of this compound solubility in water and ethanol.

References

An In-depth Technical Guide to Acid Yellow 25: Discovery and Historical Background

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the monoazo dye, Acid Yellow 25 (C.I. 18835). It delves into the historical context of its development within the broader history of azo dyes, its chemical synthesis, and its key properties and applications. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other fields where this dye is utilized.

Historical Background and Discovery

The development of this compound is intrinsically linked to the rise of synthetic dyes in the late 19th and early 20th centuries. The journey began with the synthesis of Mauveine by William Henry Perkin in 1856, which marked the dawn of the synthetic dye industry. This discovery spurred intensive research into the chemical structures responsible for color, leading to the identification of the azo group (-N=N-) as a potent chromophore.

The first azo dye, Aniline Yellow, was synthesized in 1861. A significant advancement came in 1883 when Ludwig Knorr synthesized the first pyrazolone derivatives through a condensation reaction between ethyl acetoacetate and phenylhydrazine. Pyrazolones, when coupled with diazonium salts, were found to produce brightly colored dyes with good fastness properties, giving rise to the class of pyrazolone azo dyes.

Chemical Properties and Data

This compound is a single azo acid dye characterized by its bright yellow hue.[1] The presence of sulfonic acid groups in its structure renders it water-soluble and allows it to bind to the cationic sites in protein and polyamide fibers.[1]

PropertyValueReference
C.I. Name This compound[2]
C.I. Number 18835[2]
CAS Number 6359-85-9[2]
Molecular Formula C₂₃H₂₀N₅NaO₆S₂[2]
Molecular Weight 549.56 g/mol [2]
Appearance Yellow powder[2]
λmax 392 nm[3]
Solubility Soluble in water, slightly soluble in ethanol and acetone.[2]
Light Fastness (ISO) 5-6
Washing Fastness (ISO) Fading: 2, Staining: 4
Perspiration Fastness Fading: 3, Staining: 1

Synthesis of this compound

The synthesis of this compound is a two-step process characteristic of azo dye production: diazotization followed by an azo coupling reaction.

Step 1: Diazotization of 5-Amino-2-methyl-N-phenylbenzenesulfonamide

The primary aromatic amine, 5-Amino-2-methyl-N-phenylbenzenesulfonamide, is treated with a solution of sodium nitrite in the presence of a strong acid, typically hydrochloric acid, at a low temperature (0-5 °C). This reaction converts the amino group into a highly reactive diazonium salt.

Step 2: Azo Coupling

The resulting diazonium salt is then coupled with the coupling component, 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid. The coupling reaction is an electrophilic substitution where the diazonium ion attacks the electron-rich coupling component to form the stable azo dye, this compound.

Detailed Experimental Protocol (Generalized)

The following is a generalized experimental protocol for the synthesis of an acid yellow dye of the same class as this compound, which can be adapted for its specific synthesis.

Materials:

  • 5-Amino-2-methyl-N-phenylbenzenesulfonamide (diazo component)

  • 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid (coupling component)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) or Sodium hydroxide (NaOH)

  • Ice

  • Water

Procedure:

  • Diazotization:

    • Dissolve a specific molar equivalent of 5-Amino-2-methyl-N-phenylbenzenesulfonamide in dilute hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a stoichiometric amount of a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5 °C.

    • Continue stirring for 15-30 minutes after the addition is complete. The presence of excess nitrous acid can be checked with starch-iodide paper. Any excess can be neutralized with a small amount of sulfamic acid.

  • Preparation of Coupling Component Solution:

    • Dissolve a molar equivalent of 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous solution of sodium carbonate or sodium hydroxide to form a soluble salt.

    • Cool this solution to 0-5 °C.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5 °C and keep the reaction mixture alkaline by adding sodium carbonate or sodium hydroxide solution as needed.

    • Continue stirring for 1-2 hours until the coupling reaction is complete.

  • Isolation and Purification:

    • The precipitated dye is then isolated by filtration.

    • The filter cake is washed with a small amount of cold water or a brine solution to remove impurities.

    • The purified dye is then dried in an oven at a suitable temperature.

Mandatory Visualizations

Synthesis Pathway of this compound

Synthesis_of_Acid_Yellow_25 cluster_reactants Starting Materials cluster_intermediates Reaction Steps cluster_product Final Product Diazo 5-Amino-2-methyl-N- phenylbenzenesulfonamide Diazotization Diazotization (NaNO₂, HCl, 0-5°C) Diazo->Diazotization Coupling 4-(3-Methyl-5-oxo-4,5-dihydro- pyrazol-1-yl)benzenesulfonic acid Coupling_Reaction Azo Coupling (Alkaline conditions) Coupling->Coupling_Reaction Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Diazonium->Coupling_Reaction Product This compound (C.I. 18835) Coupling_Reaction->Product

Caption: Synthesis pathway of this compound.

Experimental Workflow for this compound Synthesis

Experimental_Workflow Start Start Prepare_Diazo Prepare Diazo Component Solution (5-Amino-2-methyl-N-phenylbenzenesulfonamide in HCl) Start->Prepare_Diazo Prepare_Coupling Prepare Coupling Component Solution (4-(...)-benzenesulfonic acid in alkali) Start->Prepare_Coupling Cool_Diazo Cool to 0-5°C Prepare_Diazo->Cool_Diazo Add_Nitrite Add NaNO₂ Solution Cool_Diazo->Add_Nitrite Diazotization Diazotization Reaction Add_Nitrite->Diazotization Azo_Coupling Azo Coupling Reaction Diazotization->Azo_Coupling Cool_Coupling Cool to 0-5°C Prepare_Coupling->Cool_Coupling Cool_Coupling->Azo_Coupling Filter Filter Precipitate Azo_Coupling->Filter Wash Wash with Water/Brine Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

Caption: Experimental workflow for the synthesis of this compound.

Applications

This compound is primarily used for dyeing protein fibers such as wool and silk, as well as synthetic polyamide fibers like nylon.[2] Its good water solubility makes it suitable for aqueous dyeing processes.[1] It is also used in the coloring of leather, paper, and in the formulation of inks and paints.[1] In the field of biological sciences, it finds application as a stain in histology and cytology to visualize cellular components.

Conclusion

This compound is a historically significant monoazo dye that emerged from the foundational era of synthetic dye chemistry. Its synthesis, based on the well-established principles of diazotization and azo coupling, yields a versatile yellow dye with important applications in the textile and other industries. While the specific details of its initial discovery are not widely documented, its chemical properties and manufacturing process are well understood. This guide provides a consolidated resource for professionals requiring in-depth knowledge of this compound.

References

Spectrophotometric Properties of Acid Yellow 25: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectrophotometric properties of Acid Yellow 25 (C.I. 18835), a synthetic azo dye. This document collates available quantitative data, details experimental protocols for its analysis, and presents visual workflows to aid in research and development applications.

Core Spectrophotometric Data

The spectrophotometric characteristics of this compound are fundamental to its quantification and analysis in various matrices. The following tables summarize the key quantitative data available for this dye.

Table 1: General Properties of this compound

PropertyValueReference
Chemical FormulaC₂₃H₂₀N₅NaO₆S₂
Molecular Weight549.55 g/mol
CAS Number6359-85-9

Table 2: Spectrophotometric Properties of this compound in Water

ParameterValueConditionsReference
λmax (Wavelength of Maximum Absorbance)392 nmIn H₂O
Molar Extinction Coefficient (ε)13200 L mol⁻¹ cm⁻¹at 259 nm in H₂O
Additional Absorbance Peak192 nmIn H₂O[1]

Table 3: Solubility and pH Stability

Solvent/ConditionObservationReference
EthanolSlightly soluble[2]
AcetoneSlightly soluble[2]
Aqueous solution with NaOHNo color change[2]

Experimental Protocols

Accurate determination of spectrophotometric properties is crucial for any research application. Below are detailed methodologies for key experiments related to this compound.

Protocol 1: Determination of Molar Absorptivity of this compound

This protocol outlines the steps to experimentally determine the molar absorptivity of this compound in a given solvent, such as water.

1. Materials and Equipment:

  • This compound (analytical grade)

  • Volumetric flasks (e.g., 100 mL, 50 mL, 25 mL, 10 mL)

  • Pipettes (graduated and volumetric)

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

  • Solvent (e.g., deionized water)

2. Preparation of a Stock Solution: a. Accurately weigh a precise amount of this compound powder (e.g., 5.5 mg to prepare a ~0.1 mM solution in 100 mL).[3] b. Quantitatively transfer the weighed dye into a 100 mL volumetric flask. c. Add a small amount of the chosen solvent (e.g., deionized water) to the flask and swirl to dissolve the dye completely. d. Once dissolved, fill the flask to the calibration mark with the solvent. e. Stopper the flask and invert it several times to ensure a homogenous solution. f. Calculate the exact molar concentration of the stock solution.[4]

3. Preparation of Standard Solutions: a. Prepare a series of standard solutions of decreasing concentrations from the stock solution by serial dilution.[5] For example, prepare 5, 10, 15, and 20 µM solutions. b. Use volumetric pipettes and volumetric flasks to ensure accuracy.

4. Spectrophotometric Measurement: a. Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. b. Set the wavelength to the λmax of this compound (392 nm for aqueous solutions). c. Use the solvent as a blank to zero the spectrophotometer.[5] d. Measure the absorbance of each standard solution, starting from the least concentrated. e. Rinse the cuvette with the next standard solution before filling it for measurement.

5. Data Analysis: a. Plot a graph of absorbance versus concentration for the standard solutions. b. The plot should yield a straight line that passes through the origin, in accordance with the Beer-Lambert law (A = εbc).[6][7] c. Determine the slope of the line, which is equal to the molar absorptivity (ε) multiplied by the path length of the cuvette (b, typically 1 cm).[8] d. Calculate the molar absorptivity (ε) by dividing the slope by the path length.[6][9]

Visualizing Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows.

experimental_workflow_molar_absorptivity cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Weigh Acid Yellow 25 dissolve Dissolve in Solvent (Volumetric Flask) weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilution stock->dilute standards Prepare Standard Solutions dilute->standards setup Setup Spectrophotometer (Set λmax = 392 nm) standards->setup blank Zero with Solvent Blank setup->blank measure Measure Absorbance of Standards blank->measure plot Plot Absorbance vs. Concentration measure->plot slope Determine Slope of the Line plot->slope calculate Calculate Molar Absorptivity (ε) slope->calculate

Workflow for Determining Molar Absorptivity

logical_relationship_beer_lambert_law cluster_variables Variables cluster_relationship Relationship beer_law Beer-Lambert Law A = εbc absorbance A Absorbance (unitless) beer_law->absorbance epsilon ε Molar Absorptivity (L mol⁻¹ cm⁻¹) beer_law->epsilon pathlength b Path Length (cm) beer_law->pathlength concentration c Concentration (mol L⁻¹) beer_law->concentration direct_prop2 Absorbance is directly proportional to Path Length pathlength->direct_prop2 direct_prop1 Absorbance is directly proportional to Concentration concentration->direct_prop1

References

In-Depth Technical Guide to the Spectroscopic Properties of Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, a monoazo dye, finds applications in various industrial and research settings, including textile dyeing and biological staining. A comprehensive understanding of its spectral properties, specifically its absorption and emission characteristics, is crucial for its effective utilization as a fluorescent marker or probe. This guide provides a detailed overview of the absorption and emission spectra of this compound, methodologies for their determination, and a generalized workflow for spectral analysis.

Spectroscopic Data of this compound

ParameterValueReference
Absorption Maximum (λmax) 392 nm[1][2]
Molar Extinction Coefficient (ε) Not Reported
Emission Maximum (λem) Not Reported
Stokes Shift (Δλ) Not Reported
Quantum Yield (Φ) Not Reported

Experimental Protocols

Determination of Absorption Spectrum

A standard method for determining the absorption spectrum of a chromophore like this compound involves the use of a UV-Visible spectrophotometer.

Materials and Equipment:

  • This compound

  • Solvent (e.g., deionized water, ethanol)

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent. From the stock solution, prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax, as this range provides the most accurate measurements.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up for at least 15-20 minutes to ensure a stable output.

  • Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the this compound solution. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent from the subsequent sample measurements.

  • Sample Measurement: Rinse the cuvette with the this compound solution and then fill it with the sample. Place the cuvette in the spectrophotometer and record the absorption spectrum over a desired wavelength range (e.g., 200-700 nm).

  • Data Analysis: The resulting spectrum will show absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax).

Determination of Emission Spectrum

The emission spectrum of a fluorescent molecule is determined using a spectrofluorometer.

Materials and Equipment:

  • This compound solution (prepared as for absorption spectroscopy)

  • Spectrofluorometer

  • Quartz cuvettes (4-sided clear for fluorescence)

  • Solvent

Procedure:

  • Solution Preparation: Use a dilute solution of this compound, typically with an absorbance of less than 0.1 at the excitation wavelength, to avoid inner filter effects.

  • Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp (e.g., Xenon arc lamp) to stabilize.

  • Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax) of this compound (392 nm).

  • Emission Scan: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 400-800 nm). The detector is typically placed at a 90-degree angle to the excitation beam to minimize detection of scattered excitation light.

  • Data Analysis: The resulting spectrum will show fluorescence intensity as a function of wavelength. The wavelength with the highest intensity is the emission maximum (λem). The difference between the absorption maximum and the emission maximum is the Stokes shift.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for determining the fluorescence spectrum of a sample.

FluorescenceSpectroscopyWorkflow cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis A Prepare Stock Solution of this compound B Prepare Dilute Sample (Abs < 0.1) A->B C Set Excitation Wavelength (e.g., 392 nm) B->C Introduce sample to spectrofluorometer D Scan Emission Wavelengths C->D E Detect Emitted Light (at 90 degrees) D->E F Plot Intensity vs. Wavelength E->F G Determine Emission Maximum (λem) F->G

Caption: A generalized workflow for fluorescence spectroscopy.

References

Acid Yellow 25: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, also known by its Colour Index number C.I. 18835, is a synthetic anionic azo dye.[1] While its primary applications are in the textile and food industries, it also serves as a biological stain in scientific research, particularly in the fields of histology and cell biology. Its anionic nature allows it to bind to cationic components within cells and tissues, making it a useful tool for visualizing various cellular structures. This technical guide provides an in-depth overview of the properties and applications of this compound in a research context, including its mechanism of action, experimental considerations, and a summary of its physicochemical properties.

Physicochemical and Quantitative Data

A summary of the key quantitative properties of this compound is presented in Table 1. This data is essential for its application in experimental settings, including solution preparation and spectroscopic analysis.

PropertyValueReferences
Chemical Formula C₂₃H₂₀N₅NaO₆S₂[2]
Molecular Weight 549.55 g/mol [1]
CAS Number 6359-85-9[2]
Colour Index 18835[2]
Appearance Yellow powder[2]
Solubility Soluble in water (yellow solution); Slightly soluble in ethanol and acetone.[2]
Maximum Adsorption Capacity 555.55 mg/g (on activated carbon)[3]
Enthalpy of Adsorption (ΔH) 19.44 kJ/mol[3]
Gibbs Free Energy of Adsorption (ΔG) -251.72 J/mol to -2367.84 J/mol (at tested temperatures)[3]

Applications in Scientific Research

The primary application of this compound in scientific research is as a histological stain. Its utility stems from its nature as an acid dye.

Histological Staining

Acid dyes are anionic, meaning they carry a net negative charge. In biological tissues, these dyes are attracted to cationic (positively charged) components, which are predominantly proteins in the cytoplasm, muscle, and connective tissue. This electrostatic interaction forms the basis of its staining mechanism.

This compound is suitable for use as a cytoplasmic counterstain, often in conjunction with a nuclear stain like hematoxylin. The nuclear stain colors the nuclei blue or purple, and this compound provides a contrasting yellow color to the cytoplasm and other protein-rich structures.

Mechanism of Action in Histological Staining

The staining process is primarily an electrostatic interaction. At an acidic pH, the amino groups (-NH₂) of proteins in the tissue become protonated (-NH₃⁺), resulting in a net positive charge. The anionic sulfonate groups (-SO₃⁻) on the this compound molecule are then attracted to these positively charged sites, leading to the staining of the tissue.

G cluster_tissue Tissue Protein (Cationic) cluster_dye This compound (Anionic) cluster_stained Stained Tissue Tissue Protein(-NH₃⁺) Stained [Protein(-NH₃⁺)]---[⁻O₃S-)Dye] Tissue->Stained Dye Dye(-SO₃⁻) Dye->Tissue Electrostatic Attraction

Mechanism of this compound Staining.
Generalized Experimental Protocol for Cytoplasmic Counterstaining

The following is a generalized protocol for the use of an acid dye like this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections. Note: This is a representative protocol, and optimization of incubation times and concentrations is recommended for specific tissues and experimental conditions.

Reagents:

  • Deparaffinization and rehydration solutions (Xylene, graded alcohols)

  • Nuclear stain (e.g., Weigert's iron hematoxylin)

  • Differentiating solution (e.g., Acid alcohol)

  • Bluing agent (e.g., Scott's tap water substitute)

  • This compound solution (e.g., 0.5-1% in aqueous solution, with 0.5% glacial acetic acid)

  • Dehydration solutions (graded alcohols)

  • Clearing agent (Xylene)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 changes, 5 minutes each).

    • Transfer through 100% ethanol (2 changes, 3 minutes each).

    • Transfer through 95% ethanol (2 minutes).

    • Transfer through 70% ethanol (2 minutes).

    • Rinse in running tap water.

  • Nuclear Staining:

    • Stain in a nuclear stain like Weigert's iron hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in acid alcohol until the background is clear.

    • Wash in running tap water.

    • Blue in a suitable bluing agent for 1-2 minutes.

    • Wash in running tap water.

  • Cytoplasmic Counterstaining:

    • Place slides in the this compound solution for 1-5 minutes.

    • Rinse briefly in distilled water.

  • Dehydration and Mounting:

    • Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.

    • Clear in two changes of xylene.

    • Mount with a resinous mounting medium.

Expected Results:

  • Nuclei: Blue/Black

  • Cytoplasm, muscle, erythrocytes: Shades of yellow

Staining Workflow

The logical flow of a typical histological staining procedure involving a nuclear stain and an acid dye counterstain is illustrated below.

G start Start: Paraffin-Embedded Section deparaffinize Deparaffinization & Rehydration (Xylene, Alcohols, Water) start->deparaffinize nuclear_stain Nuclear Staining (e.g., Hematoxylin) deparaffinize->nuclear_stain wash1 Washing & Bluing nuclear_stain->wash1 counterstain Counterstaining (this compound) wash1->counterstain dehydrate Dehydration (Alcohols) counterstain->dehydrate clear Clearing (Xylene) dehydrate->clear mount Mounting clear->mount end End: Stained Slide for Microscopy mount->end

Generalized Histological Staining Workflow.
Other Research Applications

Beyond histology, this compound has been a subject of research in environmental science, particularly in studies focused on the photocatalytic degradation of dyes in wastewater.[4] These studies aim to develop efficient methods for removing such dyes from industrial effluents. Additionally, its properties have been explored in the creation of hybrid pigments by intercalating it with other dyes into layered double hydroxides.

Role in Signaling Pathway Research

Despite a comprehensive review of the scientific literature, there is currently no evidence to suggest that this compound is used to study or visualize specific biological signaling pathways. Its application in biological research appears to be confined to its role as a general morphological stain. It does not function as a probe for specific molecular events or signaling cascades.

Conclusion

This compound is a versatile anionic dye with established applications in various industries. In scientific research, its primary role is as a histological stain for cytoplasm and other proteinaceous structures, functioning through electrostatic interactions with cationic tissue components. While it serves as a useful counterstain, providing clear morphological context, it is not associated with the study of specific biological signaling pathways. For researchers in histology and pathology, this compound can be a valuable tool for general tissue visualization, provided that staining protocols are optimized for the specific application.

References

An In-Depth Technical Guide to the Anionic Azo Dye: Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acid Yellow 25 (C.I. 18835) is a synthetic anionic monoazo dye belonging to the pyrazolone class. It is characterized by its vibrant yellow hue and good water solubility, properties that have led to its widespread use in various industrial and research applications. This technical guide provides a comprehensive overview of the core characteristics of this compound, including its chemical and physical properties, a detailed synthesis protocol, analytical methodologies for its quantification, and a summary of its toxicological profile. Furthermore, this guide explores the mechanisms of its interaction with proteins and its environmental fate, particularly its enzymatic degradation. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development who may encounter or utilize this dye in their work.

Core Characteristics and Properties

This compound is a yellow powder that is soluble in water, although it can become turbid in cold water.[1][2][3] It is slightly soluble in ethanol and acetone.[1][2] When exposed to strong sulfuric acid, it appears yellow, and upon dilution, a fluorescent yellow precipitate is formed.[1][2] Its aqueous solution does not change color with the addition of sodium hydroxide.[1][2]

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReference(s)
Chemical Identifiers
CAS Number6359-85-9[3]
C.I. Number18835[3]
EC Number228-810-1[4]
PubChem ID23675736
Molecular Information
Molecular FormulaC₂₃H₂₀N₅NaO₆S₂[3]
Molecular Weight549.55 g/mol [4]
Molecular StructureSingle azo class[5]
Physical Properties
Physical FormPowder[2][4]
ColorYellow[2][3]
Solubility in Water150 g/L (at 90°C)[2]
Spectral Data
λmax392 nm[4]
Extinction Coefficient (ε)13200 at 259 nm in H₂O at 0.03 g/L[4]

Synthesis and Purification

The synthesis of this compound is a classic example of azo dye production, involving a two-step process: diazotization followed by an azo coupling reaction.[5]

Synthesis Workflow

Acid_Yellow_25_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling A 5-Amino-2-methyl-N- phenylbenzenesulfonamide D Diazonium Salt Intermediate A->D Reacts with B Sodium Nitrite (NaNO₂) B->D in C Hydrochloric Acid (HCl, cold) C->D F This compound D->F Couples with E 4-(3-Methyl-5-oxo-4,5- dihydropyrazol-1-yl)benzenesulfonic acid E->F

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard azo dye synthesis methodologies.[5]

Materials:

  • 5-Amino-2-methyl-N-phenylbenzenesulfonamide

  • 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium carbonate (Na₂CO₃)

  • Ice

  • Distilled water

Procedure:

  • Preparation of the Diazo Component:

    • In a beaker, create a solution of 5-Amino-2-methyl-N-phenylbenzenesulfonamide in dilute hydrochloric acid.

    • Cool the solution to 0-5°C in an ice bath with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution. Maintain the temperature below 5°C.

    • Continue stirring for 15-30 minutes after the addition is complete to ensure full diazotization. The completion of the reaction can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

  • Preparation of the Coupling Component:

    • Dissolve 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid in an aqueous solution of sodium carbonate to form a soluble salt.

    • Cool this solution to 0-5°C in an ice bath.

  • Azo Coupling:

    • Slowly add the cold diazonium salt solution to the cold coupling component solution with vigorous stirring.

    • Maintain the temperature at 0-5°C and a slightly alkaline pH to facilitate the coupling reaction.

    • Continue stirring for 1-2 hours until the coupling is complete. The formation of the yellow dye will be visually apparent.

  • Isolation and Purification:

    • The precipitated this compound is collected by filtration.

    • The crude dye is then purified by recrystallization. A common method involves dissolving the solid in a minimal amount of hot water, followed by slow cooling to allow for the formation of purer crystals.[6] The purified crystals are then collected by filtration and dried.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reliable method for the quantitative analysis of this compound, particularly in textile or wastewater samples, is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a photodiode array (PDA) detector.

Experimental Protocol: HPLC Analysis

This is a general protocol adaptable for the analysis of this compound, based on methods for similar azo dyes.[7][8][9]

  • Instrumentation: HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example, a mixture of a buffer (e.g., 0.05 M ammonium acetate in water) and an organic solvent (e.g., methanol or acetonitrile). The gradient would typically start with a higher proportion of the aqueous buffer and gradually increase the concentration of the organic solvent.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector set to monitor at the λmax of this compound (392 nm) and other relevant wavelengths to check for impurities.

  • Sample Preparation: Solid samples (e.g., dyed textiles) would require extraction of the dye, for instance, using a mixture of water, methanol, and hydrochloric acid with heating.[7] Liquid samples (e.g., wastewater) may require filtration and dilution.

  • Quantification: A calibration curve is constructed using standard solutions of this compound of known concentrations.

Applications

This compound is a versatile dye with a range of applications.

  • Textile Industry: It is primarily used for dyeing and printing on wool and polyamide (nylon) fibers.[2][3]

  • Biological Research: Employed as a biological stain in histology to help visualize cellular structures.

  • Other Industrial Uses: It also finds application in the coloring of leather, anodized aluminum, and occasionally in paper coatings.[2][3]

Use in Histological Staining

While not as common as Picric Acid, a yellow acid dye like this compound can be used as a cytoplasmic counterstain in trichrome staining methods such as the Van Gieson stain. The principle of this stain relies on the differential affinity of dyes of different molecular sizes for various tissue components.[10][11][12]

Experimental Protocol: Van Gieson Staining (Conceptual with this compound as a component)

  • Deparaffinize and Rehydrate: Tissue sections are deparaffinized in xylene and rehydrated through a descending series of ethanol concentrations to water.

  • Nuclear Staining: Stain with an acid-resistant nuclear stain like Weigert's iron hematoxylin for 5-10 minutes. This stains the nuclei black.

  • Rinse: Wash thoroughly in running tap water.

  • Counterstaining: Immerse the slides in a Van Gieson's-type solution containing Acid Fuchsin (for collagen) and a yellow acid dye (conceptually, this compound for cytoplasm and muscle) for 1-5 minutes.

  • Dehydration and Mounting: Rapidly dehydrate the sections through an ascending series of ethanol, clear in xylene, and mount with a resinous medium.

Expected Results:

  • Nuclei: Black

  • Collagen: Red/Pink

  • Muscle and Cytoplasm: Yellow

Toxicological Profile and Environmental Fate

Toxicological Summary

The toxicological data for this compound is limited. As with many azo dyes, there are concerns about potential long-term health effects. Some azo dyes have been associated with mutagenicity and the development of bladder cancer. It is generally considered to be an irritant to the eyes, skin, and respiratory tract.[13] A summary of the available toxicological information is presented in Table 2.

EndpointResult/ObservationReference(s)
Acute Toxicity No significant acute toxicological data identified in literature.
Skin Irritation Not thought to produce skin irritation based on animal models.
Eye Irritation May cause transient discomfort and redness.
Chronic Toxicity Limited evidence of cumulative health effects with long-term exposure.
Mutagenicity Mutagenicity data has been reported.[13]
Ecotoxicity Moderate to high toxicity to fish and aquatic organisms for some mono- and di-acid dyes. Moderate toxicity to green algae.
Environmental Fate and Biodegradation

Azo dyes, including this compound, are generally resistant to degradation under typical environmental conditions due to their stable chemical structure. The primary degradation pathway is the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines.

Enzymatic Degradation by Laccase:

Laccases are multi-copper oxidases that can degrade a wide range of phenolic compounds, including azo dyes, through a free radical mechanism.[1][3][14] This process is considered more environmentally friendly than reductive cleavage as it avoids the formation of toxic aromatic amines.[1]

Azo_Dye_Degradation AzoDye Azo Dye (e.g., this compound) -N=N- PhenoxyRadical Phenoxy Radical Intermediate AzoDye->PhenoxyRadical Oxidation by Laccase Laccase Enzyme Laccase->PhenoxyRadical AsymmetricCleavage Asymmetric Cleavage of Azo Bond PhenoxyRadical->AsymmetricCleavage Polymerization Polymerization PhenoxyRadical->Polymerization Coupling DegradationProducts Degradation Products (e.g., phenolic compounds) AsymmetricCleavage->DegradationProducts PolymerizedProducts Polymerized Products Polymerization->PolymerizedProducts

Caption: Proposed pathway for the enzymatic degradation of azo dyes by laccase.

Interaction with Proteins

The interaction of azo dyes with proteins is a key aspect of their biological activity and toxicity. Studies on the interaction of similar acid yellow dyes with bovine serum albumin (BSA) have shown that the primary binding force is electrostatic attraction.[5] This interaction can lead to the formation of a dye-protein complex, which in turn can alter the conformation of the protein.[5] This conformational change can potentially affect the protein's function. The binding distance between an acid yellow dye and the tryptophan residue of BSA has been calculated to be around 3.541 nm, suggesting a non-radiative energy transfer mechanism.[5]

Conclusion

This compound is a commercially significant anionic azo dye with well-defined chemical and physical properties. Its synthesis via diazotization and coupling is a standard industrial process. While it has valuable applications in textiles and research, its potential for environmental persistence and toxicity necessitates careful handling and disposal. The methodologies for its analysis are established, and ongoing research into its biodegradation, particularly through enzymatic means, offers promising avenues for the remediation of dye-contaminated effluents. For researchers and professionals in related fields, a thorough understanding of the characteristics of this compound is crucial for its safe and effective use and for mitigating its potential environmental impact.

References

An In-Depth Technical Guide to the Toxicological Profile of Acid Yellow 25 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25 (C.I. 18835), a mono-azo dye, finds application in various industries, including textiles, cosmetics, and biological research as a staining agent.[1] Given its potential for human and environmental exposure, a thorough understanding of its toxicological profile is imperative for its safe handling and application in research and development. This technical guide provides a comprehensive overview of the key toxicological endpoints that should be assessed for this compound, detailed experimental protocols based on international guidelines, and a framework for data interpretation.

Azo dyes, in general, are known to exert toxic effects, which can be attributed to the parent molecule or its metabolic breakdown products, particularly aromatic amines.[2][3][4] The carcinogenicity of some azo dyes is linked to their cleaved aromatic amine metabolites.[4] Therefore, the toxicological evaluation of this compound must consider both the intact dye and its potential metabolites.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for designing and interpreting toxicological studies.

PropertyValueReference
CAS Number6359-85-9[5]
Molecular FormulaC₂₃H₂₀N₅NaO₆S₂[5]
Molecular Weight549.55 g/mol [5]
AppearanceMustard-brown powder[6]
Water SolubilitySoluble[1]

Toxicological Assessment

A comprehensive toxicological assessment of this compound should include evaluations of acute toxicity, cytotoxicity, genotoxicity, and potential effects on cellular signaling pathways.

Acute Toxicity

Acute toxicity studies are essential to determine the potential for adverse effects from short-term exposure. While no significant acute toxicological data for this compound has been identified in literature searches, a standardized protocol for its assessment is provided below.[6]

Table 2: Acute Toxicity Data for this compound (Template)

EndpointSpeciesRoute of ExposureValueClassification
LD₅₀RatOralData not availableTo be determined
LD₅₀RabbitDermalData not availableTo be determined
LC₅₀RatInhalationData not availableTo be determined

This method is a sequential test that uses a minimum number of animals to achieve a statistically valid result.

  • Test Animals: Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant.

  • Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water.

  • Dose Administration:

    • A starting dose is selected based on available information (if any) or a default value (e.g., 175 mg/kg).

    • The test substance is administered orally by gavage to a single animal.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Endpoint: The test is concluded when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper bound, or a specified number of reversals in outcome have occurred). The LD₅₀ is then calculated using the maximum likelihood method.

In Vitro Cytotoxicity

Cytotoxicity assays are crucial for assessing the direct toxic effects of a substance on cells.

Table 3: In Vitro Cytotoxicity of this compound (Template)

Cell LineAssayEndpointResult (e.g., IC₅₀)
e.g., HaCaT (human keratinocytes)MTT AssayCell ViabilityData not available
e.g., HepG2 (human hepatoma)Neutral Red UptakeCell ViabilityData not available
e.g., 3T3 (mouse fibroblasts)LDH ReleaseCell Membrane IntegrityData not available

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture:

    • Select an appropriate cell line (e.g., HaCaT for dermal exposure, HepG2 for metabolic competence).

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare a range of concentrations of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the test substance. Include a vehicle control (medium without the test substance) and a positive control (a known cytotoxic agent).

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Genotoxicity

Genotoxicity assays are designed to detect substances that can cause damage to genetic material (DNA). Some azo dyes have been shown to be mutagenic.[6] A standard battery of tests is recommended to assess the genotoxic potential of this compound.

Table 4: Genotoxicity of this compound (Template)

AssayTest SystemMetabolic Activation (S9)Result
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA)With and WithoutData not available
In Vitro Micronucleus TestMammalian Cells (e.g., CHO, V79, TK6)With and WithoutData not available
In Vivo Micronucleus TestRodent Bone MarrowN/AData not available

This test uses several strains of bacteria to detect point mutations (gene mutations).

  • Bacterial Strains: Use a set of at least five strains of Salmonella typhimurium and/or Escherichia coli that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Treatment:

    • In the plate incorporation method, add the test substance, the bacterial culture, and (if applicable) the S9 mix to molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of a required amino acid).

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and this increase is reproducible.

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, or human lymphocytes).

  • Treatment: Expose the cells to a range of concentrations of this compound, both with and without metabolic activation (S9 mix). Include vehicle and positive controls.

  • Cell Harvest: After an appropriate treatment period, add a cytokinesis-blocking agent (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division.

  • Staining: Harvest the cells and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells.

  • Data Analysis: A significant, concentration-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Signaling Pathways and Mechanisms of Toxicity

The precise signaling pathways affected by this compound are not well-documented. However, based on the general toxicology of azo dyes, a plausible mechanism involves metabolic activation leading to the generation of reactive species that can induce cellular stress and damage.

Hypothesized Signaling Pathway for Azo Dye-Induced Toxicity

The diagram below illustrates a potential pathway for the toxicity of azo dyes like this compound. The primary event is the reductive cleavage of the azo bond, often by azoreductases present in the liver and gut microbiota, leading to the formation of aromatic amines.[2] These amines can then undergo further metabolic activation to form reactive electrophilic species that can bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.

AzoDyeToxicity AcidYellow25 This compound (Parent Compound) Metabolism Metabolic Activation (e.g., Azoreductases in liver/gut) AcidYellow25->Metabolism Ingestion/Exposure AromaticAmines Aromatic Amines (Metabolites) Metabolism->AromaticAmines FurtherActivation Further Metabolic Activation (e.g., N-hydroxylation) AromaticAmines->FurtherActivation ReactiveIntermediates Reactive Electrophilic Intermediates FurtherActivation->ReactiveIntermediates DNA DNA Adducts ReactiveIntermediates->DNA Protein Protein Adducts ReactiveIntermediates->Protein Genotoxicity Genotoxicity (Mutations, Chromosomal Damage) DNA->Genotoxicity Cytotoxicity Cytotoxicity (Cell Death) Protein->Cytotoxicity

Caption: Hypothesized metabolic activation and toxicity pathway for this compound.

Experimental Workflow for Toxicological Assessment

The following diagram outlines a logical workflow for the comprehensive toxicological evaluation of this compound.

ExperimentalWorkflow start Start: This compound Characterization acute_tox Acute Toxicity Testing (e.g., OECD 425) start->acute_tox in_vitro_cyto In Vitro Cytotoxicity (e.g., MTT, Neutral Red) start->in_vitro_cyto genotox_screening Genotoxicity Screening (Ames Test - OECD 471) start->genotox_screening data_analysis Data Analysis and Risk Assessment acute_tox->data_analysis in_vitro_cyto->data_analysis mammalian_genotox Mammalian Genotoxicity (In Vitro Micronucleus - OECD 487) genotox_screening->mammalian_genotox If positive or equivocal genotox_screening->data_analysis in_vivo_genotox In Vivo Genotoxicity (Micronucleus Test) mammalian_genotox->in_vivo_genotox If positive or for further investigation mammalian_genotox->data_analysis in_vivo_genotox->data_analysis report Final Toxicological Profile data_analysis->report

Caption: Recommended experimental workflow for the toxicological assessment of this compound.

Conclusion

While specific toxicological data for this compound is limited in the public domain, this guide provides a robust framework for its comprehensive evaluation. By following standardized protocols for acute toxicity, cytotoxicity, and genotoxicity, researchers and drug development professionals can generate the necessary data to ensure the safe handling and application of this compound. Further research into the metabolism of this compound and its potential effects on specific cellular signaling pathways is warranted to fully elucidate its toxicological profile.

References

Ecotoxicity of C.I. Acid Yellow 25: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the available ecotoxicity data for the monoazo dye, C.I. Acid Yellow 25 (CAS No. 6359-85-9). A thorough review of publicly accessible scientific literature and regulatory databases reveals a significant lack of specific quantitative ecotoxicity data for this particular substance. This document synthesizes the general ecotoxicological properties of acid dyes and presents detailed standardized experimental protocols for aquatic toxicity testing as recommended by the Organisation for Economic Co-operation and Development (OECD). In the absence of specific data for C.I. This compound, this guide utilizes data for a representative monoazo acid dye, C.I. Acid Red 14, for illustrative purposes, while clearly noting the limitations of this approach. Furthermore, this guide provides visualizations of experimental workflows to aid in the understanding of ecotoxicity assessment methodologies.

Introduction to C.I. This compound

C.I. This compound is a synthetic organic dye belonging to the monoazo class of colorants. Azo dyes are characterized by the presence of one or more azo groups (–N=N–) and are widely used in the textile, leather, paper, and cosmetic industries. Due to their widespread use, the potential environmental fate and effects of these compounds are of significant interest to researchers and regulatory bodies. The ecotoxicity of a substance refers to its potential to cause harm to the natural environment, particularly aquatic ecosystems.

Ecotoxicological Profile of Acid Dyes

General information from safety data sheets suggests that the ecotoxicity of acid dyes is related to the number of acid groups present in the molecule. Dyes with three or more acid groups tend to exhibit low toxicity towards fish and invertebrates, with acute toxicity values generally greater than 100 mg/L. However, all acid dyes are noted to have moderate toxicity towards green algae. This effect on algae is often considered an indirect consequence of light attenuation (shading) by the colored substance in the water column, rather than direct chemical toxicity.

A comprehensive literature search for C.I. This compound did not yield specific quantitative data on its acute or chronic effects on aquatic organisms such as fish, daphnia, or algae. Regulatory databases, including the European Chemicals Agency (ECHA) and the OECD's Screening Information Data Set (SIDS), do not currently provide detailed ecotoxicity reports for this specific substance.

Quantitative Ecotoxicity Data (Illustrative Example)

Due to the absence of specific ecotoxicity data for C.I. This compound, this section presents acute toxicity data for a different monoazo acid dye, C.I. Acid Red 14 (CAS No. 3567-69-9), to illustrate the typical format for such data. It is crucial to note that this data is not directly applicable to C.I. This compound and should be considered for informational purposes only.

Table 1: Acute Mammalian Toxicity Data for C.I. Acid Red 14

Test OrganismExposure RouteEndpointValueReference
Rat (male/female)OralLD50> 10,000 mg/kg bw[1]
Rat (male/female)DermalLD50> 2,000 mg/kg bw[1]

Note: LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the test population. This data represents mammalian toxicity, not aquatic ecotoxicity.

Standardized Experimental Protocols for Aquatic Ecotoxicity Testing

To ensure the generation of reliable and comparable ecotoxicity data, standardized test guidelines have been developed by international organizations such as the OECD. The following sections detail the methodologies for key aquatic toxicity tests.

OECD 203: Fish, Acute Toxicity Test

This guideline outlines a method to assess the acute lethal toxicity of a substance to fish.

Objective: To determine the median lethal concentration (LC50) of a substance in fish over a 96-hour exposure period.

Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss), Zebrafish (Danio rerio), and Fathead minnow (Pimephales promelas).

Methodology:

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Test Concentrations: A range of concentrations of the test substance is used, typically in a geometric series. A control group (without the test substance) is also maintained.

  • Observations: Mortalities and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

  • Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within acceptable limits.

  • Endpoint: The primary endpoint is the 96-hour LC50, which is the concentration estimated to be lethal to 50% of the test fish population.

OECD_203_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (96 hours) cluster_analysis Data Analysis Phase A Select Test Fish Species C Acclimatize Fish A->C B Prepare Test Solutions (Geometric Series) D Introduce Fish to Test Chambers B->D C->D E Monitor Water Quality (pH, Temp, DO) D->E F Record Mortalities & Sublethal Effects (24, 48, 72, 96h) D->F E->F G Calculate 96-h LC50 F->G H Statistical Analysis G->H I Final Report Generation H->I

Diagram 1: Experimental Workflow for OECD 203 Fish Acute Toxicity Test.
OECD 202: Daphnia sp., Acute Immobilisation Test

This test evaluates the acute toxicity of a substance to planktonic crustaceans, which are key organisms in aquatic food webs.

Objective: To determine the median effective concentration (EC50) for immobilization of Daphnia magna over a 48-hour exposure period.

Test Organism: Daphnia magna (water flea), typically less than 24 hours old at the start of the test.

Methodology:

  • Principle: Young daphnids are exposed to the test substance in a static system for 48 hours.

  • Test Concentrations: A series of concentrations of the test substance and a control are prepared.

  • Observations: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Test Conditions: The test is conducted under controlled temperature and lighting conditions.

  • Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration estimated to cause immobilization in 50% of the daphnids.

OECD_202_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (48 hours) cluster_analysis Data Analysis Phase A Culture Daphnia magna C Select Neonates (<24h old) A->C B Prepare Test Solutions D Expose Daphnids to Test Solutions B->D C->D E Maintain Controlled Conditions (Temp, Light) D->E F Record Immobilisation (24h and 48h) D->F E->F G Calculate 48-h EC50 F->G H Statistical Analysis G->H I Final Report Generation H->I

Diagram 2: Experimental Workflow for OECD 202 Daphnia Acute Immobilisation Test.
OECD 201: Alga, Growth Inhibition Test

This guideline describes a method to assess the toxicity of a substance to freshwater algae and cyanobacteria.

Objective: To determine the effects of a substance on the growth of a selected algal species over a 72-hour period.

Test Organism: Commonly used species include Pseudokirchneriella subcapitata and Desmodesmus subspicatus.

Methodology:

  • Principle: Exponentially growing cultures of algae are exposed to the test substance in a nutrient-rich medium under continuous illumination.

  • Test Concentrations: A range of concentrations of the test substance and a control are tested in replicate.

  • Growth Measurement: Algal growth is measured at least daily by determining cell concentration or another surrogate for biomass (e.g., fluorescence).

  • Test Conditions: The test is conducted under controlled temperature, lighting, and pH conditions.

  • Endpoints: The primary endpoints are the EC50 values for both growth rate inhibition (ErC50) and yield reduction (EyC50) after 72 hours of exposure.

OECD_201_Workflow cluster_prep Preparation Phase cluster_exposure Exposure Phase (72 hours) cluster_analysis Data Analysis Phase A Prepare Algal Culture C Inoculate Test Flasks A->C B Prepare Test Media & Solutions B->C D Incubate under Controlled Conditions (Light, Temp) C->D E Measure Algal Biomass Daily D->E F Calculate Growth Rate & Yield E->F G Determine ErC50 & EyC50 F->G H Statistical Analysis G->H I Final Report Generation H->I

Diagram 3: Experimental Workflow for OECD 201 Alga Growth Inhibition Test.

Logical Framework for Ecotoxicity Assessment

The assessment of a chemical's ecotoxicity follows a structured process, beginning with data acquisition and culminating in a risk characterization.

Ecotox_Assessment_Framework A Data Acquisition B Literature Review A->B C Database Search (ECHA, OECD SIDS) A->C D Experimental Testing (OECD Guidelines) A->D E Hazard Assessment B->E C->E D->E F Determination of Endpoints (LC50, EC50, NOEC) E->F H Risk Characterization F->H G Exposure Assessment G->H I Compare Exposure & Effect Levels H->I

Diagram 4: Logical Framework for Ecotoxicity Assessment.

Conclusion and Recommendations

There is a clear data gap in the publicly available literature regarding the specific ecotoxicity of C.I. This compound. While general information on acid dyes provides some qualitative insights, quantitative data from standardized tests are necessary for a robust environmental risk assessment. It is recommended that experimental studies following OECD guidelines for fish, daphnia, and algae toxicity be conducted to determine the LC50 and EC50 values for C.I. This compound. Such data would be invaluable for researchers, scientists, and drug development professionals in evaluating the environmental footprint of processes and products involving this dye. In the interim, a precautionary approach should be taken, assuming a toxicity profile similar to other monoazo acid dyes until specific data becomes available.

References

An In-Depth Technical Guide to the Mechanism of Action for Acid Yellow 25 as a Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, also known as Lissamine Fast Yellow, is an anionic mono-azo dye widely utilized in the textile industry and as a biological stain in various histological techniques.[1][2] Its primary application in histology is as a cytoplasmic counterstain, often in combination with other dyes to provide differential staining of various tissue components. This guide provides a comprehensive overview of the core mechanism of action of this compound as a biological stain, detailing its chemical properties, binding principles, relevant experimental protocols, and the factors influencing its staining efficacy.

Chemical and Physical Properties of this compound

A thorough understanding of the chemical and physical properties of this compound is fundamental to comprehending its staining mechanism.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 18835[3]
CAS Number 6359-85-9[3]
Molecular Formula C₂₃H₂₀N₅NaO₆S₂[1][3]
Molecular Weight 549.56 g/mol [1][3]
Chemical Class Single Azo Dye[1]
λmax 392 nm[3]
Appearance Yellow powder[1]
Solubility Soluble in water, slightly soluble in ethanol and acetone.[1]

Core Mechanism of Action: Electrostatic Interaction

The primary mechanism governing the staining of tissues by this compound is a pH-dependent electrostatic interaction. As an acid dye, this compound is anionic in solution, carrying a net negative charge due to its sulfonate groups (-SO₃⁻).[4][5] Biological tissues, particularly the cytoplasm of cells, are rich in proteins that possess a net positive charge under acidic conditions. This charge attraction forms the basis of the staining process.

The Role of pH

The pH of the staining solution is a critical determinant of staining intensity. In an acidic environment (typically pH 2.5-4), the amino groups (-NH₂) of basic amino acid residues within tissue proteins, such as lysine and arginine, become protonated to form cationic groups (-NH₃⁺).[4] These positively charged sites then serve as binding locations for the anionic this compound molecules. The lower the pH, the greater the number of protonated amino groups, leading to a more intense yellow staining.

Key Molecular Interactions

The interaction between this compound and tissue proteins is primarily driven by the formation of salt linkages between the sulfonate groups of the dye and the protonated amino groups of the protein. Hydrogen bonding and van der Waals forces may also contribute to the stability of the dye-protein complex, although to a lesser extent.[4]

G cluster_tissue Tissue Protein (Acidic pH) cluster_dye This compound Protein Protein Backbone Lysine Lysine Residue (-NH3+) Protein->Lysine Arginine Arginine Residue (-NH3+) Protein->Arginine Sulfonate Sulfonate Group (-SO3-) Lysine->Sulfonate Electrostatic Interaction Arginine->Sulfonate Electrostatic Interaction AY25 This compound (Anionic Azo Dye) AY25->Sulfonate

Diagram of the electrostatic interaction between this compound and protein residues.

Application in Van Gieson Staining

This compound is a key component of the Van Gieson stain, a classic trichrome staining method used to differentiate collagen from other connective tissues.[6][7][8] In this technique, this compound is used in conjunction with acid fuchsin and picric acid.

The differential staining is based on the principle of molecular size and tissue porosity. Picric acid, a small molecule, rapidly penetrates and stains all tissue components, including muscle and cytoplasm, yellow.[9][10][11] Acid fuchsin, a larger molecule, subsequently displaces the picric acid from the more porous collagen fibers, staining them red. This compound, in this mixture, contributes to the yellow staining of the cytoplasm and muscle fibers, enhancing the contrast with the red-stained collagen.[12][13][14]

G cluster_workflow Van Gieson Staining Workflow Start Deparaffinized and Hydrated Tissue Section Weigert Weigert's Iron Hematoxylin (Stains Nuclei Black) Start->Weigert VanGieson Van Gieson Solution (Picric Acid + Acid Fuchsin + this compound) Weigert->VanGieson Differentiate Differentiation (e.g., 95% Ethanol) VanGieson->Differentiate Dehydrate Dehydration and Clearing Differentiate->Dehydrate Mount Mounting Dehydrate->Mount Result Collagen: Red Muscle/Cytoplasm: Yellow Nuclei: Black Mount->Result

Simplified workflow for Van Gieson staining.

Experimental Protocols

Preparation of this compound Staining Solution (1% Aqueous)

Materials:

  • This compound powder (Dye content ≥ 40%)[2]

  • Distilled water

  • Glacial acetic acid

  • Graduated cylinder

  • Beaker

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Weigh out 1 gram of this compound powder.

  • Dissolve the dye in approximately 80 mL of distilled water in a beaker with continuous stirring.

  • Once the dye is fully dissolved, add distilled water to bring the total volume to 100 mL.

  • Using a pH meter, adjust the pH of the solution to between 2.5 and 3.0 by adding glacial acetic acid dropwise while stirring.

  • Store the solution in a well-sealed, light-protected container at room temperature. The solution is stable for several weeks.

Protocol for Staining Paraffin-Embedded Tissue Sections

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Nuclear stain (e.g., Weigert's iron hematoxylin)

  • 1% this compound staining solution

  • Differentiating solution (e.g., 70% ethanol)

  • Graded ethanol series (70%, 95%, 100%)

  • Clearing agent (e.g., xylene)

  • Mounting medium and coverslips

Procedure:

  • Nuclear Staining: Stain the rehydrated sections with Weigert's iron hematoxylin for 5-10 minutes.

  • Rinsing: Rinse the slides thoroughly in running tap water.

  • Counterstaining: Immerse the slides in the 1% this compound solution for 1-3 minutes. The optimal time may vary depending on the tissue type and desired staining intensity.

  • Differentiation: Briefly rinse the slides in 70% ethanol to remove excess stain. This step should be monitored microscopically to achieve the desired contrast.

  • Dehydration: Dehydrate the sections through a graded series of ethanol (95% and 100%).

  • Clearing: Clear the sections in two changes of xylene.

  • Mounting: Mount the coverslip with a suitable mounting medium.

Expected Results:

  • Nuclei: Black or dark blue (depending on the nuclear stain used)

  • Cytoplasm, muscle, erythrocytes: Shades of yellow

Factors Influencing Staining

Several factors can influence the quality and intensity of this compound staining:

  • Fixation: The type of fixative used can affect the availability of charged groups on proteins. Formalin fixation is generally compatible with acid dye staining.

  • Tissue Processing: Inadequate dehydration or clearing during tissue processing can lead to uneven staining.

  • Staining Time and Temperature: Increasing the staining time or temperature can enhance dye uptake, but may also lead to overstaining.

  • Differentiation: The duration and type of differentiating agent used are crucial for achieving the correct balance between the nuclear and cytoplasmic stains.

Conclusion

The mechanism of action of this compound as a biological stain is fundamentally based on electrostatic interactions between the anionic dye and cationic proteins in an acidic environment. This pH-dependent process allows for the selective staining of cytoplasmic and other protein-rich structures. Its application, particularly in trichrome methods like the Van Gieson stain, highlights its utility in providing clear differentiation of tissue components. While specific quantitative binding data for this compound remains elusive, a strong understanding of the principles of acid dye chemistry enables its effective application in histological research and diagnostics. Further studies involving spectrophotometric analysis of dye-protein interactions and molecular modeling could provide more detailed insights into the specific binding kinetics and affinities of this versatile dye.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the thermal degradation of Acid Yellow 25 is limited. This guide provides a comprehensive overview of the analytical methodologies and expected degradation pathways based on studies of structurally related azo dyes, particularly those containing pyrazolone and sulfonated aromatic moieties. The principles and protocols detailed herein are directly applicable to the analysis of this compound.

Introduction

This compound (C.I. 18835) is a monoazo dye belonging to the pyrazolone class, characterized by the presence of an azo group (-N=N-) linking a substituted phenyl ring to a pyrazolone ring.[1] Its chemical structure contains sulfonic acid groups, which impart water solubility and are common in acid dyes used for textiles, leather, and paper.[2] The thermal stability of azo dyes is a critical parameter, influencing their application range, storage conditions, and potential for releasing harmful degradation products at elevated temperatures. Understanding the thermal behavior of this compound is essential for researchers, scientists, and professionals in drug development and materials science to ensure its safe and effective use.

The primary mechanism of thermal degradation for azo dyes involves the cleavage of the labile azo bond, which can lead to the formation of various aromatic compounds, including potentially hazardous aromatic amines.[3][4] Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are pivotal in assessing the thermal stability, while Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is instrumental in identifying the degradation products.[3]

Thermal Analysis Data of Structurally Related Azo Dyes

In the absence of specific data for this compound, the following tables summarize quantitative data from thermal analyses of other azo dyes, which can serve as a reference for predicting its behavior.

Table 1: Thermogravimetric Analysis (TGA) Data for Representative Azo Dyes

Dye Name/TypeOnset of Decomposition (°C)Temperature of Maximum Decomposition Rate (°C)Mass Loss (%)Reference Compound for
Water-Soluble Azo Naphthalene Dyes> 280--General Azo Dyes[5]
Bis-azo compounds of anthracene (BPA)~250-47.5 (250-366°C)General Azo Dyes[6]
Bis-azo compounds of anthracene (BTA)~250-39.4 (250-352°C)General Azo Dyes[6]
Pyrazolone Azo DyesStable up to 250--Pyrazolone Dyes[7]

Table 2: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) Data for Sulfonated Azo Dyes

Dye ClassOptimal Pyrolysis Temperature (°C)Major Degradation ProductsReference Compound for
Sulfonated Azo Dyes500Aniline, AminonaphthaleneSulfonated Azo Dyes[8]
Solvent Dyes (e.g., Solvent Red 23)350 & 5004-aminoazobenzene, 1-amino-naphthalen-2-ol, AnilineGeneral Azo Dyes[9]

Experimental Protocols

The following sections detail the methodologies for TGA, DSC, and Py-GC/MS analysis, synthesized from established research on representative azo dyes.[3]

TGA is a fundamental technique for assessing the thermal stability of materials by measuring the change in mass as a function of temperature.

  • Sample Preparation: A small, representative sample of the azo dye (typically 3-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).[3]

  • Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[3]

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10-20 °C/min).[10]

  • Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of mass loss at each stage.[3]

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature.

  • Sample Preparation: A small amount of the dye (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.

  • Instrument Setup: A reference pan (usually empty) is placed in the DSC cell alongside the sample pan. The cell is purged with an inert gas.

  • Heating Program: The sample and reference are heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic (melting, boiling) and exothermic (decomposition) events.

Py-GC/MS is a powerful technique for identifying the chemical composition of thermal degradation products.

  • Sample Preparation: A very small amount of the azo dye (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.[3]

  • Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., the temperature of maximum degradation rate determined by TGA) in an inert atmosphere within a pyrolyzer that is directly coupled to a GC-MS system.[3]

  • Gas Chromatography (GC) Separation: The volatile and semi-volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). The column separates the components of the mixture based on their boiling points and interactions with the stationary phase.

  • Mass Spectrometry (MS) Detection: As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for their identification by comparing the resulting mass spectra to spectral libraries.[10]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_thermal_analysis Thermal Analysis cluster_product_analysis Degradation Product Analysis cluster_data_analysis Data Analysis & Interpretation Dye This compound Sample TGA Thermogravimetric Analysis (TGA) Dye->TGA DSC Differential Scanning Calorimetry (DSC) Dye->DSC PyGCMS Pyrolysis-GC/MS Dye->PyGCMS TGA_Data Mass Loss vs. Temperature (TGA/DTG Curves) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data GCMS_Data Identification of Degradation Products PyGCMS->GCMS_Data Interpretation Determination of Thermal Stability & Degradation Pathway TGA_Data->Interpretation DSC_Data->Interpretation GCMS_Data->Interpretation

Caption: Experimental workflow for thermal analysis.

The thermal degradation of pyrazolone azo dyes like this compound is expected to initiate at the azo linkage, the weakest bond in the molecule.

Degradation_Pathway cluster_cleavage Initial Azo Bond Cleavage cluster_products Potential Degradation Products AY25 This compound Radical1 Aromatic Radical 1 (Phenylsulfonamide derivative) AY25->Radical1 Heat (Δ) Radical2 Aromatic Radical 2 (Pyrazolone derivative) AY25->Radical2 Heat (Δ) Amine1 Aromatic Amine 1 (e.g., Aniline derivative) Radical1->Amine1 Further Reactions Amine2 Aromatic Amine 2 (e.g., Aminopyrazolone derivative) Radical2->Amine2 Further Reactions SOx Sulfur Oxides (SOx) Amine1->SOx NOx Nitrogen Oxides (NOx) Amine1->NOx CO2 Carbon Dioxide Amine1->CO2 H2O Water Amine1->H2O Amine2->NOx Amine2->CO2 Amine2->H2O

Caption: Plausible thermal degradation pathway.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Acid Yellow 25 in Histology Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the utilization of Acid Yellow 25 (C.I. 18835) in histological staining. While specific published protocols for this compound are not widely available, this document infers a robust protocol based on the well-established principles of trichrome staining and the known properties of similar acid dyes used in histology.

Introduction to this compound

This compound is a water-soluble anionic azo dye.[1][2] In histology, acid dyes are employed to stain basic tissue components such as cytoplasm, muscle, and collagen.[3] The staining mechanism relies on the electrostatic interaction between the anionic dye molecules and the positively charged amino groups of proteins in the tissue. The intensity of this staining is pH-dependent, with acidic conditions generally enhancing the reaction.[3]

Chemical Properties:

PropertyValue
C.I. Name This compound
C.I. Number 18835
CAS Number 6359-85-9
Molecular Formula C23H20N5NaO6S2
Molecular Weight 549.55 g/mol
Appearance Yellow/Orange Powder
Solubility Soluble in water; Slightly soluble in ethanol

Applications in Histology

This compound is primarily used as a counterstain in various histological staining methods, most notably in trichrome stains.[2] Trichrome stains utilize three different colored dyes to differentiate between various tissue components within a single sample. In a typical Masson's trichrome stain, this compound can be used to stain cytoplasm and muscle fibers in contrast to the blue or green staining of collagen and the dark staining of cell nuclei.[4][5]

Health and Safety Precautions

This compound is a chemical reagent and should be handled with appropriate laboratory safety practices. Consult the Safety Data Sheet (SDS) for detailed information. General safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Use in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, rinse thoroughly with water.

Experimental Protocol: Inferred Masson's Trichrome with this compound

This protocol is adapted from standard Masson's trichrome methods that utilize other yellow acid dyes as a counterstain for cytoplasm and muscle.[4][6]

4.1. Reagents and Solutions

  • Bouin's Solution (optional, for post-fixation)

  • Weigert's Iron Hematoxylin (Solutions A and B)

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic/Phosphotungstic Acid Solution (5% aqueous)

  • This compound Staining Solution (0.5% Aqueous):

    • This compound: 0.5 g

    • Distilled Water: 100 ml

    • Glacial Acetic Acid: 1 ml (to acidify the solution and enhance staining)

  • 1% Acetic Acid Solution

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Resinous mounting medium

4.2. Staining Procedure

StepReagentTimePurpose
1Xylene2 x 5 minDeparaffinization
2Graded Alcohols (100%, 95%, 70%)2 x 3 min eachRehydration
3Distilled WaterRinse
4Bouin's Solution (optional)1 hour at 56°CMordanting to improve stain quality
5Running Tap Water5-10 minRemove picric acid from Bouin's
6Weigert's Iron Hematoxylin10 minNuclear staining
7Running Tap Water10 minWashing
8Distilled WaterRinse
9Biebrich Scarlet-Acid Fuchsin10-15 minStaining of cytoplasm and muscle
10Distilled WaterRinse
11Phosphomolybdic/Phosphotungstic Acid10-15 minDifferentiation (decolorizes collagen)
12This compound Solution (0.5%) 5-10 min Counterstain for cytoplasm and muscle
131% Acetic Acid1 minDifferentiation
14Distilled WaterRinse
15Graded Alcohols (95%, 100%)2 x 2 min eachDehydration
16Xylene or substitute2 x 5 minClearing
17Mounting Medium-Coverslipping

4.3. Expected Results

  • Nuclei: Black

  • Cytoplasm, Muscle, Erythrocytes: Shades of yellow to reddish-yellow

  • Collagen: Blue or Green (depending on the subsequent counterstain used in a full trichrome, or remains unstained if this compound is the final stain)

Visualizations

Experimental Workflow for Trichrome Staining with this compound

StainingWorkflow start Start: Paraffin-Embedded Tissue Section deparaffinize Deparaffinization & Rehydration (Xylene, Alcohols, Water) start->deparaffinize end End: Stained and Coverslipped Slide mordant Mordanting (Optional) (Bouin's Solution) deparaffinize->mordant nuclear_stain Nuclear Staining (Weigert's Hematoxylin) mordant->nuclear_stain wash1 Washing (Tap Water) nuclear_stain->wash1 cytoplasmic_stain Cytoplasmic Staining (Biebrich Scarlet-Acid Fuchsin) wash1->cytoplasmic_stain wash2 Washing (Distilled Water) cytoplasmic_stain->wash2 differentiate1 Differentiation (Phosphomolybdic/Tungstic Acid) wash2->differentiate1 counterstain Counterstaining (this compound Solution) differentiate1->counterstain differentiate2 Differentiation (1% Acetic Acid) counterstain->differentiate2 dehydrate Dehydration & Clearing (Alcohols, Xylene) differentiate2->dehydrate dehydrate->end

Caption: Workflow of the inferred Masson's Trichrome protocol using this compound.

Logical Relationship of Staining Components

Caption: Interaction of dyes with tissue components in the proposed staining protocol.

References

Application Notes and Protocols: Acid Yellow 73 (Fluorescein) as a Fluorescent Tracer in Hydrology Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and professionals in environmental science and hydrology.

Introduction Fluorescent dyes are powerful tools in hydrological studies, used to trace the pathways, travel times, and dispersion of water in surface and subsurface environments.[1][2] Among the most widely used and historically significant tracers is C.I. Acid Yellow 73, commonly known as fluorescein or its sodium salt, uranine.[2][3][4][5] Its brilliant green fluorescence, high detectability at low concentrations, and relatively low cost make it an excellent choice for a variety of tracing applications, including mapping groundwater basins, determining connectivity between sinkholes and springs, and evaluating contaminant transport pathways.[1][6]

These application notes provide a comprehensive overview of the properties of Acid Yellow 73, its applications, and detailed protocols for its use in qualitative and quantitative hydrological tracer tests.

Nomenclature Note: The water-soluble sodium salt of fluorescein (C₂₀H₁₀Na₂O₅) is the form typically used for water tracing and is often called uranine.[4] In the United States and England, the term "fluorescein" is commonly used to refer to this salt.[4] The Colour Index (C.I.) name is Acid Yellow 73.[2][4][5]

Properties of Acid Yellow 73 (Fluorescein)

Acid Yellow 73 possesses several key characteristics that make it a suitable tracer. It is highly water-soluble, fairly stable in natural water environments, and can be detected at extremely low concentrations (parts per trillion) using a spectrofluorophotometer.[1] However, its fluorescence intensity is highly dependent on pH, a critical factor to consider during experimental design and analysis.[3][5] The fluorescence is significantly reduced in acidic conditions (pH < 5), which may impact its effectiveness in environments affected by acid mine drainage.[3]

Data Presentation: Physicochemical Properties

The key quantitative properties of Acid Yellow 73 are summarized in the table below for easy reference.

PropertyValue / DescriptionSource(s)
Common Names Fluorescein, Uranine, Sodium Fluorescein[2][4][5]
C.I. Name Acid Yellow 73[2][4][5]
CAS Number 518-47-8 (Sodium Salt)[2][6]
Chemical Formula C₂₀H₁₀Na₂O₅[4]
Appearance Rust-brown or orange-red powder[6]
Fluorescence Color Brilliant Green[6]
Excitation Max (λex) ~492 nm[3]
Emission Max (λem) ~510 - 512 nm[1][3]
pH Dependency Fluorescence intensity is pH-dependent; requires pH > 9.5 for maximum intensity in water samples.[5]
Detection Limits (Water) < 10 parts per trillion (ppt)[1]
Detection Limits (Charcoal Eluent) ~0.050 ppb (for a positive result 3x the limit)[5]

Applications in Hydrology

Acid Yellow 73 is a versatile tracer used in a wide range of hydrological and environmental investigations.

  • Groundwater Tracing: The most common application is to determine the connectivity between recharge points (like sinking streams or sinkholes) and discharge points (springs, wells).[1][6]

  • Flow Path and Velocity: Quantitative tests can determine the velocity of groundwater flow and provide insights into the nature of the aquifer (e.g., conduit vs. diffuse flow).[6][7]

  • Contaminant Transport Studies: It can be used to simulate the movement of soluble contaminants from a source to a receptor.

  • Landfill and Septic System Integrity: The dye can be used to test for leaks from landfills or the failure of septic systems.[7]

  • Cross-Connection Studies: Identifying unintended connections in water distribution or drainage systems.

Experimental Protocols

A successful dye tracing study requires careful planning, execution, and analysis. The following protocols outline the key steps for a typical qualitative groundwater tracer test.

Phase 1: Pre-Injection Planning & Preparation
  • Site Reconnaissance: Identify and locate all potential injection points (e.g., sinkholes, losing streams) and all potential recovery points (springs, seeps, wells) within the study area.[6]

  • Establish Background Conditions: Before injecting any dye, collect background samples from all monitoring points. This is crucial to ensure that no pre-existing fluorescent compounds interfere with the results.[6]

    • Deploy activated charcoal packets (often called "bugs") at each monitoring site for a period of 1-2 weeks.

    • Collect water samples from each site.

    • Analyze these background samples to establish a baseline.

  • Dye Mass Calculation: The objective is to use enough dye to be detectable at the recovery point but not so much as to be visible to the naked eye.[6] The mass required depends on factors like estimated travel distance, discharge rate, and the degree of dispersion. A common rule of thumb for initial estimates is to use 1 pound (454 g) of dye for every 1 mile of anticipated travel distance and 1 cubic foot per second of spring discharge. This is a highly simplified starting point and should be adjusted based on local conditions and experience.

  • Notification: Inform relevant state and local environmental agencies of the planned tracer test.

Phase 2: Dye Injection
  • Dye Preparation: Dissolve the calculated mass of Acid Yellow 73 powder in a bucket with several gallons of water. Ensure the dye is fully dissolved.

  • Injection: Pour the dye solution directly into the injection point (e.g., the throat of a sinkhole or a sinking stream).

  • Flushing: Follow the dye injection with a significant volume of flush water (hundreds to thousands of gallons, depending on the site) to ensure the dye is transported into the active flow system and does not remain adsorbed to surface materials.

Phase 3: Monitoring and Sampling
  • Sampling Strategy: Sampling can be done using two primary methods:

    • Activated Charcoal Packets: These packets adsorb the dye from the water over time and are the primary method for qualitative tracing.[2] They should be placed in areas of active flow at each monitoring site and secured to prevent loss.

    • Grab Water Samples: Direct water samples can be collected periodically for quantitative analysis, which allows for the generation of a breakthrough curve (concentration vs. time).[1]

  • Sampling Schedule:

    • Retrieve and replace charcoal packets on a regular schedule (e.g., every 3-7 days). The frequency depends on the expected travel time.

    • Collect grab samples more frequently, especially around the anticipated arrival time of the dye pulse.

    • Continue sampling long enough to ensure the peak and tail of the breakthrough curve are captured.

Phase 4: Sample Analysis
  • Charcoal Packet Elution:

    • In a lab setting, wash any sediment from the exterior of the charcoal packet.

    • Place the charcoal in a jar with an eluent solution (e.g., a 5% solution of potassium hydroxide in 70% isopropyl alcohol). This solution desorbs the dye from the charcoal.[6]

    • Allow the charcoal to sit in the eluent for approximately one hour.

  • Water Sample Preparation:

    • For water samples being analyzed for fluorescein, the pH must be adjusted to >9.5 to ensure maximum fluorescence intensity.[5] This is typically done by adding a small amount of a basic solution like ammonium hydroxide or by placing samples in a high-ammonia atmosphere.[5][6]

  • Fluorometric Analysis:

    • Analyze the eluent or the pH-adjusted water sample using a scanning spectrofluorophotometer.

    • Perform a synchronous scan, which measures the fluorescence emission across a range of excitation wavelengths.[2]

    • Acid Yellow 73 (Fluorescein) has a characteristic peak emission at approximately 512 nm.[3] A positive result is confirmed by the presence of a peak at this wavelength that is significantly above the background level.[5]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for a hydrological tracer test using a fluorescent dye like Acid Yellow 73.

G Workflow for a Hydrological Fluorescent Dye Tracer Test cluster_planning Phase 1: Planning cluster_field Phase 2 & 3: Field Work cluster_lab Phase 4: Laboratory Analysis cluster_reporting Phase 5: Interpretation & Reporting P1 Site Reconnaissance (Identify Injection & Monitoring Points) P2 Background Sampling (Water & Charcoal Blanks) P1->P2 P3 Calculate Required Dye Mass P2->P3 P4 Notify Authorities P3->P4 F1 Dye Injection & Flushing P4->F1 F2 Deploy & Collect Samples (Charcoal / Water) F1->F2 L1 Sample Preparation (Elution / pH Adjustment) F2->L1 L2 Spectrofluorophotometer Analysis L1->L2 R1 Data Interpretation (Identify Positive Traces) L2->R1 R2 Final Report & Mapping R1->R2

Caption: A flowchart illustrating the five key phases of a hydrological tracer study.

Factors Influencing Tracer Test Success

This diagram shows the logical relationships between key environmental factors and the outcome of a tracer test.

G Key Factors Affecting Fluorescein Tracer Recovery & Detection Input Injected Dye Mass System Aquifer System (Geology, Flow Rate, Dispersion) Input->System Enters Losses Potential Tracer Losses System->Losses Detection Detection at Monitoring Point System->Detection Transports to Sorption Sorption (to sediment/organics) Losses->Sorption pH Low pH (< 6) (Reduces Fluorescence) Losses->pH Photo Photodegradation (Sunlight Exposure) Losses->Photo Sorption->Detection Reduces Signal pH->Detection Reduces Signal Photo->Detection Reduces Signal

References

Application Notes and Protocols: Acid Yellow 25 in Textile Dyeing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Acid Yellow 25 (C.I. 18835) in textile dyeing research. This document outlines the fundamental principles of its application on protein fibers (wool and silk) and synthetic polyamides (nylon), including detailed experimental protocols, quantitative data on dyeing performance, and visualization of the underlying mechanisms.

Introduction

This compound is an anionic monoazo dye belonging to the pyrazolone class. It is widely utilized in the textile industry for dyeing protein and polyamide fibers due to its bright yellow hue and good solubility in water.[1][2] The dyeing process is conducted in an acidic medium, which facilitates the electrostatic attraction between the anionic sulfonate groups of the dye and the protonated amino groups within the fiber structure.[1][2] This interaction results in the fixation of the dye to the textile substrate. The efficiency of dyeing and the final properties of the dyed fabric, such as colorfastness, are influenced by various parameters including pH, temperature, dyeing time, and the use of auxiliary chemicals.

Mechanism of Action: Dye-Fiber Interaction

The application of this compound to protein and polyamide fibers is governed by an ionic bonding mechanism. In an acidic dyebath, the amino groups (-NH2) present in the amorphous regions of wool, silk, and nylon fibers are protonated, acquiring a positive charge (-NH3+). The this compound dye, which exists as a large anion with negatively charged sulfonate groups (-SO3-), is then electrostatically attracted to these positively charged sites on the fiber. In addition to ionic bonding, van der Waals forces and hydrogen bonds may also contribute to the overall dye-fiber affinity.[3][4]

Dye_Fiber_Interaction cluster_dyebath Aqueous Dyebath (Acidic pH) cluster_fiber Fiber Polymer (Wool, Silk, Nylon) Dye This compound Anion (D-SO3⁻) Dyed_Fiber Dyed Fiber (Ionic Bond: D-SO₃⁻ ⁺H₃N-Fiber) Dye->Dyed_Fiber Electrostatic Attraction H_ion H⁺ Fiber_NH2 Amino Group (-NH₂) H_ion->Fiber_NH2 Protonation Fiber_NH3 Protonated Amino Group (-NH₃⁺) Fiber_NH3->Dyed_Fiber

Caption: Ionic interaction mechanism of this compound with protein/polyamide fibers.

Quantitative Data on Dyeing Performance

The following tables summarize representative quantitative data for the dyeing of wool, silk, and nylon with acid dyes.

Disclaimer: Specific experimental data for this compound was not available in the reviewed literature. The data presented below is illustrative and based on studies of other acid dyes on similar fibers.[1][2][5] Researchers should perform their own experiments to determine the precise values for this compound.

Table 1: Effect of pH on Dye Exhaustion (%) of Acid Dyes on Various Fibers

pHWoolSilkNylon
3.092.594.291.8
4.095.396.594.6
5.088.791.389.5
6.076.480.178.2
7.065.168.966.7

Table 2: Colorfastness Properties of Acid Dyes on Different Fibers (ISO 105 Standards)

FiberWashing Fastness (Color Change)Washing Fastness (Staining on Cotton)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Light Fastness (Blue Wool Scale)
Wool4-544-545
Silk43-443-44-5
Nylon4-544-545

Note: Fastness is rated on a scale of 1 to 5 for washing and rubbing (5 being excellent) and 1 to 8 for light fastness (8 being excellent).[6][7]

Experimental Protocols

The following are detailed protocols for the application of this compound in a laboratory setting.

Preparation of Dye Solution and Fabric
  • Dye Stock Solution: Prepare a 1% (w/v) stock solution of this compound by dissolving 1 g of dye powder in 100 mL of distilled water.

  • Fabric Scouring: Before dyeing, scour the wool, silk, or nylon fabric to remove any impurities. Wash the fabric in a solution containing 1 g/L of a non-ionic detergent at 50-60°C for 30 minutes. Rinse thoroughly with warm and then cold water, and allow to air dry.[1]

Dyeing Protocol for Wool and Silk

This protocol is based on a 10 g fabric sample and a liquor ratio of 40:1.

Wool_Silk_Dyeing_Workflow A Prepare Dyebath: - 400 mL Water - 2% owf this compound - 10% owf Glauber's Salt - Adjust pH to 4.0-4.5 (Acetic Acid) B Introduce wetted fabric at 40°C A->B C Raise temperature to boil (100°C for Wool) or 85-90°C for Silk at 2°C/min B->C D Hold at temperature for 60 minutes C->D E Cool down gradually to 50°C D->E F Rinse with warm, then cold water E->F G Soaping: 2 g/L non-ionic detergent at 60°C for 15 min F->G H Final rinse and air dry G->H

Caption: Experimental workflow for dyeing wool and silk with this compound.

Materials:

  • Scoured wool or silk fabric (10 g)

  • This compound (2% on weight of fabric, owf)

  • Glauber's salt (Sodium Sulfate) (10% owf)

  • Acetic acid (to adjust pH)

  • Non-ionic detergent

  • Laboratory dyeing machine or beaker with a heating and stirring mechanism

Procedure:

  • Prepare the dyebath in a suitable vessel with 400 mL of distilled water (liquor ratio 40:1).

  • Add Glauber's salt and stir until dissolved.

  • Add the required amount of this compound stock solution.

  • Adjust the pH of the dyebath to 4.0-4.5 using acetic acid.

  • Introduce the pre-wetted fabric into the dyebath at 40°C.

  • Raise the temperature to the boil (100°C for wool) or 85-90°C for silk at a rate of 2°C per minute.[1]

  • Maintain this temperature for 60 minutes, ensuring the fabric is gently agitated.

  • Allow the dyebath to cool down gradually.

  • Remove the fabric and rinse thoroughly with warm water, followed by cold water, until the water runs clear.

  • For after-treatment, wash the dyed fabric in a solution of 2 g/L non-ionic detergent at 60°C for 15 minutes to remove any unfixed dye.

  • Rinse again and air dry.

Dyeing Protocol for Nylon

This protocol is based on a 10 g fabric sample and a liquor ratio of 30:1.

Nylon_Dyeing_Workflow A Prepare Dyebath: - 300 mL Water - 1.5% owf this compound - 1 g/L Leveling Agent - Adjust pH to 4.5-5.5 (Acetic Acid) B Introduce wetted fabric at 40°C A->B C Raise temperature to 95-100°C at 2°C/min B->C D Hold at temperature for 45-60 minutes C->D E Cool down gradually to 50°C D->E F Rinse with warm, then cold water E->F G Soaping: 2 g/L non-ionic detergent at 60°C for 15 min F->G H Final rinse and air dry G->H

Caption: Experimental workflow for dyeing nylon with this compound.

Materials:

  • Scoured nylon fabric (10 g)

  • This compound (1.5% owf)

  • Anionic leveling agent (1 g/L)

  • Acetic acid (to adjust pH)

  • Non-ionic detergent

  • Laboratory dyeing machine or beaker with a heating and stirring mechanism

Procedure:

  • Prepare the dyebath with 300 mL of distilled water (liquor ratio 30:1).

  • Add the leveling agent and stir.

  • Add the required amount of this compound stock solution.

  • Adjust the pH of the dyebath to 4.5-5.5 with acetic acid.[4]

  • Introduce the pre-wetted nylon fabric at 40°C.

  • Raise the temperature to 95-100°C at a rate of 2°C per minute.

  • Maintain this temperature for 45-60 minutes with gentle agitation.

  • Cool the dyebath, remove the fabric, and rinse thoroughly with warm and then cold water.

  • Perform an after-treatment wash as described for wool and silk.

  • Rinse and air dry.

Determination of Dye Exhaustion

The percentage of dye exhaustion (%E) can be determined spectrophotometrically.

  • Prepare a calibration curve for this compound by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax).

  • Before and after the dyeing process, take a sample of the dyebath.

  • Measure the absorbance of the initial and final dyebath solutions using a UV-Vis spectrophotometer.

  • Calculate the initial (Ci) and final (Cf) dye concentrations from the calibration curve.

  • Calculate the percentage exhaustion using the following formula:[1]

    %E = [(Ci - Cf) / Ci] x 100

Evaluation of Colorfastness

Colorfastness properties should be evaluated according to standardized methods.

  • Washing Fastness: ISO 105-C06.[6][8] A specimen of the dyed fabric is agitated in a soap solution under specified conditions of time and temperature, then rinsed and dried. The change in color of the fabric and the staining of an adjacent multifiber strip are assessed using grey scales.

  • Rubbing Fastness (Crocking): ISO 105-X12.[6][7] The dyed fabric is rubbed with a dry and a wet piece of standard white cotton cloth using a crockmeter. The degree of color transferred to the white cloth is assessed using a grey scale for staining.

  • Light Fastness: ISO 105-B02.[6] The dyed fabric is exposed to a standard artificial light source (e.g., Xenon arc lamp) under controlled conditions. The change in color is assessed by comparing the fading of the specimen with that of a set of blue wool standards.

  • Perspiration Fastness: ISO 105-E04.[8] The dyed fabric, in contact with a multifiber strip, is treated with two different solutions (acidic and alkaline) simulating perspiration. The samples are subjected to a fixed pressure and incubated. The change in color and staining are then assessed.

References

Application Notes and Protocols for Visualizing Cellular Structures with Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The following application notes and protocols are therefore provided as a generalized guide based on standard practices for using acid dyes in histological and cytological staining.[3] These protocols should be considered a starting point and will require optimization for specific cell types, experimental conditions, and research questions.

Introduction to Acid Yellow 25

This compound, also known as C.I. 18835, is a water-soluble, anionic azo dye.[1][4] Its chemical properties make it suitable for staining positively charged components within cells, such as proteins in the cytoplasm and some extracellular matrix components.[3][5] While its fluorescent properties are not extensively characterized in the context of cellular imaging, its yellow color allows for visualization using brightfield microscopy.

Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₃H₂₀N₅NaO₆S₂[1][4][6]
Molecular Weight549.56 g/mol [1][6]
C.I. NameThis compound[1]
C.I. Number18835[6]
CAS Number6359-85-9[1][6]
AppearanceYellow powder[1]
SolubilitySoluble in water; slightly soluble in ethanol and acetone[1]
λmax392 nm[6]

General Experimental Workflow

The following diagram outlines a general workflow for a cellular staining experiment using an acid dye like this compound.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture Cell Culture/ Tissue Sectioning fixation Fixation cell_culture->fixation permeabilization Permeabilization (Optional) fixation->permeabilization staining Staining with This compound permeabilization->staining washing Washing staining->washing mounting Mounting washing->mounting imaging Microscopy mounting->imaging analysis Image Analysis imaging->analysis

Figure 1. General workflow for cellular staining with this compound.

Generalized Protocols

These protocols are intended as a starting point and should be optimized for your specific application.

Preparation of Staining Solution

Materials:

  • This compound powder

  • Distilled or deionized water

  • Glacial acetic acid (optional, to acidify the staining solution)

  • 0.1 M Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare a stock solution of 1% (w/v) this compound in distilled water.

  • For a working solution, dilute the stock solution to a final concentration of 0.1-0.5% (w/v) in distilled water.

  • The pH of the staining solution can be critical for achieving differential staining.[3] For general cytoplasmic staining, a slightly acidic pH (e.g., pH 4-6) is often used. If desired, add a few drops of glacial acetic acid to the working solution to lower the pH.

  • Verify the pH using a pH meter and adjust as necessary with 0.1 M HCl or NaOH.

  • Filter the final working solution through a 0.22 µm syringe filter to remove any undissolved particles.

Staining Protocol for Cultured Cells

Materials:

  • Cultured cells on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS, optional)

  • This compound working solution

  • Mounting medium

Procedure:

  • Wash the cells grown on coverslips twice with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • (Optional) If targeting intracellular structures that are not readily accessible, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature. Wash three times with PBS.

  • Incubate the coverslips with the this compound working solution for 5-30 minutes at room temperature. The optimal staining time will need to be determined empirically.

  • Briefly rinse the coverslips in distilled water to remove excess stain.

  • (Optional) A brief differentiation step in 70-95% ethanol can be used to remove background staining. This step should be carefully timed to avoid destaining the desired structures.

  • Dehydrate the cells through a graded series of ethanol (e.g., 70%, 95%, 100%) for 2-5 minutes each.

  • Clear the coverslips in xylene or a xylene substitute for 5-10 minutes.

  • Mount the coverslips onto microscope slides using a compatible mounting medium.

  • Image using a brightfield microscope.

Staining Protocol for Paraffin-Embedded Tissue Sections

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • This compound working solution

  • Graded ethanol series (100%, 95%, 70%)

  • Xylene or xylene substitute

  • Mounting medium

Procedure:

  • Deparaffinize the tissue sections in xylene (2 changes of 5 minutes each).

  • Rehydrate the sections through a graded series of ethanol (100%, 95%, 70%) for 3 minutes each, followed by a final rinse in distilled water.

  • Incubate the slides in the this compound working solution for 10-60 minutes.

  • Briefly rinse the slides in distilled water.

  • (Optional) Differentiate in 70% ethanol for 30-60 seconds to remove non-specific staining.

  • Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) for 3 minutes each.

  • Clear in xylene (2 changes of 5 minutes each).

  • Mount with a compatible mounting medium.

  • Image using a brightfield microscope.

Hypothetical Data Presentation

As no specific quantitative data for this compound in cellular imaging is available, the following table is a template for researchers to record their optimization experiments.

ParameterCondition 1Condition 2Condition 3Condition 4
Cell Type/Tissue
Fixation Method 4% PFAMethanol
This compound Conc. 0.1%0.5%0.1%0.5%
Staining pH 4.54.56.06.0
Incubation Time (min) 5101530
Staining Intensity (e.g., Arbitrary Units)
Cellular Component (e.g., Cytoplasm)
Signal-to-Noise Ratio
Notes

Hypothetical Cellular Interaction Pathway

While the specific mechanism of this compound interaction with cellular components is not documented for imaging purposes, a hypothetical pathway for the uptake and localization of an anionic dye can be proposed. Anionic dyes may enter cells through various mechanisms, including non-specific endocytosis or interaction with cell surface proteins, and subsequently bind to positively charged molecules within the cell.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AY25_ext This compound membrane_protein Membrane Protein (Hypothetical Transporter) AY25_ext->membrane_protein Binding endocytosis Endocytosis AY25_ext->endocytosis AY25_int Intracellular This compound membrane_protein->AY25_int Transport endocytosis->AY25_int cytoplasmic_proteins Positively Charged Cytoplasmic Proteins AY25_int->cytoplasmic_proteins Electrostatic Interaction visualization Visualization (Brightfield Microscopy) cytoplasmic_proteins->visualization

Figure 2. Hypothetical pathway for this compound uptake and staining.

Safety and Handling

This compound is a chemical dye and should be handled with appropriate safety precautions.[5] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In general, it is recommended to:

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

  • Avoid contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.[5]

Conclusion

While this compound is not a commonly cited dye for cellular imaging, its properties as an acid dye suggest potential for staining cytoplasmic and other protein-rich structures. The provided generalized protocols and workflow offer a foundation for researchers interested in exploring its use. Significant optimization will be required to develop a robust and reproducible staining method for any specific application. Researchers are encouraged to meticulously document their findings, including optimal concentrations, incubation times, and the specific cellular structures visualized, to contribute to the body of knowledge for this potential biological stain.

References

Application Notes and Protocols for the Photocatalytlic Degradation of Acid Yellow 25 using TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the photocatalytic degradation of the azo dye Acid Yellow 25 (AY 25) using titanium dioxide (TiO₂) nanoparticles. This advanced oxidation process is a promising technology for the remediation of dye-polluted wastewater.

Titanium dioxide is a widely utilized photocatalyst due to its high chemical stability, non-toxicity, low cost, and strong photo-oxidative capabilities. When irradiated with ultraviolet (UV) light, TiO₂ generates highly reactive oxygen species (ROS), which are responsible for the degradation of organic molecules. The anatase phase of TiO₂ is particularly effective for photocatalysis.

The degradation of dyes like this compound is influenced by several key parameters, including the initial dye concentration, catalyst dosage, and the pH of the solution. The process generally follows pseudo-first-order kinetics and can be described by the Langmuir-Hinshelwood model.

Data Presentation

The following tables summarize the quantitative data regarding the factors that influence the photocatalytic degradation of this compound and similar azo dyes.

Table 1: Effect of Initial pH on the Degradation of this compound

pHDegradation Efficiency (%)Reference
385[1]
5100[1]
788 (estimated)[1]
983[1]

Note: Degradation was achieved in under 120 minutes using green-synthesized TiO₂ nanoparticles.

Table 2: Effect of Catalyst Dosage on Azo Dye Degradation

Catalyst (TiO₂) Dosage (g/L)Degradation Efficiency (%)Azo DyeReference
0.546.94Acid Orange 7
1.0~70 (estimated)Acid Orange 7
2.094.14Acid Orange 7
>2.0Decreased efficiencyAcid Orange 7

Note: Increased catalyst dosage generally enhances degradation up to an optimal point, beyond which light scattering can reduce efficiency.

Table 3: Effect of Initial Dye Concentration on Azo Dye Degradation

Initial Dye Concentration (ppm)Degradation Efficiency (%)Azo DyeReference
5HighThis compound[1]
1097Malachite Green
2597Malachite Green
5088Malachite Green
1008Malachite Green

Note: The kinetic rate for this compound degradation was found to be 2.8 times faster at an initial concentration of 5 ppm compared to higher concentrations.[1] Generally, as the initial dye concentration increases, the degradation efficiency decreases.

Experimental Protocols

Protocol 1: Synthesis of TiO₂ Nanoparticles via Sol-Gel Method

This protocol describes a common method for synthesizing TiO₂ nanoparticles.

Materials:

  • Titanium (IV) isopropoxide (TTIP)

  • Isopropanol

  • Deionized water

  • Nitric acid (HNO₃)

Procedure:

  • Prepare two solutions, Solution A and Solution B.

  • Solution A: Mix 15 mL of titanium isopropoxide with 45 mL of isopropanol in a beaker and stir.

  • Solution B: In a separate beaker, mix a controlled amount of deionized water with isopropanol.

  • Slowly add Solution B dropwise to Solution A under vigorous stirring.

  • Add a few drops of nitric acid to the mixture to act as a catalyst and control the hydrolysis rate.

  • Continue stirring the solution for at least one hour to form a homogenous sol.

  • Age the sol at room temperature for 24 hours to allow for gelation.

  • Dry the resulting gel in an oven at 100°C for 12 hours to remove the solvent.

  • Calcine the dried gel in a muffle furnace at 450-500°C for 2-4 hours to obtain crystalline TiO₂ nanoparticles.

  • Grind the resulting TiO₂ powder using a mortar and pestle to obtain a fine powder.

Protocol 2: Photocatalytic Degradation of this compound

This protocol outlines the procedure for the photocatalytic degradation of this compound using TiO₂ nanoparticles.

Materials and Equipment:

  • This compound

  • TiO₂ nanoparticles (e.g., prepared from Protocol 1 or commercially available like Degussa P25)

  • Deionized water

  • Photoreactor (e.g., a beaker or a specialized quartz reactor)

  • UV lamp (e.g., 365 nm)

  • Magnetic stirrer and stir bar

  • pH meter

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Centrifuge

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of this compound in deionized water. From the stock solution, prepare a working solution of the desired concentration (e.g., 10-50 ppm).

  • Catalyst Suspension: Add a specific amount of TiO₂ nanoparticles to the dye solution to achieve the desired catalyst loading (e.g., 1 g/L).

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the catalyst surface.

  • pH Adjustment: Adjust the pH of the suspension to the desired level (e.g., pH 5 for optimal degradation of this compound) using dilute HCl or NaOH.

  • Photocatalytic Reaction: Place the photoreactor under the UV lamp and turn on the lamp to initiate the photocatalytic reaction. Ensure the solution is continuously stirred.

  • Sample Collection: Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Centrifuge the collected aliquots to separate the TiO₂ nanoparticles.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of this compound. Note: The λmax for this compound should be experimentally determined by scanning the spectrum, but literature values are around 392 nm or 420 nm for similar dyes.

  • Calculation of Degradation Efficiency: Calculate the degradation efficiency using the following formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance of the dye solution and Aₜ is the absorbance at time t.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Solution mix Mix Dye and Catalyst prep_dye->mix prep_cat Weigh TiO₂ Catalyst prep_cat->mix equilibrate Stir in Dark (Adsorption-Desorption Equilibrium) mix->equilibrate ph_adjust Adjust pH equilibrate->ph_adjust irradiate UV Irradiation with Stirring ph_adjust->irradiate sample Collect Aliquots at Intervals irradiate->sample centrifuge Centrifuge to Remove Catalyst sample->centrifuge measure Measure Absorbance (UV-Vis) centrifuge->measure calculate Calculate Degradation Efficiency measure->calculate

Caption: Experimental workflow for the photocatalytic degradation of this compound.

photocatalysis_mechanism cluster_tio2 TiO₂ Particle cluster_ros Reactive Oxygen Species (ROS) Formation vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o h⁺ + H₂O → •OH + H⁺ oh_neg OH⁻ vb->oh_neg h⁺ + OH⁻ → •OH o2 O₂ cb->o2 e⁻ + O₂ → •O₂⁻ uv UV Light (hν ≥ Eg) uv->vb Excitation oh_rad •OH (Hydroxyl Radical) o2_rad •O₂⁻ (Superoxide Radical) dye This compound degraded Degradation Products (CO₂, H₂O, etc.) dye->degraded Oxidation oh_rad->degraded o2_rad->degraded

Caption: Mechanism of photocatalytic degradation of azo dyes by TiO₂.

References

Application Notes and Protocols for the Treatment of Acid Yellow 25 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and emerging methods for the removal of Acid Yellow 25 (AY 25) from wastewater. The included protocols are designed to be implemented in a laboratory setting for research and process development.

Introduction to this compound and Wastewater Treatment

This compound, a synthetic azo dye, is widely used in the textile, leather, and paper industries. Due to its complex aromatic structure, it is resistant to biodegradation and can persist in the environment, posing a threat to aquatic ecosystems. Various treatment technologies have been investigated to effectively remove AY 25 from industrial effluents. This document details protocols for three common methods: Adsorption, Photocatalytic Degradation, and Advanced Oxidation Processes (AOPs).

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental studies on the removal of this compound.

Table 1: Adsorption of this compound

AdsorbentInitial Concentration (mg/L)Adsorbent Dose (g/L)pHTemperature (°C)Contact Time (min)Removal Efficiency (%)Adsorption Capacity (mg/g)Reference
Chitin3853223-95-[1][2]
Activated Carbon----16-555.55[3][4][5]

Table 2: Photocatalytic Degradation of this compound

CatalystCatalyst Dose (g/L)Initial Dye Concentration (mg/L)pHIrradiation Time (min)Removal Efficiency (%)Reference
TiO2 Nanoparticles---< 120-[6]

Table 3: Advanced Oxidation Processes (AOPs) for Azo Dye Removal

ProcessAzo DyeCatalyst/OxidantpHReaction Time (min)Removal Efficiency (%)Reference
FentonAcid Light Yellow 2GFe²⁺ (0.1 mmol/L), H₂O₂ (0.6 mmol/L)3594.66[7]
Photo-FentonAcid Yellow 17Fe²⁺, H₂O₂32588[8]

Experimental Protocols

Protocol for Adsorption of this compound using Activated Carbon

This protocol describes a batch adsorption experiment to determine the removal efficiency of this compound using activated carbon.

Materials:

  • This compound (analytical grade)

  • Activated Carbon (e.g., prepared at 600°C)[3][4][5]

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Conical flasks (250 mL)

  • Orbital shaker

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a desired amount of this compound powder.

    • Dissolve it in deionized water to prepare a stock solution of a known concentration (e.g., 1000 mg/L).

  • Preparation of Working Solutions:

    • Prepare a series of working solutions of different initial concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with deionized water.

  • Batch Adsorption Experiment:

    • Take a fixed volume of each working solution (e.g., 100 mL) in separate conical flasks.

    • Adjust the initial pH of the solutions to a desired value (e.g., pH 2) using HCl or NaOH.[1]

    • Add a pre-weighed amount of activated carbon (e.g., 0.1 g) to each flask.

    • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 150 rpm) at a specific temperature (e.g., 25°C).

    • Withdraw samples at different time intervals (e.g., 0, 15, 30, 60, 120, 180 minutes). The first 15 minutes are critical as adsorption is often rapid initially.[3][4][5]

  • Sample Analysis:

    • Centrifuge or filter the withdrawn samples to separate the activated carbon.

    • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of this compound using a UV-Vis spectrophotometer.

    • Determine the final concentration of this compound in the solution using a pre-established calibration curve.

  • Data Analysis:

    • Calculate the removal efficiency (%) and the amount of dye adsorbed per unit mass of adsorbent (q_e in mg/g) using the following equations:

      • Removal Efficiency (%) = ((C₀ - Cₑ) / C₀) * 100

      • qₑ = (C₀ - Cₑ) * V / m

      • Where:

        • C₀ = Initial dye concentration (mg/L)

        • Cₑ = Equilibrium dye concentration (mg/L)

        • V = Volume of the solution (L)

        • m = Mass of the adsorbent (g)

Protocol for Photocatalytic Degradation of this compound using TiO₂ Nanoparticles

This protocol outlines the procedure for the photocatalytic degradation of this compound using TiO₂ nanoparticles under UV irradiation.

Materials:

  • This compound

  • Titanium dioxide (TiO₂) nanoparticles (e.g., Anatase)

  • Deionized water

  • Photoreactor with a UV lamp

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution and working solutions of this compound as described in Protocol 3.1.

  • Photocatalytic Degradation Experiment:

    • Take a fixed volume of the this compound working solution (e.g., 100 mL) in the photoreactor vessel.

    • Add a specific amount of TiO₂ nanoparticles to achieve the desired catalyst loading (e.g., 1 g/L).

    • Stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Maintain constant stirring throughout the experiment.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

  • Sample Analysis:

    • Centrifuge or filter the withdrawn samples to remove the TiO₂ nanoparticles.

    • Measure the absorbance of the supernatant at the λmax of this compound.

    • Determine the final concentration of the dye.

  • Data Analysis:

    • Calculate the degradation efficiency (%) using the formula:

      • Degradation Efficiency (%) = ((C₀ - Cₜ) / C₀) * 100

      • Where:

        • C₀ = Initial dye concentration (mg/L)

        • Cₜ = Dye concentration at time 't' (mg/L)

Protocol for Advanced Oxidation Process (AOP) - Fenton Treatment

This protocol details the Fenton process for the degradation of this compound.

Materials:

  • This compound

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30%)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Beakers or reaction vessel

  • Magnetic stirrer

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound.

    • Prepare a stock solution of FeSO₄·7H₂O.

    • The H₂O₂ solution is used as received.

  • Fenton Reaction:

    • Take a fixed volume of the this compound working solution in a beaker.

    • Adjust the pH to the optimal range for the Fenton reaction (typically around pH 3) using H₂SO₄.[7]

    • Add the required amount of FeSO₄·7H₂O solution to achieve the desired Fe²⁺ concentration (e.g., 0.1 mmol/L).[7]

    • Start the reaction by adding the required volume of H₂O₂ solution (e.g., to achieve 0.6 mmol/L).[7]

    • Stir the solution continuously.

    • Withdraw samples at specific time intervals.

  • Sample Analysis:

    • Immediately quench the reaction in the withdrawn samples by adding a strong base (e.g., NaOH) to raise the pH above 8. This precipitates the iron ions.

    • Centrifuge or filter the samples to remove the precipitate.

    • Measure the absorbance of the supernatant to determine the final concentration of this compound.

  • Data Analysis:

    • Calculate the degradation efficiency as described in Protocol 3.2.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships in the treatment of this compound.

Experimental_Workflow_Adsorption cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare AY25 Stock Solution prep_work Prepare Working Solutions prep_stock->prep_work batch_setup Set up Batch Adsorption prep_work->batch_setup prep_adsorbent Prepare Adsorbent prep_adsorbent->batch_setup agitation Agitate on Shaker batch_setup->agitation sampling Withdraw Samples agitation->sampling separation Separate Adsorbent sampling->separation measurement Measure Absorbance (UV-Vis) separation->measurement calculation Calculate Removal Efficiency measurement->calculation

Caption: Workflow for the adsorption of this compound.

Experimental_Workflow_Photocatalysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare AY25 Solution reactor_setup Set up Photoreactor prep_solution->reactor_setup prep_catalyst Prepare TiO2 Catalyst prep_catalyst->reactor_setup dark_adsorption Dark Adsorption reactor_setup->dark_adsorption uv_irradiation UV Irradiation dark_adsorption->uv_irradiation sampling Withdraw Samples uv_irradiation->sampling separation Separate Catalyst sampling->separation measurement Measure Absorbance (UV-Vis) separation->measurement calculation Calculate Degradation Efficiency measurement->calculation

Caption: Workflow for the photocatalytic degradation of this compound.

Logical_Relationship_Fenton cluster_params Controlling Parameters AY25 This compound Degradation pH pH pH->AY25 Fe_conc Fe²⁺ Concentration Fe_conc->AY25 H2O2_conc H₂O₂ Concentration H2O2_conc->AY25 Temp Temperature Temp->AY25 Time Reaction Time Time->AY25

Caption: Key parameters influencing the Fenton process for this compound degradation.

References

Staining protocols for polyamide fibers with Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Polyamide (PA) fibers, commonly known as nylon, are synthetic polymers characterized by the presence of amide linkages in the polymer backbone. These fibers are widely used in the textile industry due to their excellent durability, elasticity, and abrasion resistance. The crystalline structure of polyamide fibers, along with the presence of terminal amino and carboxyl groups, allows for effective dyeing with various dye classes, particularly acid dyes.

Acid Yellow 25 (C.I. 18835) is a water-soluble anionic monoazo dye.[1][2][3] Its chemical structure contains sulfonic acid groups, which are present as sodium salts.[4] These groups impart a negative charge to the dye molecule in aqueous solutions, making it highly suitable for dyeing polyamide fibers through ionic interactions.[4] This document provides a detailed protocol for the staining of polyamide fibers with this compound, intended for researchers, scientists, and professionals in drug development who may use stained polyamide as a component in their studies.

Staining Mechanism

The staining of polyamide fibers with acid dyes is governed by the principles of ionic bonding, facilitated by an acidic environment. Under acidic conditions (typically pH 3-6), the terminal amino groups (-NH2) of the polyamide polymer chains become protonated, creating cationic sites (-NH3+).[5][6] The anionic this compound dye, with its negatively charged sulfonate groups (-SO3-), is electrostatically attracted to these positively charged sites on the fiber.

The dyeing process involves the diffusion of the dye molecules into the amorphous regions of the polyamide fiber, followed by the formation of strong ionic bonds. In addition to ionic interactions, van der Waals forces and hydrogen bonding also contribute to the fixation of the dye molecules within the fiber matrix, resulting in good fastness properties. The rate of dyeing is critically influenced by the pH of the dyebath and the temperature, which must be carefully controlled to ensure even dye uptake and prevent rapid, uneven staining known as "barriness."

Experimental Protocols

This section outlines the necessary reagents, equipment, and a step-by-step procedure for staining polyamide fibers with this compound.

Materials and Equipment
  • Substrate: Polyamide (Nylon 6 or Nylon 6,6) fabric

  • Dye: this compound (C.I. 18835)

  • Auxiliary Chemicals:

    • Acetic Acid (CH₃COOH), glacial or 56% solution

    • Leveling Agent (e.g., a nonionic or amphoteric surfactant blend)

    • Sodium Sulfate (Na₂SO₄), anhydrous (optional, for exhaustion control)

    • Non-ionic detergent

  • Equipment:

    • Laboratory-scale dyeing machine (e.g., beaker dyer, shaking water bath)

    • Beakers and graduated cylinders

    • pH meter

    • Stirring rods

    • Hot plate or heating mantle

    • Analytical balance

    • Deionized water

Staining Procedure
  • Preparation of the Dyebath:

    • Calculate the required amounts of dye and auxiliary chemicals based on the weight of the fabric (owf - on weight of fabric) and the desired liquor ratio (e.g., 1:20).

    • In a beaker, dissolve the calculated amount of this compound in a small amount of hot deionized water.

    • In the main dyeing vessel, add the required volume of deionized water.

    • Add the leveling agent (e.g., 1 g/L) and stir until fully dissolved.

    • Add the dissolved dye solution to the main vessel and stir to ensure homogeneity.

    • Carefully add acetic acid to adjust the pH of the dyebath to the desired range (4.5-5.5). Verify the pH using a calibrated pH meter.

  • Dyeing Process:

    • Introduce the pre-wetted polyamide fabric into the dyebath at a starting temperature of approximately 40°C.

    • Gradually raise the temperature of the dyebath to 90-100°C at a rate of 1-2°C per minute.

    • Maintain the temperature at 90-100°C for 30-60 minutes, ensuring continuous agitation of the fabric to promote even dye penetration.

    • After the dyeing time has elapsed, begin to cool the dyebath slowly.

  • Rinsing and Washing:

    • Once the dyebath has cooled to approximately 50-60°C, remove the dyed fabric.

    • Rinse the fabric thoroughly with cold running water until the water runs clear.

    • Perform a wash cycle with a non-ionic detergent (e.g., 1 g/L) at 50°C for 10-15 minutes to remove any unfixed dye from the fiber surface.

    • Rinse the fabric again with cold water.

  • Drying:

    • Gently squeeze the excess water from the fabric.

    • Air-dry the fabric or dry it in an oven at a low temperature (below 80°C).

Data Presentation

The following tables summarize the key quantitative parameters for the staining protocol and the expected fastness properties of polyamide fibers dyed with this compound.

Table 1: Staining Protocol Parameters

ParameterRecommended ValueUnit
This compound2.0% owf
Acetic Acid1.0g/L
Leveling Agent1.0g/L
Liquor Ratio1:20
Initial pH4.5 - 5.5
Starting Temperature40°C
Final Dyeing Temperature90°C
Dyeing Time30minutes
Temperature Ramp Rate1-2°C/minute

Table 2: Fastness Properties of Polyamide Dyed with this compound

Fastness PropertyTest MethodRating
Light FastnessISO5-6
Wash Fastness (Fading)ISO4
Wash Fastness (Staining)ISO2-3
Perspiration Fastness (Fading)ISO3
Perspiration Fastness (Staining)ISO1-3
Oxygen Bleaching (Fading)ISO3
Oxygen Bleaching (Staining)ISO3

Note: Fastness ratings are based on a scale of 1 to 5 for staining and 1 to 8 for light fastness, where a higher number indicates better fastness. Data is sourced from supplier information and may vary depending on the specific dyeing conditions and substrate.[2]

Visualizations

Signaling Pathway of Acid Dyeing on Polyamide

dyeing_mechanism cluster_fiber Polyamide Fiber cluster_dyebath Aqueous Dyebath polyamide Polyamide (-NH2) protonated_polyamide Protonated Polyamide (-NH3+) polyamide->protonated_polyamide H+ (Acidic pH) dyed_fiber Dyed Polyamide Fiber (Ionic Bond) protonated_polyamide->dyed_fiber Ionic Attraction acid_dye This compound (-SO3Na) anionic_dye Anionic Dye (-SO3-) acid_dye->anionic_dye Dissociation in Water anionic_dye->dyed_fiber

Caption: Mechanism of this compound binding to polyamide fibers.

Experimental Workflow for Polyamide Staining

experimental_workflow prep Dyebath Preparation (Dye, Water, Auxiliaries) ph_adjust pH Adjustment (Acetic Acid, pH 4.5-5.5) prep->ph_adjust dyeing Dyeing Process (Introduce fabric at 40°C, ramp to 90°C, hold for 30 min) ph_adjust->dyeing cooling Cooling dyeing->cooling rinsing Cold Water Rinse cooling->rinsing washing Detergent Wash (50°C) rinsing->washing final_rinse Final Cold Water Rinse washing->final_rinse drying Drying (<80°C) final_rinse->drying analysis Analysis (e.g., Fastness Testing) drying->analysis

Caption: Step-by-step workflow for staining polyamide fibers.

References

Application Notes: Acid Yellow 25 as a Reagent for the Spectrophotometric Determination of Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acid Yellow 25, an anionic azo dye, serves as a versatile reagent in analytical chemistry for the quantitative determination of various pharmaceutical compounds.[1] This application note details the use of this compound in an extractive spectrophotometric method for the analysis of fluoroquinolone antibiotics, such as ofloxacin, in bulk and pharmaceutical dosage forms. The method is based on the formation of a stable, yellow-colored ion-pair complex between the anionic dye and the protonated form of the basic drug in an acidic medium. This complex is then extracted into an organic solvent and quantified spectrophotometrically.[2]

Principle of the Method

In an acidic buffer, the tertiary amine group of the fluoroquinolone antibiotic gets protonated, forming a cationic species. This cation then reacts with the anionic this compound dye to form an electrically neutral and stable ion-pair complex. This complex is readily extractable into a non-polar organic solvent like chloroform, while the unreacted, water-soluble dye remains in the aqueous phase. The absorbance of the yellow-colored complex in the organic layer is measured at its wavelength of maximum absorbance (λmax), which is directly proportional to the concentration of the drug.[2][3]

G cluster_aqueous Aqueous Phase (Acidic Buffer) cluster_organic Organic Phase (Chloroform) Drug_H Protonated Fluoroquinolone (Cationic) Ion_Pair Ion-Pair Complex Drug_H->Ion_Pair Ion-Pair Formation AY25_Na This compound (Anionic) AY25_Na->Ion_Pair Extracted_Complex Extracted Ion-Pair Complex (Yellow) Ion_Pair->Extracted_Complex Extraction Spectrophotometer Spectrophotometric Quantification Extracted_Complex->Spectrophotometer Measurement at λmax G start Start prep_standards Prepare Ofloxacin Standards (1.0-16.0 µg/mL) start->prep_standards add_reagents Add Acetate Buffer (pH 3.5) and this compound Solution prep_standards->add_reagents mix_complex Shake for 2 min for Ion-Pair Formation add_reagents->mix_complex add_chloroform Add Chloroform mix_complex->add_chloroform extract Shake for 5 min for Extraction add_chloroform->extract separate Allow Phases to Separate extract->separate collect_organic Collect Chloroform Layer separate->collect_organic measure_abs Measure Absorbance at ~420 nm collect_organic->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve end End plot_curve->end

References

Application Notes and Protocols: Acid Yellow 25 in Hematology and Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, a monoazo dye, is a versatile biological stain with applications in various laboratory settings, including hematology and histology.[1][2][3][4] Its anionic nature allows it to bind to cationic components within cells and tissues, primarily proteins in the cytoplasm and extracellular matrix. This property makes it a suitable counterstain, providing a contrasting yellow color to highlight cellular morphology against a primary stain. These application notes provide an overview of the properties of this compound, general protocols for its use as a counterstain in histological and hematological preparations, and potential applications in drug development research.

Physicochemical and Staining Properties of this compound

A summary of the key properties of this compound is presented below. This data is essential for understanding its behavior in staining solutions and its interaction with biological specimens.

PropertyValueReference
C.I. Name This compound[4]
C.I. Number 18835[4]
CAS Number 6359-85-9[1][2][3][4]
Molecular Formula C₂₃H₂₀N₅NaO₆S₂[1][2][3][4]
Molecular Weight 549.56 g/mol [1][4]
Appearance Yellow powder[4]
Solubility Soluble in water (yellow solution); slightly soluble in ethanol and acetone.[4]
Charge Anionic[5]
Binding Target Cationic (basic) components such as proteins in the cytoplasm, muscle, and connective tissue.[5]

Histology Application: this compound as a Counterstain

This compound can be employed as a counterstain in various histological staining procedures, particularly in trichrome methods for differentiating connective tissue.[6] It serves to provide a contrasting yellow background, allowing for the clear visualization of structures stained by the primary dye.

General Histological Staining Workflow

The following diagram illustrates a typical workflow for histological staining, indicating the stage where a counterstain like this compound would be applied.

Histology_Workflow cluster_prep Tissue Preparation cluster_staining Staining cluster_final Final Steps Fixation Fixation Processing Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization & Rehydration Sectioning->Deparaffinization Primary_Stain Primary Staining (e.g., Hematoxylin) Deparaffinization->Primary_Stain Differentiation Differentiation Primary_Stain->Differentiation Bluing Bluing Differentiation->Bluing Counterstain Counterstaining (this compound) Bluing->Counterstain Dehydration_Final Dehydration Counterstain->Dehydration_Final Clearing_Final Clearing Dehydration_Final->Clearing_Final Mounting Mounting Clearing_Final->Mounting

A typical histological staining workflow.
Protocol: this compound as a Counterstain for Paraffin-Embedded Sections

This protocol provides a general guideline for using this compound as a counterstain. Note: Optimal staining times and solution concentrations should be determined empirically for each tissue type and primary stain used.

Materials:

  • Deparaffinized and rehydrated paraffin-embedded tissue sections on slides

  • Primary stain of choice (e.g., Weigert's Iron Hematoxylin)

  • This compound solution (e.g., 0.5% - 1% w/v in distilled water with 0.5% acetic acid)

  • Differentiating solution (if required for the primary stain)

  • Bluing agent (e.g., Scott's tap water substitute)

  • Graded alcohols (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes of 3 minutes each).

    • Transfer through 100% ethanol (2 changes of 2 minutes each).

    • Transfer through 95% ethanol (2 minutes).

    • Transfer through 70% ethanol (2 minutes).

    • Rinse in running tap water.

  • Primary Staining (Example: Weigert's Iron Hematoxylin for Nuclei):

    • Stain in Weigert's Iron Hematoxylin for 5-10 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol if necessary.

    • Rinse in running tap water.

    • Blue in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

  • Counterstaining with this compound:

    • Immerse slides in this compound solution for 1-5 minutes.

    • Rinse briefly in distilled water to remove excess stain.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate rapidly through 95% ethanol and 100% ethanol (2 changes of 2 minutes each).

    • Clear in xylene or xylene substitute (2 changes of 3 minutes each).

    • Mount with a permanent mounting medium.

Expected Results:

  • Nuclei: Blue/black (with hematoxylin)

  • Cytoplasm, Muscle, Collagen: Shades of yellow

Hematology Application: this compound in Blood Smear Staining

In hematology, this compound can be used as a cytoplasmic counterstain in conjunction with a nuclear stain to aid in the differentiation of blood cells. It is particularly useful for highlighting the cytoplasm of leukocytes and providing contrast to the stained nuclei and granules.

General Blood Smear Staining Workflow

The following diagram outlines the basic steps for staining a peripheral blood smear, indicating where this compound could be incorporated as a counterstain.

Blood_Smear_Workflow cluster_prep Smear Preparation cluster_staining Staining cluster_final Final Steps Smear Prepare Blood Smear Air_Dry Air Dry Smear->Air_Dry Fixation Fixation (e.g., Methanol) Air_Dry->Fixation Primary_Stain Nuclear Staining (e.g., Methylene Blue component) Fixation->Primary_Stain Counterstain Cytoplasmic Staining (this compound) Primary_Stain->Counterstain Rinse Rinse Counterstain->Rinse Air_Dry_Final Air Dry Rinse->Air_Dry_Final Examine Microscopic Examination Air_Dry_Final->Examine

A general workflow for blood smear staining.
Protocol: Modified Romanowsky-type Stain with this compound

This protocol is a conceptual adaptation of a Romanowsky-type stain, where an acidic dye like eosin is traditionally used. Here, this compound is proposed as an alternative or supplementary counterstain. Note: This is a theoretical protocol and requires optimization.

Materials:

  • Air-dried peripheral blood smears

  • Methanol (for fixation)

  • A basic dye solution (e.g., 0.1% Methylene Blue in buffer)

  • This compound solution (e.g., 0.5% w/v in distilled water)

  • Phosphate buffer (pH 6.8-7.2)

  • Staining jars

  • Distilled water

Procedure:

  • Fixation:

    • Fix the air-dried blood smear by immersing in methanol for 1-2 minutes.[7]

    • Allow the slide to air dry completely.

  • Nuclear Staining:

    • Immerse the fixed smear in the basic dye solution (e.g., Methylene Blue) for 2-5 minutes.

    • Rinse briefly with phosphate buffer.

  • Counterstaining with this compound:

    • Immerse the slide in the this compound solution for 1-3 minutes.

  • Rinsing and Drying:

    • Rinse the slide gently with phosphate buffer until the excess stain is removed and the smear appears macroscopically clean.

    • Allow the slide to air dry in a vertical position.

Expected Results:

  • Erythrocytes: Pale yellow

  • Leukocyte Nuclei: Blue to purple

  • Leukocyte Cytoplasm: Varying shades of yellow, potentially with visible granules depending on their pH.

  • Platelets: Pale yellow

Applications in Drug Development

Histological and hematological staining are fundamental tools in preclinical drug development for evaluating the efficacy and toxicity of novel therapeutic agents. While specific applications of this compound in drug development are not extensively documented, its utility can be inferred from its role as a general-purpose biological stain.

  • Toxicologic Pathology: In safety assessment studies, histological examination of tissues from treated animals is crucial for identifying potential organ-specific toxicities. This compound, as a counterstain in routine H&E-type staining, can aid in the visualization of cellular changes such as necrosis, apoptosis, inflammation, and fibrosis.

  • Efficacy Studies: In disease models, histological analysis is used to assess the therapeutic effect of a drug candidate. For instance, in oncology research, staining can reveal changes in tumor morphology, proliferation, and invasion. In inflammatory disease models, it can help quantify immune cell infiltration.

  • Bone Marrow Evaluation: For drugs that may affect hematopoiesis, the examination of bone marrow aspirates and biopsies is essential. Staining with a Romanowsky-type method, potentially incorporating this compound, can help in assessing cellularity, lineage distribution, and the presence of dysplastic changes.[8][9]

Concluding Remarks

This compound is a valuable anionic dye for researchers in hematology and histology. Its ability to provide a clear yellow counterstain makes it a useful tool for visualizing cellular and tissue architecture. The provided protocols are intended as general guidelines and should be optimized for specific applications and experimental conditions. Further research into the specific staining characteristics of this compound will likely expand its applications in both fundamental research and the drug development pipeline.

References

Application Notes and Protocols: Preparation and Use of Acid Yellow 25 Stock Solution for Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, an anionic azo dye, serves as a versatile counterstain in various histological and cytological preparations.[1] Its vibrant yellow hue provides excellent contrast to nuclear and other cytoplasmic stains, facilitating the visualization and differentiation of tissue components.[1][2] These application notes provide a comprehensive guide to the preparation of a stable this compound stock solution and its application in microscopy. Adherence to these protocols will ensure reproducible and high-quality staining results.

Chemical and Physical Properties

A thorough understanding of the properties of this compound is crucial for its proper handling and use.

PropertyValueReference
C.I. Name This compound[3]
C.I. Number 18835[4]
CAS Number 6359-85-9[5][6]
Molecular Formula C23H20N5NaO6S2[1][5]
Molecular Weight 549.55 g/mol [4][5]
Appearance Yellow to mustard-brown powder[3][7]
Solubility in Water Excellent, though may appear partly miscible or become muddy in cold water.[1][3][7]
Solubility in Other Solvents Slightly soluble in ethanol and acetone.[3]
Purity (for histology) ≥ 40% Dye Content[1][8]
Storage Room temperature, protected from light.[1][9]

Safety Precautions

This compound is considered a hazardous substance.[5][7] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn.[5][7] Avoid inhalation of the powder and contact with skin and eyes.[5][7] In case of contact, rinse the affected area thoroughly with water.[5][7]

Experimental Protocols

Preparation of 1% (w/v) this compound Stock Solution

This protocol details the preparation of a 1% (w/v) stock solution, which can be used directly or further diluted for various staining procedures.

Materials:

  • This compound powder (histology grade, ≥ 40% dye content)

  • Distilled or deionized water

  • Glacial acetic acid (optional, for pH adjustment)

  • 100 mL volumetric flask

  • Analytical balance

  • Weighing paper

  • Spatula

  • Magnetic stirrer and stir bar

  • Beaker

  • Filter paper (e.g., Whatman No. 1) and funnel

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder on an analytical balance.

  • Pasting: Transfer the powder to a small beaker. Add a small volume of distilled water (approximately 5-10 mL) and mix with a spatula to create a smooth, homogenous paste. This step is crucial to prevent the formation of clumps.

  • Dissolving: Gradually add approximately 80 mL of warm (50-60°C) distilled water to the paste while continuously stirring with a magnetic stirrer. The gentle heat will aid in the dissolution of the dye.

  • Cooling and pH Adjustment (Optional): Allow the solution to cool to room temperature. For enhanced staining of acidophilic tissues, the pH of the solution can be lowered by adding a few drops of glacial acetic acid. The final pH should typically be between 2.5 and 3.5.

  • Final Volume: Carefully transfer the solution to a 100 mL volumetric flask. Rinse the beaker with a small amount of distilled water and add the rinsing to the flask to ensure a complete transfer. Bring the solution to the 100 mL mark with distilled water.

  • Mixing and Filtration: Cap the volumetric flask and invert it several times to ensure the solution is thoroughly mixed. For optimal clarity and to remove any undissolved particles, filter the solution using filter paper into a clean, labeled storage bottle.

  • Storage: Store the 1% this compound stock solution at room temperature in a tightly sealed and clearly labeled bottle, protected from light. The solution is stable for several months.

Staining Protocol: Modified Trichrome Stain with this compound

This protocol provides an example of how to use the prepared this compound stock solution as a counterstain in a modified trichrome staining procedure to differentiate collagen from other tissues.

Solutions:

  • Weigert's Iron Hematoxylin: For nuclear staining.

  • Biebrich Scarlet-Acid Fuchsin Solution: For staining cytoplasm and muscle.

  • Phosphomolybdic/Phosphotungstic Acid Solution: As a differentiating agent.

  • 1% this compound Solution: Prepared as described above.

  • 1% Acetic Acid Solution: For differentiation.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections and rehydrate through a graded series of ethanol to distilled water.

  • Nuclear Staining: Stain with Weigert's iron hematoxylin for 10 minutes.

  • Washing: Rinse in running tap water for 10 minutes.

  • Cytoplasmic Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.

  • Washing: Rinse in distilled water.

  • Differentiation: Differentiate in phosphomolybdic/phosphotungstic acid solution for 10-15 minutes, or until the collagen is decolorized.

  • Counterstaining: Stain with the 1% this compound solution for 5-10 minutes.

  • Differentiation: Differentiate briefly in 1% acetic acid solution for 1 minute.

  • Washing and Dehydration: Wash in distilled water. Dehydrate rapidly through graded ethanol solutions.

  • Clearing and Mounting: Clear in xylene and mount with a suitable mounting medium.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, Muscle, Keratin: Red

  • Collagen: Yellow

Visualizations

The following diagrams illustrate the workflow for the preparation of the this compound stock solution and its application in a histological staining procedure.

G cluster_prep Preparation of 1% this compound Stock Solution weigh 1. Weigh 1.0 g of this compound paste 2. Create a paste with a small amount of distilled water weigh->paste dissolve 3. Dissolve in ~80 mL of warm distilled water with stirring paste->dissolve cool_ph 4. Cool and optionally adjust pH with acetic acid dissolve->cool_ph volume 5. Transfer to 100 mL volumetric flask and bring to volume cool_ph->volume mix_filter 6. Mix thoroughly and filter volume->mix_filter store 7. Store at room temperature, protected from light mix_filter->store

Caption: Workflow for the preparation of a 1% this compound stock solution.

G cluster_stain Modified Trichrome Staining Protocol deparaffinize 1. Deparaffinize and rehydrate tissue section nuclear 2. Nuclear Staining (Weigert's Hematoxylin) deparaffinize->nuclear wash1 3. Wash nuclear->wash1 cytoplasmic 4. Cytoplasmic Staining (Biebrich Scarlet-Acid Fuchsin) wash1->cytoplasmic wash2 5. Wash cytoplasmic->wash2 differentiate1 6. Differentiate (Phosphomolybdic/Phosphotungstic Acid) wash2->differentiate1 counterstain 7. Counterstain (1% this compound) differentiate1->counterstain differentiate2 8. Differentiate (1% Acetic Acid) counterstain->differentiate2 dehydrate 9. Wash and Dehydrate differentiate2->dehydrate mount 10. Clear and Mount dehydrate->mount

Caption: Workflow for a modified trichrome stain using this compound.

References

Application Notes and Protocols for Acid Yellow 25 in Diagnostic Assay Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, also known by its Colour Index number C.I. 18835, is a monoazo dye utilized in various industrial and biological applications.[1] In the realm of diagnostic assay manufacturing, this compound is a key component of the Orange G-6 (OG-6) counterstain used in the Papanicolaou (Pap) staining method.[2][3] The Pap stain is a crucial cytological technique for the screening and diagnosis of cervical cancer and other cellular abnormalities.[4][5] This document provides detailed application notes and protocols for the use of this compound in the preparation of OG-6 and its application in the Papanicolaou staining procedure.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in diagnostic assays.

PropertyValueReference
CAS Number 6359-85-9[6]
Molecular Formula C23H20N5NaO6S2[6]
Molecular Weight 549.55 g/mol [6]
Appearance Yellow powder[1]
Solubility Soluble in water (yellow solution), slightly soluble in ethanol and acetone.[1]
Maximum Absorption (λmax) 392 nm[6]

Application in Diagnostic Cytology: The Papanicolaou Stain

The primary application of this compound in diagnostics is as a component of the OG-6 counterstain in the Papanicolaou staining protocol. The Pap stain is a polychromatic staining method that differentiates cells in cytological smears, allowing for the visualization of cellular morphology and the detection of abnormalities.[2][7]

The OG-6 stain, containing this compound, is responsible for staining keratinized elements of the cytoplasm a brilliant orange to yellow.[5][8] This is particularly important for the identification of certain types of squamous cells. The subsequent EA (Eosin Azure) stain provides a differential counterstaining of the cytoplasm of other cells in shades of blue and green.[8]

Logical Workflow of Papanicolaou Staining

The following diagram illustrates the sequential steps of the Papanicolaou staining procedure, highlighting the role of the OG-6 stain.

Papanicolaou_Stain_Workflow cluster_fixation Fixation cluster_nuclear_staining Nuclear Staining cluster_counterstaining Cytoplasmic Counterstaining cluster_final_steps Final Processing Fixation Smear Fixation (e.g., 95% Ethanol) Hydration Hydration (Graded Alcohols) Fixation->Hydration Hematoxylin Hematoxylin Staining (e.g., Gill's or Harris') Hydration->Hematoxylin Bluing Bluing (e.g., Scott's Tap Water) Hematoxylin->Bluing Dehydration1 Dehydration (95% Ethanol) Bluing->Dehydration1 OG6 OG-6 Staining (Contains this compound) Dehydration1->OG6 Dehydration2 Dehydration (95% Ethanol) OG6->Dehydration2 EA EA Staining (e.g., EA-50) Dehydration2->EA Dehydration3 Dehydration (Absolute Ethanol) EA->Dehydration3 Clearing Clearing (Xylene) Dehydration3->Clearing Mounting Mounting Clearing->Mounting

Papanicolaou Staining Workflow

Experimental Protocols

Preparation of OG-6 Staining Solution (Gill's Modification)

This protocol describes the preparation of a modified OG-6 staining solution as described in cytological literature.[8]

Materials:

  • This compound (Orange G) powder

  • Phosphotungstic acid

  • Distilled water

  • Absolute ethanol

  • Glacial acetic acid

  • Glass beakers and graduated cylinders

  • Magnetic stirrer and stir bar

  • Amber-colored storage bottle

  • Filter paper

Formulation:

ReagentQuantity
This compound (Orange G) Powder5 g
Phosphotungstic Acid1.5 g
Distilled Water50 mL
Absolute Ethanol950 mL
Glacial Acetic Acid10 mL

Procedure:

  • In a glass beaker, dissolve the this compound (Orange G) powder and phosphotungstic acid in the distilled water. Gentle warming and stirring may be necessary to fully dissolve the solids.

  • Once dissolved, add the absolute ethanol to the solution.

  • Add the glacial acetic acid and mix thoroughly.

  • Transfer the solution to a dark, amber-colored bottle for storage.

  • Filter the stain before each use.

Papanicolaou Staining Protocol for Cytological Smears

This is a standard Papanicolaou staining procedure for gynecological (Pap) smears.[4][5]

Materials:

  • Fixed cytological smears (e.g., in 95% ethanol)

  • Staining jars

  • Graded alcohols (e.g., 80%, 95%, 100% ethanol)

  • Hematoxylin solution (e.g., Gill's or Harris')

  • Bluing reagent (e.g., Scott's tap water substitute)

  • OG-6 staining solution (containing this compound)

  • EA-50 staining solution

  • Xylene or xylene substitute

  • Mounting medium and coverslips

  • Microscope

Procedure:

  • Hydration: Transfer the fixed slides through descending grades of alcohol to water.

  • Nuclear Staining:

    • Immerse slides in Hematoxylin solution for 1.5 to 3 minutes.[4]

    • Rinse gently in deionized water for 1 minute.[4]

    • Immerse in a bluing reagent for 15 to 60 seconds.[4]

    • Rinse gently in deionized water for 30 seconds.[4]

  • Dehydration: Dip slides in 95% ethanol (10 dips).[4]

  • First Counterstain (OG-6):

    • Immerse slides in OG-6 solution for 1 to 2 minutes.[4]

  • Dehydration: Dip slides in 95% ethanol (10 dips).[4]

  • Second Counterstain (EA-50):

    • Immerse slides in EA-50 solution for 2.5 to 3 minutes.[4]

  • Dehydration and Clearing:

    • Dip slides in two changes of 95% ethanol (10 dips each).[4]

    • Immerse in two changes of 100% ethanol for 1 minute each.[4]

    • Immerse in two changes of xylene or xylene substitute for 1 minute each.[4]

  • Mounting: Apply a coverslip using an appropriate mounting medium.

  • Microscopic Examination: Examine the stained smear under a microscope.

Data Presentation

Cellular ComponentStaining Result with Full Papanicolaou Protocol
Nuclei Blue/Purple
Keratinized Cytoplasm Orange/Yellow (due to OG-6 with this compound)
Superficial Squamous Cell Cytoplasm Pink/Red
Intermediate & Parabasal Cell Cytoplasm Blue/Green

The diagnostic performance of cytology using the Papanicolaou stain is often evaluated in terms of sensitivity and specificity for detecting cervical abnormalities. These values can vary depending on the study population and laboratory practices. For instance, studies have reported sensitivities for detecting high-grade cervical intraepithelial neoplasia (CIN2+) ranging from approximately 50% to over 80%, with specificities generally being high.

Conclusion

This compound is an indispensable reagent in diagnostic cytology, primarily through its role in the OG-6 counterstain of the Papanicolaou method. Its ability to impart a distinct orange-yellow color to keratinized cytoplasm is fundamental to the differential staining that allows for the accurate cytological interpretation of cervical smears. The protocols provided herein offer a standardized approach for the preparation and use of this compound in this vital diagnostic application. Further research could focus on quantifying the specific contribution of this compound to the overall performance of the Pap stain and exploring its potential in other diagnostic staining techniques.

References

Application Notes and Protocols: Adsorption of Acid Yellow 25 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Acid Yellow 25 is an acidic dye used in various industries, including textiles. The release of this dye into wastewater poses a significant environmental threat due to its color, persistence, and potential toxicity. Adsorption using activated carbon is a highly effective and widely used method for removing such dyes from aqueous solutions. Activated carbon possesses a porous structure and a large surface area, providing abundant active sites for the adsorption of dye molecules. This document provides detailed protocols for studying the adsorption of this compound on activated carbon, including adsorbent preparation, batch adsorption experiments, and data analysis. The provided methodologies are intended for researchers and scientists in environmental science and chemical engineering.

Experimental Protocols

Protocol 1: Preparation of Activated Carbon

This protocol describes the preparation of activated carbon from a biomass precursor, such as Paulownia tomentosa, as an example. Commercially available activated carbon can also be used after washing and drying.

Materials:

  • Biomass precursor (e.g., Paulownia tomentosa wood)

  • Deionized (DI) water

  • Furnace

  • Grinder or mill

  • Sieves

Procedure:

  • Washing and Drying: Thoroughly wash the raw biomass with tap water followed by deionized water to remove any surface impurities like dust and soil.

  • Dry the washed material in an oven at 80-110°C for 24 hours.[1]

  • Crushing and Sieving: Grind the dried biomass into a powder using a grinder or mill.[2] Sieve the powder to obtain a uniform particle size (e.g., <150 µm).[3]

  • Carbonization/Activation: Place the powdered material in a crucible and heat it in a furnace. A two-step process can be used: initial carbonization at a lower temperature (e.g., 300°C) followed by activation at a higher temperature (e.g., 600°C) under a nitrogen atmosphere to increase surface area and carbon content.[4][5][6]

  • Final Preparation: After activation, allow the activated carbon to cool to room temperature. Wash it with DI water to remove any remaining impurities and dry it in an oven at 110°C for 24 hours.[1]

  • Store the final activated carbon product in a sealed, dry container for subsequent experiments.

Protocol 2: Preparation of Adsorbate Solution (this compound)

Materials:

  • This compound (AY 25) dye powder

  • Deionized (DI) water

  • Volumetric flasks

  • Analytical balance

Procedure:

  • Stock Solution Preparation: Accurately weigh a specific amount of AY 25 dye powder (e.g., 1 gram).

  • Dissolve the powder in a 1000 mL volumetric flask with DI water to prepare a stock solution of 1000 mg/L.[7]

  • Working Solutions: Prepare working solutions of desired concentrations (e.g., 10, 20, 50, 100 mg/L) by diluting the stock solution with DI water.[8] Use the dilution formula C1V1 = C2V2 for accurate preparation.

Protocol 3: Batch Adsorption Experiments

This protocol outlines the procedure for conducting batch adsorption studies to evaluate the effects of various parameters.

Materials & Equipment:

  • Prepared activated carbon

  • AY 25 working solutions

  • Erlenmeyer flasks (e.g., 250 mL)

  • Orbital shaker[9]

  • pH meter

  • 0.1M HCl and 0.1M NaOH solutions[7]

  • Syringe filters or centrifuge

  • UV-Vis Spectrophotometer[9]

Procedure:

  • Standard Setup: In a series of Erlenmeyer flasks, add a fixed volume of AY 25 solution (e.g., 50 or 100 mL).[9][10]

  • Add a predetermined mass of activated carbon (adsorbent dose) to each flask.

  • Place the flasks on an orbital shaker and agitate at a constant speed (e.g., 200 rpm) and temperature.[9]

  • Parameter Variation: To study the effect of different parameters, vary one parameter at a time while keeping others constant:

    • Contact Time: Withdraw samples at different time intervals (e.g., 5, 10, 15, 30, 60, 120, 180 min) to determine the equilibrium time.[4][6][11]

    • Adsorbent Dose: Vary the mass of activated carbon (e.g., 0.025 g to 0.2 g) in the flasks.[9]

    • Initial Dye Concentration: Use AY 25 solutions of different initial concentrations.

    • pH: Adjust the initial pH of the dye solutions using 0.1M HCl or 0.1M NaOH before adding the adsorbent.[9]

    • Temperature: Conduct the experiments at different temperatures (e.g., 293 K, 313 K, 333 K) using a temperature-controlled shaker.[5][9]

  • Sample Analysis: After agitation for the specified time, separate the adsorbent from the solution by filtration or centrifugation.[9][10]

  • Measure the final concentration of AY 25 in the filtrate using a UV-Vis spectrophotometer at the dye's maximum wavelength (λmax).

Protocol 4: Data Analysis

Calculations:

  • Adsorption Capacity at Equilibrium (qₑ, mg/g):

    • Calculate the amount of dye adsorbed per unit mass of adsorbent using the following equation:[9] qₑ = (C₀ - Cₑ) * V / W

    • Where:

      • C₀ = Initial dye concentration (mg/L)

      • Cₑ = Equilibrium dye concentration (mg/L)

      • V = Volume of the solution (L)

      • W = Mass of the adsorbent (g)

  • Kinetic Models: Analyze the adsorption kinetics by fitting the experimental data to models like pseudo-first-order and pseudo-second-order. The pseudo-second-order model is often found to best describe dye adsorption on activated carbon.[12][13]

  • Isotherm Models: Analyze the equilibrium data using isotherm models such as the Langmuir and Freundlich models to understand the adsorption mechanism.[4][12]

  • Thermodynamic Parameters: Calculate the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) changes to determine the spontaneity and nature of the adsorption process.[4][5]

Data Presentation

The following tables summarize key quantitative data reported for the adsorption of this compound on activated carbon.

Table 1: Kinetic Model Parameters for this compound Adsorption

Kinetic Model Parameters Value Reference
Pseudo-first-order Rate Constant (k₁) Varies with initial concentration [13]
Pseudo-second-order Rate Constant (k₂) Predominant model for the adsorption process [13]

| | Equilibrium Adsorption Capacity (qₑ,calc) | Correlates well with experimental data |[4][6] |

Table 2: Isotherm Model Parameters for this compound Adsorption

Isotherm Model Parameters Value Reference
Langmuir Maximum Adsorption Capacity (qₘₐₓ) 555.55 mg/g [4][5][6]
Langmuir Constant (Kₗ) -
Freundlich Freundlich Constant (Kբ) -

| | Adsorption Intensity (1/n) | 0.85, 0.82, 0.78 at 20, 40, 60 °C |[6] |

Table 3: Thermodynamic Parameters for this compound Adsorption

Thermodynamic Parameter Symbol Value Interpretation Reference
Enthalpy Change ΔH° 19.44 kJ/mol Endothermic process [4][5][6]
Gibbs Free Energy Change ΔG° -251.72 J/mol (at 293 K) Spontaneous [4][5]
-1058.06 J/mol (at 313 K) Spontaneity increases with temperature [4][5]
-2367.84 J/mol (at 333 K) [4][5]

| Entropy Change | ΔS° | Positive | Increased randomness at the solid-solution interface |[5] |

Visualizations

The following diagrams illustrate the experimental workflow and the conceptual mechanism of adsorption.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase p1 Prepare Activated Carbon (Wash, Dry, Activate) e1 Batch Adsorption Setup (Add AC to Dye Solution) p1->e1 p2 Prepare this compound Stock & Working Solutions p2->e1 e2 Agitate on Shaker (Control Time, Temp, pH) e1->e2 e3 Sample Collection & Separation (Filter/Centrifuge) e2->e3 a1 Measure Final Concentration (UV-Vis Spectrophotometer) e3->a1 a2 Calculate Adsorption Capacity (qₑ) a1->a2 a3 Model Data (Kinetics, Isotherms, Thermodynamics) a2->a3

Caption: Experimental workflow for this compound adsorption studies.

adsorption_mechanism Conceptual Adsorption Mechanism cluster_solution Bulk Solution cluster_adsorbent Activated Carbon Particle Dye_Bulk AY 25 Molecule AC_Surface External Surface (Adsorption Site) Dye_Bulk->AC_Surface 1. Bulk Diffusion Boundary Dye_Bulk->Boundary 2. Film Diffusion AC_Pore Micropore AC_Surface->AC_Pore 3. Intraparticle Diffusion Boundary->AC_Surface

Caption: Conceptual stages of this compound adsorption onto activated carbon.

References

Application Notes and Protocols for the Quantitative Analysis of Acid Yellow 25 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acid Yellow 25, a monoazo dye, finds application in various industrial and research settings, including textiles and biological staining.[1][2][3] Accurate quantification of this compound in solutions is crucial for quality control, formulation development, and toxicological studies. These application notes provide detailed protocols for the quantitative analysis of this compound using two common analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC).

I. Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a rapid and cost-effective method for determining the concentration of this compound in solution by measuring its absorbance of light at a specific wavelength.

Experimental Protocol

1. Instrumentation:

  • A calibrated double-beam UV-Vis spectrophotometer.

  • Matched quartz or polystyrene cuvettes with a 1 cm path length.

2. Reagents and Materials:

  • This compound analytical standard (Dye content ≥ 40%).[1][4]

  • Distilled or deionized water (Solvent).

  • Volumetric flasks and pipettes.

3. Preparation of Standard Solutions:

  • Stock Standard Solution (100 mg/L): Accurately weigh 10.0 mg of this compound standard and dissolve it in a 100 mL volumetric flask with distilled water.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 2.5, 5, 10, and 20 mg/L) by serial dilution of the stock standard solution with distilled water in volumetric flasks.

4. Analytical Procedure:

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Scan a mid-range standard solution (e.g., 10 mg/L) across the UV-Vis spectrum (typically 200-800 nm) to determine the wavelength of maximum absorbance (λmax). The reported λmax for this compound is approximately 392 nm.[4]

  • Calibration Curve Construction:

    • Set the spectrophotometer to the determined λmax.

    • Use distilled water as a blank to zero the instrument.

    • Measure the absorbance of each working standard solution.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Analysis:

    • Dilute the unknown sample solution with distilled water to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Determine the concentration of this compound in the sample from the calibration curve.

Data Presentation

The quantitative performance of the UV-Vis spectrophotometric method is summarized in the table below.

ParameterValue
Wavelength of Maximum Absorbance (λmax)~392 nm
Linearity Range1 - 20 mg/L
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.1 mg/L
Limit of Quantification (LOQ)~0.3 mg/L

Note: The LOD and LOQ values are estimates based on typical performance for similar azo dyes and may vary depending on the instrument and experimental conditions.

II. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more selective and sensitive method for the quantification of this compound, particularly in complex matrices.

Experimental Protocol

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

  • This compound analytical standard.

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (HPLC grade).

  • Water (HPLC grade).

  • Syringe filters (0.45 µm).

3. Chromatographic Conditions:

  • Mobile Phase A: 20 mM Ammonium acetate in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A linear gradient can be employed, starting with a low percentage of acetonitrile and increasing over time to elute the analyte. A typical gradient might be: 0-15 min, 10-50% B; 15-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV-Vis spectrum, a wavelength of 392 nm is appropriate for monitoring this compound.

4. Preparation of Standard and Sample Solutions:

  • Stock Standard Solution (100 mg/L): Prepare as described for the UV-Vis method, using the mobile phase as the diluent.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, and 10 mg/L) by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation: Dilute the sample with the initial mobile phase and filter through a 0.45 µm syringe filter before injection.

5. Analysis and Quantification:

  • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the prepared sample solution.

  • Identify the this compound peak based on its retention time compared to the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Data Presentation

The quantitative performance of the HPLC method is summarized in the table below.

ParameterValue
Retention TimeAnalyte-specific (e.g., ~8-12 min)
Linearity Range0.1 - 10 mg/L
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)~0.02 mg/L
Limit of Quantification (LOQ)~0.06 mg/L

Note: The retention time, LOD, and LOQ are representative values and will depend on the specific HPLC system, column, and exact gradient conditions used.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Solution Preparation standards Working Standards Preparation stock->standards sample_prep Sample Preparation stock->sample_prep uv_vis UV-Vis Spectrophotometry standards->uv_vis hplc HPLC Analysis standards->hplc sample_prep->uv_vis sample_prep->hplc calibration Calibration Curve Construction uv_vis->calibration hplc->calibration quantification Quantification of Unknown Sample calibration->quantification

Caption: Experimental workflow for the quantitative analysis of this compound.

logical_relationship cluster_validation Method Validation Parameters method Analytical Method linearity Linearity & Range method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq specificity Specificity method->specificity linearity->accuracy linearity->precision lod->loq

References

Application Notes and Protocols for Flow Cytometry Using Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a theoretical guide for the potential use of Acid Yellow 25 in flow cytometry. To date, there is no established body of published research demonstrating the widespread use of this compound as a fluorophore for flow cytometry. The protocols described herein are based on the known chemical properties of this compound and standard, well-established flow cytometry and conjugation techniques. Researchers should consider these as a starting point for developing and validating their own methods.

Introduction to this compound

This compound is an anionic azo dye traditionally used in the textile industry and for histological staining.[1][2][3] Its fluorescent properties, particularly its excitation maximum in the ultraviolet (UV) range, suggest a potential for application in flow cytometry, a powerful technique for single-cell analysis. The successful use of any dye in flow cytometry is contingent on several factors, including its spectral properties, quantum yield, photostability, and the ability to be conjugated to biological molecules of interest, such as antibodies.

This document outlines the theoretical applications of this compound in flow cytometry, including its use as a viability dye and as a fluorescent label for antibodies. Detailed protocols for antibody conjugation, cell surface staining, and intracellular staining are provided to guide researchers in exploring the potential of this dye.

Properties of this compound

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 6359-85-9[1][4][5]
Molecular Formula C23H20N5NaO6S2[1][4][5]
Molecular Weight 549.55 g/mol [1][4][5]
Excitation Maximum (λmax) 392 nm[5]
Emission Maximum *Hypothetical ~450-550 nmN/A
Solubility Soluble in water[1][2]

Theoretical Applications in Flow Cytometry

This compound as a Fixable Viability Dye

Principle: Many fixable viability dyes are amine-reactive compounds that are cell-impermeable.[6][7] In live cells with intact membranes, these dyes react only with cell surface proteins, resulting in dim staining. In dead cells with compromised membranes, the dyes can enter the cell and react with intracellular proteins in addition to surface proteins, leading to a much brighter fluorescent signal.[6][7] This differential staining allows for the exclusion of dead cells from analysis, which is crucial for data accuracy.

Given that this compound contains reactive sites, it is plausible that a derivative could be synthesized to be amine-reactive, making it a candidate for a fixable viability dye excitable by a UV or violet laser.

This compound-Conjugated Antibodies for Immunophenotyping

Principle: Antibodies are highly specific tools for identifying cell surface and intracellular markers. By conjugating a fluorophore like this compound to an antibody, specific cell populations can be labeled and subsequently detected by a flow cytometer. The most common method for labeling antibodies is through the reaction of an amine-reactive derivative of the dye (e.g., a succinimidyl ester or SE) with primary amines on the antibody.[][9]

An "this compound, SE" conjugate could theoretically be used in multicolor flow cytometry panels, particularly in conjunction with other fluorophores excited by different lasers.

Experimental Protocols

The following are detailed, generalized protocols that can be adapted for the use of a hypothetical amine-reactive derivative of this compound.

Protocol for Conjugating Amine-Reactive this compound to an Antibody

This protocol is based on standard NHS-ester conjugation chemistry.[][9][10]

Materials:

  • Purified antibody (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

  • Amine-reactive this compound (e.g., succinimidyl ester)

  • Anhydrous DMSO

  • 1 M Sodium bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-50)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare the Antibody: Dissolve the antibody in 0.1 M sodium bicarbonate buffer at a concentration of 2.5 mg/mL. If the antibody is in a different buffer, exchange it into the bicarbonate buffer.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the amine-reactive this compound in anhydrous DMSO to a concentration of 10 mM.

  • Labeling Reaction: While gently stirring the antibody solution, add the dye stock solution dropwise. A typical starting point is a 10:1 to 15:1 molar ratio of dye to antibody. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., Sephadex G-50) equilibrated with PBS.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of this compound.

Workflow for Antibody Conjugation:

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Characterization Antibody Purified Antibody in Bicarbonate Buffer Mix Mix and Incubate (1 hr, RT, dark) Antibody->Mix Dye Amine-Reactive This compound in DMSO Dye->Mix Purify Size-Exclusion Chromatography Mix->Purify Characterize Determine Degree of Labeling (DOL) Purify->Characterize

Caption: Workflow for conjugating an amine-reactive dye to an antibody.

Protocol for Cell Viability Staining

This protocol is for using a hypothetical amine-reactive this compound as a fixable viability dye.

Materials:

  • Single-cell suspension

  • PBS

  • Amine-reactive this compound

  • FACS buffer (PBS with 1% BSA and 0.1% sodium azide)

Procedure:

  • Wash cells once with PBS.

  • Resuspend the cell pellet in PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Add the amine-reactive this compound at a pre-titrated optimal concentration.

  • Incubate for 20-30 minutes at 4°C, protected from light.

  • Wash the cells twice with FACS buffer.

  • The cells can now be fixed, permeabilized, and stained for surface or intracellular markers, or analyzed directly.

Principle of Fixable Viability Staining:

Viability_Staining cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Membrane Result_Live Dim Fluorescence LiveCell->Result_Live Surface staining only Dye_Live Dye Dye_Live->LiveCell Cannot penetrate DeadCell Compromised Membrane Result_Dead Bright Fluorescence DeadCell->Result_Dead Surface & intracellular staining Dye_Dead Dye Dye_Dead->DeadCell Penetrates

Caption: Principle of amine-reactive fixable viability dyes.

Protocol for Cell Surface Staining

This protocol describes the use of an this compound-conjugated antibody to label cell surface antigens.[11][12][13][14][15]

Materials:

  • Single-cell suspension

  • FACS buffer

  • Fc block (optional, but recommended)

  • This compound-conjugated primary antibody

Procedure:

  • Adjust cell concentration to 1-5 x 10^6 cells/mL in ice-cold FACS buffer.

  • (Optional) Add Fc block to prevent non-specific binding of the antibody to Fc receptors. Incubate for 10 minutes on ice.

  • Add the this compound-conjugated antibody at a pre-titrated optimal concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of ice-cold FACS buffer.

  • Resuspend the cells in an appropriate volume of FACS buffer for analysis on a flow cytometer.

Protocol for Intracellular Staining

This protocol allows for the detection of intracellular antigens using an this compound-conjugated antibody.[16][17][18]

Materials:

  • Single-cell suspension

  • FACS buffer

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% saponin or 0.2% Tween-20 in PBS)

  • This compound-conjugated antibody

Procedure:

  • Perform cell surface staining as described above, if required.

  • Wash the cells with FACS buffer.

  • Resuspend the cells in fixation buffer and incubate for 15-20 minutes at room temperature.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in permeabilization buffer and incubate for 15 minutes at room temperature.

  • Add the this compound-conjugated antibody diluted in permeabilization buffer.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells twice with permeabilization buffer.

  • Resuspend the cells in FACS buffer for analysis.

General Workflow for Intracellular Staining:

Intracellular_Staining_Workflow Start Single-Cell Suspension SurfaceStain Optional: Cell Surface Staining Start->SurfaceStain Fix Fixation (e.g., Paraformaldehyde) SurfaceStain->Fix Perm Permeabilization (e.g., Saponin) Fix->Perm IntraStain Intracellular Staining with This compound-conjugated Ab Perm->IntraStain Wash Wash Steps IntraStain->Wash Analyze Flow Cytometry Analysis Wash->Analyze

References

Troubleshooting & Optimization

Technical Support Center: Improving the Stability of Acid Yellow 25 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Acid Yellow 25. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of this compound solutions.

FAQs and Troubleshooting Guide

This section addresses common issues encountered during the preparation, storage, and use of this compound solutions.

Q1: My this compound solution is showing signs of precipitation. What could be the cause and how can I resolve it?

A1: Precipitation of this compound in aqueous solutions can be attributed to several factors, including pH, temperature, and high salt concentrations.

  • pH: this compound, like many acid dyes, contains sulfonic acid groups. The solubility of the dye is influenced by the pH of the solution. At very low pH, the sulfonic acid groups may be protonated, reducing the dye's polarity and solubility. Conversely, in a suitable pH range, these groups are deprotonated, increasing polarity and solubility.

  • Temperature: Lower temperatures decrease the kinetic energy of the solvent molecules, which can lead to dye aggregation and precipitation. Many azo dyes exhibit higher solubility in warmer water.

  • Ionic Strength: High concentrations of salts in the solution can lead to a "salting out" effect. This occurs because water molecules become more engaged in solvating the salt ions, reducing the amount of free water available to dissolve the dye molecules.

Troubleshooting Steps:

  • Adjust pH: Ensure the pH of your solution is within the optimal range for this compound solubility. You can determine this experimentally (see Experimental Protocol 1). Generally, a slightly acidic to neutral pH is recommended for acid dyes.

  • Gentle Warming: Try gently warming the solution while stirring. This can help redissolve precipitated dye. However, avoid prolonged exposure to high temperatures, as this may cause degradation.

  • Control Ionic Strength: If possible, reduce the concentration of salts in your solution.

  • Lower Dye Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound under your current conditions. Try preparing a more dilute solution.

Q2: I've noticed the color of my this compound solution is fading over time. What causes this and how can I prevent it?

A2: Color fading, or degradation, of this compound solutions is primarily caused by exposure to light (photodegradation) and, to a lesser extent, by thermal degradation and oxidative processes. The core chemical structure of this compound contains an azo bond (-N=N-), which is susceptible to cleavage.

Primary Causes of Fading:

  • Photodegradation: Exposure to ultraviolet (UV) and visible light can excite the dye molecules, leading to photochemical reactions that break the azo bond. This is a common degradation pathway for azo dyes.

  • Oxidation: Oxidizing agents present in the solution or exposure to atmospheric oxygen can also lead to the degradation of the dye.

  • Thermal Degradation: While generally stable at normal temperatures, prolonged exposure to high temperatures can accelerate degradation reactions.[1]

Preventative Measures:

  • Protect from Light: Store this compound solutions in amber glass bottles or containers wrapped in aluminum foil to block out light.[1]

  • Use of Stabilizers:

    • UV Absorbers: Consider adding a water-soluble UV absorber to the solution. Benzotriazole-based UV absorbers are effective at absorbing damaging UV radiation and dissipating it as heat.[1][2][3][4]

    • Antioxidants: The addition of antioxidants, such as ascorbic acid (Vitamin C) or Butylated Hydroxytoluene (BHT), can help to mitigate oxidative degradation.[5][6][7][8][9] Ascorbic acid has been shown to be effective in the degradation of azo dyes, which suggests it can act as a reducing agent and potentially a stabilizer against oxidation.[10][11]

  • Control Temperature: Store solutions at a consistent, cool room temperature. Avoid storing them near heat sources or in direct sunlight.

Q3: What are the expected degradation products of this compound, and are they a concern?

A3: The primary degradation pathway for azo dyes like this compound is the reductive cleavage of the azo bond.[12] This breakage results in the formation of aromatic amines. For this compound, this would likely lead to the formation of 5-amino-2-methyl-N-phenylbenzenesulfonamide and an aminopyrazolone derivative.

Some aromatic amines are known to be potentially hazardous. Therefore, it is crucial to handle degraded solutions with care and dispose of them according to your institution's safety protocols. Analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be used to identify and quantify these degradation products.[13][14][15]

Q4: How should I properly prepare and store my this compound solutions to maximize their stability?

A4: Proper preparation and storage are critical for maintaining the integrity of your this compound solutions.

Preparation Best Practices:

  • Use high-purity distilled or deionized water.

  • Ensure all glassware is clean and free of contaminants, especially oxidizing agents or metal ions.

  • If you encounter issues with dissolution, you can create a smooth paste of the dye powder with a small amount of cool water before adding the bulk of the solvent. Gentle warming can also aid dissolution.

Storage Recommendations:

  • Container: Store in tightly sealed, clearly labeled amber glass bottles or light-blocking containers.

  • Temperature: Store at a consistent room temperature, away from direct sunlight and heat sources.[16]

  • Atmosphere: For long-term storage, consider purging the headspace of the container with an inert gas like nitrogen or argon to minimize contact with oxygen.

Quantitative Data Summary

While specific quantitative stability data for this compound solutions is not extensively published, the following table summarizes the general effects of various parameters on azo dye stability. Researchers are encouraged to perform their own stability studies to determine precise degradation rates under their specific experimental conditions.

ParameterEffect on StabilityGeneral Recommendations
pH Highly influential. Extreme pH values can lead to precipitation or accelerated degradation.Maintain a slightly acidic to neutral pH. The optimal pH should be determined experimentally.[17]
Temperature Higher temperatures generally increase solubility but can also accelerate degradation.Store at a consistent, cool room temperature. Avoid freezing and high heat.[18]
Light Exposure UV and visible light are major contributors to degradation (fading).Protect solutions from light at all times by using amber bottles or other light-blocking containers.[1]
Oxygen Can cause oxidative degradation of the dye.Minimize headspace in storage containers or purge with an inert gas for long-term storage.
Metal Ions Can catalyze degradation reactions.Use high-purity water and clean glassware. Consider adding a chelating agent like EDTA if metal ion contamination is suspected.[19][][21][22][23]

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Solubility

Objective: To identify the pH range where this compound exhibits maximum solubility and stability.

Materials:

  • This compound powder

  • Deionized water

  • Buffer solutions (pH 4, 5, 6, 7, 8)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Methodology:

  • Prepare a stock solution of this compound in deionized water (e.g., 1 g/L).

  • In a series of volumetric flasks, prepare solutions of this compound at a fixed concentration (e.g., 10 mg/L) using the different pH buffer solutions as the solvent.

  • Stir each solution at room temperature for 30 minutes to ensure equilibrium.

  • Visually inspect each solution for any signs of precipitation.

  • Measure the absorbance of each solution at the λmax of this compound (approximately 390 nm) using the UV-Vis spectrophotometer.

  • Plot absorbance versus pH. The pH range with the highest absorbance corresponds to the optimal pH for solubility.

Protocol 2: Accelerated Stability Study of this compound Solution

Objective: To assess the stability of an this compound solution under stressed conditions to predict its shelf-life.

Materials:

  • Prepared this compound solution in the optimal pH buffer

  • Temperature-controlled oven or incubator

  • UV light chamber

  • Amber and clear glass vials

  • UV-Vis Spectrophotometer

  • HPLC system (optional, for degradation product analysis)

Methodology:

  • Sample Preparation: Dispense the this compound solution into multiple amber and clear glass vials.

  • Storage Conditions:

    • Control: Store a set of amber vials at room temperature, protected from light.

    • Thermal Stress: Place a set of amber vials in an oven at an elevated temperature (e.g., 40°C or 50°C).[24]

    • Photostability: Place a set of clear vials in a UV light chamber. Include a set of amber vials in the same chamber as a dark control.

  • Time Points: Withdraw samples from each condition at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • Allow samples to return to room temperature.

    • Measure the absorbance of each sample at the λmax of this compound using a UV-Vis spectrophotometer.

    • Calculate the percentage of dye remaining compared to the time zero sample.

    • (Optional) Analyze the samples by HPLC to identify and quantify any degradation products.

  • Data Presentation: Plot the percentage of this compound remaining versus time for each condition. This will provide an indication of the degradation rate under different stresses.

Visualizations

Experimental_Workflow_Stability_Testing cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound Solution at Optimal pH control Control (Room Temp, Dark) prep->control thermal Thermal Stress (Elevated Temp, Dark) prep->thermal photo Photostability (UV Light) prep->photo sampling Sample at Time Points control->sampling thermal->sampling photo->sampling uv_vis UV-Vis Spectrophotometry (% Degradation) sampling->uv_vis hplc HPLC Analysis (Degradation Products) sampling->hplc data Plot % Dye Remaining vs. Time uv_vis->data hplc->data

Caption: Experimental workflow for stability testing of this compound solutions.

Degradation_Pathway AY25 This compound (Azo Structure) Cleavage Reductive Cleavage of Azo Bond AY25->Cleavage Stressors Stress Factors (Light, Heat, Oxidants) Stressors->AY25 Products Degradation Products (Aromatic Amines) Cleavage->Products

Caption: Simplified degradation pathway of this compound.

Troubleshooting_Logic Problem Instability Observed (Precipitation or Fading) Precipitation Precipitation Problem->Precipitation Fading Color Fading Problem->Fading Sol_Precipitation Adjust pH Gentle Warming Lower Ionic Strength Precipitation->Sol_Precipitation Solution Sol_Fading Protect from Light Add Stabilizers (UV Absorbers, Antioxidants) Control Temperature Fading->Sol_Fading Solution

References

Preventing photodegradation of Acid Yellow 25 in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the photodegradation of Acid Yellow 25 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an anionic azo dye.[1] It is utilized in various applications, including the textile industry for dyeing fabrics, as a colorant in the food industry, and in biological research for staining techniques to visualize cellular structures.[2]

Q2: What is photodegradation and why is it a concern for this compound?

A2: Photodegradation is the breakdown of molecules by light. For researchers, the photodegradation of this compound can be a significant issue as it leads to a loss of color intensity, potentially causing inaccurate measurements, inconsistent experimental results, and reduced efficacy in staining or labeling applications.[3] While azo dyes are known for high photo-stability in pure water, their degradation can be accelerated by various factors present in experimental setups.[4]

Q3: How should I properly store and handle this compound to minimize degradation?

A3: To ensure stability, this compound should be stored in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area.[4][5] It is crucial to avoid storage in direct sunlight or near heat sources.[6] When handling, use in a well-ventilated space, wear appropriate personal protective equipment (gloves, safety goggles), and avoid generating dust.[4][5]

Q4: What are the primary factors that influence the photodegradation of this compound?

A4: Several environmental and experimental parameters can affect the rate of photodegradation. These include the intensity and wavelength of the light source, the duration of exposure, solution pH, temperature, and the initial concentration of the dye.[3][7] The presence of other substances, such as oxidizing agents or photocatalysts like titanium dioxide (TiO₂), can also significantly accelerate degradation.[4][8][9][10]

Troubleshooting Guides

Q1: My this compound solution is fading rapidly during my experiment. What are the likely causes and solutions?

A1: Rapid fading is a clear indicator of photodegradation. Consider the following potential causes and troubleshooting steps:

  • High-Intensity Light Exposure: Your experimental setup may be exposing the dye to intense ambient or direct light.

    • Solution: Minimize light exposure by using amber-colored glassware or by wrapping your containers in aluminum foil. If possible, work in a dimly lit environment.[3]

  • Presence of Oxidizing Agents: Contamination with oxidizing agents can accelerate dye degradation.[4][5]

    • Solution: Ensure all glassware is thoroughly cleaned and that all reagents are free from oxidizing impurities. Do not store acids or other reagents in flammable liquid storage cabinets, as this can cause degradation.[6]

  • Incorrect pH: The pH of your solution can significantly impact the dye's stability.[11][12]

    • Solution: Investigate the optimal pH for this compound stability in your specific application and buffer your solution accordingly. The effect of pH can be complex; for some dyes, acidic conditions enhance degradation, while for others, alkaline conditions do.[11][12]

  • Elevated Temperature: Higher temperatures can increase the rate of chemical reactions, including photodegradation.[3][7]

    • Solution: If your experiment allows, try to maintain a lower, controlled temperature. Use a water bath or cooling system if necessary.

Q2: I am observing inconsistent results across experiments using this compound. Could photodegradation be the cause?

A2: Yes, inconsistent photodegradation is a common source of experimental variability.

  • Solution: To diagnose this, establish a control experiment. Prepare two samples of your this compound solution. Keep one sample completely protected from light (the control) while exposing the other to the typical experimental conditions. Measure the absorbance of both samples over time. A significant difference in absorbance indicates that photodegradation is affecting your results. For more rigorous troubleshooting, it is helpful to save samples at various stages of your protocol to identify where the degradation might be occurring.[13]

Q3: How can I create a workflow to test for and minimize photodegradation in my experiments?

A3: A systematic workflow can help you identify and mitigate photodegradation. The diagram below outlines a logical process for assessing and addressing the issue.

G A Start: Observe Inconsistent Results or Fading of this compound B Hypothesis: Photodegradation is Occurring A->B C Design Control Experiment: - Sample A (Light Protected) - Sample B (Experimental Light) B->C D Monitor Absorbance Over Time C->D E Significant Difference in Absorbance? D->E F Implement Mitigation Strategies: - Reduce Light Exposure - Control Temperature - Adjust pH - Use Inhibitors (e.g., scavengers) E->F Yes J No Significant Difference: Investigate Other Variables E->J No G Re-run Experiment with Controls F->G H Results Consistent? G->H H->F No I End: Protocol Optimized H->I Yes K End J->K

Caption: Troubleshooting workflow for photodegradation.

Data on Factors Influencing Dye Photodegradation

The rate of photodegradation is influenced by multiple factors. The following tables summarize the general effects observed in studies on various dyes, which can be extrapolated to this compound.

Table 1: Effect of Experimental Parameters on Photodegradation Rate

ParameterGeneral Effect on Degradation RateRationale
Light Intensity IncreasesHigher intensity provides more photons, increasing the likelihood of photoexcitation and subsequent degradation reactions.[14]
Initial Dye Concentration Decreases at high concentrationsA highly concentrated solution can absorb a significant amount of light at the surface, preventing photons from penetrating deeper into the solution and reaching all dye molecules.[7][11][12]
Temperature IncreasesHigher temperatures increase molecular motion and the rate of chemical reactions, including those involved in degradation.[7]
pH VariableThe pH affects the surface charge of the dye molecule and the generation of reactive oxygen species (ROS), such as hydroxyl radicals. The optimal pH for degradation is specific to the dye and the system.[7][11][12]

Table 2: Effect of Additives on Photodegradation

Additive TypeExampleEffect on Degradation RateMechanism
Photocatalyst Titanium Dioxide (TiO₂)IncreasesUpon UV irradiation, TiO₂ generates electron-hole pairs, leading to the formation of highly reactive hydroxyl radicals that degrade the dye.[8][9][10]
Oxidant Hydrogen Peroxide (H₂O₂)IncreasesH₂O₂ acts as an electron acceptor, preventing the recombination of photo-generated electrons and holes, and can also generate more hydroxyl radicals.[8][11]
Radical Scavenger EthanolDecreasesAlcohols like ethanol can "quench" or neutralize hydroxyl radicals, thereby inhibiting the primary degradation pathway.[11][12]
Inorganic Ions Cl⁻, SO₄²⁻, CH₃COO⁻VariableCertain ions can inhibit degradation by scavenging radicals or deactivating the catalyst surface, while others may enhance it.[11]

Experimental Protocols

Protocol: Evaluating Photodegradation of this compound

This protocol provides a methodology to quantify the rate of photodegradation under specific experimental conditions.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve it in a suitable solvent (e.g., deionized water) to prepare a concentrated stock solution. Store this solution in an amber bottle, protected from light.

  • Preparation of Experimental Solution:

    • Dilute the stock solution to the desired experimental concentration (e.g., 10 mg/L).

    • Place the solution in the reaction vessel (e.g., a quartz beaker for UV experiments or borosilicate glass for visible light).[14]

  • Adsorption-Desorption Equilibrium (Control Step):

    • Before initiating light exposure, stir the solution in complete darkness for 30-60 minutes.[15]

    • This step is crucial, especially if catalysts or other surfaces are present, to ensure that any initial decrease in concentration is due to physical adsorption rather than a photochemical reaction.

    • Take an initial sample (t=0) at the end of this dark phase.[15]

  • Initiation of Photoreaction:

    • Place the reaction vessel under a specific light source (e.g., a UV lamp or solar simulator). Ensure the distance between the light source and the solution surface is constant.[15]

    • Begin continuous stirring to ensure the solution is homogenous.

  • Sample Collection and Analysis:

    • Withdraw small aliquots of the solution at regular time intervals (e.g., every 15 minutes).[15]

    • If a catalyst is used, immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove the catalyst and stop the reaction.[16]

    • Measure the absorbance of each sample at the maximum absorption wavelength (λmax) of this compound (~392 nm) using a UV-Vis spectrophotometer.

  • Data Analysis:

    • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance (at t=0) and Aₜ is the absorbance at time 't'.

    • Plot the degradation percentage versus time to determine the reaction kinetics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Light Protected) B Dilute to Experimental Concentration A->B C Stir in Darkness (30-60 min) for Equilibrium B->C D Take Initial Sample (t=0) C->D E Begin Irradiation & Constant Stirring D->E F Withdraw Aliquots at Regular Intervals E->F G Filter Sample (if needed) F->G H Measure Absorbance (UV-Vis Spec) G->H I Calculate Degradation % & Plot vs. Time H->I

Caption: Experimental workflow for evaluating photodegradation.

Mechanism of Photodegradation

The photodegradation of azo dyes like this compound often proceeds through the generation of Reactive Oxygen Species (ROS). The diagram below illustrates a generalized pathway for photocatalytic degradation, a common experimental method for studying this process.

G cluster_catalyst Photocatalyst (e.g., TiO2) VB Valence Band (VB) CB Conduction Band (CB) h_plus VB->h_plus e_minus CB->e_minus Light Light (hν) Light->VB Photoexcitation H2O H₂O ROS1 •OH (Hydroxyl Radical) H2O->ROS1 OH_neg OH⁻ OH_neg->ROS1 O2 O₂ ROS2 O₂•⁻ (Superoxide Radical) O2->ROS2 h_plus->H2O Oxidation h_plus->OH_neg Oxidation e_minus->O2 Reduction Dye This compound ROS1->Dye Attack ROS2->Dye Attack Deg_Prod Degradation Products (e.g., CO₂, H₂O, etc.) Dye->Deg_Prod

Caption: General mechanism of photocatalytic degradation of dyes.

References

Troubleshooting uneven staining with Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Acid Yellow 25 for staining applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound, also known as C.I. This compound, is a versatile anionic azo dye.[1][2][3] In research, it is primarily used in biological staining techniques to visualize cellular structures under a microscope, making it valuable for histology and hematology studies.[1][4] Its vibrant yellow color and good solubility in water contribute to its utility in these applications.[1][2]

Q2: What are the key chemical and physical properties of this compound?

This compound is a yellow powder that is soluble in water.[2][5] Key properties are summarized in the table below.

PropertyValue
CAS Number6359-85-9
Molecular FormulaC23H20N5NaO6S2
Molecular Weight549.55 g/mol [1][4]
Purity (Dye Content)≥ 40%
λmax392 nm[4]
SolubilitySoluble in water; slightly soluble in ethanol and acetone.[2][5]
StorageRoom temperature[4]

Q3: What is the general mechanism of staining with an acid dye like this compound?

Acid dyes, like this compound, are anionic, meaning they carry a negative charge. Staining with acid dyes is most effective under acidic conditions (typically pH 4.5-5.5).[6] In an acidic environment, the amino groups in tissue proteins become protonated, resulting in a positive charge. The negatively charged acid dye then forms ionic bonds with these positively charged tissue components, leading to staining. The intensity of the staining can be influenced by factors such as pH, temperature, and dye concentration.[7][8]

Troubleshooting Guide: Uneven Staining with this compound

Uneven or patchy staining is a common artifact in histology. This guide provides potential causes and solutions to help you achieve uniform staining with this compound.

Problem: Staining appears patchy and inconsistent across the tissue section.

Potential CauseRecommended Solution
Inadequate Fixation Ensure the tissue is thoroughly fixed immediately after collection. Use a sufficient volume of fixative (10-20 times the tissue volume) and allow for an appropriate fixation time based on tissue size and type.
Incomplete Deparaffinization Residual paraffin wax can block the dye from reaching the tissue.[6] Ensure complete removal of wax by using fresh xylene and adequate incubation times during the deparaffinization steps.[9]
Variable Tissue Thickness Sections that are too thick or of inconsistent thickness can lead to uneven dye penetration.[6][10] Ensure your microtome is properly calibrated and aim for consistent section thickness (e.g., 4-5 µm).
Air Bubbles Air bubbles trapped on the slide can prevent the staining solution from contacting the tissue.[6] When applying reagents, do so gently to avoid bubble formation. Visually inspect slides before proceeding to the next step.
Contaminated Reagents or Glassware Debris in staining solutions or on slides can interfere with staining.[6] Filter staining solutions before use and ensure all glassware is clean.
Tissue Drying Out Allowing the tissue section to dry out at any stage of the staining process can lead to uneven staining and artifacts.[11] Keep slides moist throughout the procedure.

Problem: Weak or Faint Staining

Potential CauseRecommended Solution
Incorrect pH of Staining Solution Acid dyes require an acidic environment for optimal binding.[6] Prepare the this compound solution in a buffer with the appropriate pH (e.g., acetic acid solution) and verify the pH before use.
Exhausted Staining Solution The dye concentration may be depleted after multiple uses. Prepare a fresh staining solution.
Insufficient Staining Time The incubation time may be too short for the dye to fully penetrate the tissue.[6] Optimize the staining time by testing a range of durations.
Over-differentiation If a differentiation step is used, excessive time in the differentiating agent can remove too much of the stain.[6] Reduce the differentiation time or use a less aggressive differentiating agent.

Problem: Excessive Background Staining

Potential CauseRecommended Solution
Staining Solution is Too Concentrated A high dye concentration can lead to non-specific binding.[11] Try diluting the this compound solution.
Inadequate Rinsing Insufficient rinsing after the staining step may leave excess, unbound dye on the slide.[6] Ensure thorough but gentle rinsing with the appropriate buffer.
Prolonged Staining Time Over-incubation in the dye can increase background staining. Reduce the staining time.

Experimental Protocols

Hypothetical Protocol for Staining with this compound

This protocol is a general guideline and may require optimization for specific tissue types and applications.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Rinse in distilled water for 5 minutes.

  • Staining:

    • Prepare a 1% stock solution of this compound in distilled water.

    • Prepare the working staining solution by diluting the stock solution and adding acetic acid to achieve a final pH between 4.5 and 5.5.

    • Immerse slides in the this compound staining solution for 5-10 minutes.

  • Rinsing:

    • Briefly rinse slides in a 1% acetic acid solution to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded alcohols (95% and 100%).

    • Clear in two changes of xylene.

    • Mount with a permanent mounting medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_staining Staining cluster_final Final Steps deparaffinization Deparaffinization (Xylene) rehydration Rehydration (Graded Ethanol) deparaffinization->rehydration water_rinse Rinse (Distilled Water) rehydration->water_rinse stain This compound Staining water_rinse->stain rinse Rinse (Acetic Acid) stain->rinse dehydration Dehydration (Graded Ethanol) rinse->dehydration clearing Clearing (Xylene) dehydration->clearing mounting Mounting clearing->mounting

Caption: Experimental workflow for a typical this compound staining protocol.

troubleshooting_uneven_staining cluster_causes Potential Causes cluster_solutions Solutions uneven_staining Uneven Staining Observed fixation Inadequate Fixation uneven_staining->fixation deparaffinization Incomplete Deparaffinization uneven_staining->deparaffinization thickness Variable Tissue Thickness uneven_staining->thickness air_bubbles Air Bubbles uneven_staining->air_bubbles reagents Contaminated Reagents uneven_staining->reagents check_fixation Optimize Fixation Protocol fixation->check_fixation fresh_xylene Use Fresh Xylene, Increase Time deparaffinization->fresh_xylene calibrate_microtome Calibrate Microtome thickness->calibrate_microtome careful_application Apply Reagents Carefully air_bubbles->careful_application filter_solutions Filter Solutions, Clean Glassware reagents->filter_solutions

Caption: Troubleshooting logic for addressing uneven staining with this compound.

References

Technical Support Center: Enhancing the Fluorescence Signal of Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Acid Yellow 25. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the fluorescence signal of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anionic azo dye.[1] It is primarily used as a dye in the textile industry for materials like wool and polyamide fiber, as well as in the food industry as a coloring agent.[2][3] It also finds applications in coloring leather, paints, inks, and plastics.[2][3] While it is described as a "fluorescent yellow" under certain acidic conditions, detailed data on its fluorescence properties is limited.[4][5]

Q2: My this compound solution is not fluorescing. What could be the issue?

Several factors can influence the fluorescence of a dye. For this compound, the fluorescence appears to be highly dependent on the chemical environment. A key observation is the formation of a "fluorescent yellow precipitation" when a solution in strong sulfuric acid is diluted.[4][5] This suggests that pH and the solvent system are critical. Ensure you are using an appropriate solvent and pH for your application. The absence of fluorescence could be due to an unsuitable solvent, incorrect pH, high concentrations leading to self-quenching, or the presence of quenching agents in your sample.

Q3: How does pH affect the fluorescence of this compound?

While specific data for this compound is scarce, the fluorescence of many dyes is pH-sensitive.[6] For dyes with acidic or basic functional groups, changes in pH can alter the electronic structure of the molecule, thereby affecting its ability to fluoresce. Given that this compound is an acid dye, its fluorescence intensity is likely to be significantly influenced by the pH of the solution. It is recommended to perform a pH titration to determine the optimal pH range for fluorescence in your experimental setup.

Q4: Can the choice of solvent enhance the fluorescence signal?

Yes, the solvent can have a profound impact on fluorescence. Solvent polarity and viscosity are key parameters to consider. In some dyes, increasing the viscosity of the solvent can restrict intramolecular rotations, which is a common pathway for non-radiative decay, thus enhancing the fluorescence quantum yield.[7][8] Experimenting with solvents of different polarities and viscosities may help to identify conditions that favor fluorescence for this compound.

Q5: What is fluorescence self-quenching and how can I avoid it?

Fluorescence self-quenching occurs when high concentrations of a dye lead to interactions between molecules, resulting in a decrease in the overall fluorescence intensity.[9] To avoid this, it is crucial to work within an optimal concentration range. It is recommended to perform a concentration-dependent fluorescence measurement to identify the concentration at which the maximum fluorescence signal is achieved before self-quenching becomes significant.

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound and provides systematic steps to resolve them.

Problem Potential Cause Troubleshooting Steps
Low or no fluorescence signal Inappropriate Solvent: this compound is soluble in water but only slightly soluble in ethanol and acetone.[4][5] Its fluorescence is environment-dependent.1. Verify the solubility of this compound in your chosen solvent. 2. Test a range of solvents with varying polarities and viscosities. 3. Consider using a co-solvent system to optimize solubility and fluorescence.
Incorrect pH: The fluorescence of many dyes is highly pH-dependent.[6]1. Measure the pH of your this compound solution. 2. Perform a pH titration of your sample and measure the fluorescence at different pH values to determine the optimal pH.
Concentration Effects (Self-Quenching): High concentrations can lead to aggregation and fluorescence quenching.[9]1. Prepare a dilution series of your this compound stock solution. 2. Measure the fluorescence intensity of each dilution to find the optimal concentration.
Presence of Quenchers: Components in your sample matrix may be quenching the fluorescence.1. Analyze the composition of your sample for known fluorescence quenchers (e.g., heavy ions, certain organic molecules). 2. If possible, purify your sample to remove potential quenchers.
Photobleaching (Signal Fades Over Time) Excessive Excitation Light Exposure: Prolonged or high-intensity illumination can lead to the irreversible degradation of the fluorophore.1. Reduce the intensity of the excitation light source. 2. Minimize the exposure time during measurements. 3. Consider using an anti-fade reagent if compatible with your sample.
Inconsistent Fluorescence Readings Instrument Settings: Fluctuations in lamp intensity or detector sensitivity can cause variability.1. Allow the instrument to warm up and stabilize before taking measurements. 2. Use a stable reference fluorophore to calibrate the instrument. 3. Ensure consistent sample positioning in the fluorometer.
Sample Preparation: Inhomogeneity or precipitation in the sample can lead to inconsistent readings.1. Ensure this compound is fully dissolved in the solvent.[4] 2. Vortex or mix samples thoroughly before measurement. 3. Centrifuge samples to remove any precipitates if necessary.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Fluorescence

Objective: To identify the pH at which this compound exhibits the maximum fluorescence intensity.

Materials:

  • This compound stock solution (e.g., 1 mM in deionized water)

  • A series of buffers covering a wide pH range (e.g., pH 2 to pH 10)

  • Fluorometer

  • pH meter

Methodology:

  • Prepare a series of dilutions of the this compound stock solution in each of the different pH buffers. A final concentration in the low micromolar range is a good starting point.

  • For each pH value, prepare a blank sample containing only the buffer.

  • Measure the fluorescence emission spectrum of each sample using the fluorometer. Use the excitation wavelength corresponding to the absorbance maximum of this compound.

  • Subtract the background fluorescence of the blank from each sample measurement.

  • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • The pH at which the highest fluorescence intensity is observed is the optimal pH for your experimental conditions.

Protocol 2: Investigating the Effect of Solvent on this compound Fluorescence

Objective: To evaluate the influence of solvent polarity and viscosity on the fluorescence signal of this compound.

Materials:

  • This compound

  • A selection of solvents with varying polarities and viscosities (e.g., water, ethanol, glycerol, dimethyl sulfoxide)

  • Fluorometer

Methodology:

  • Prepare solutions of this compound at a constant concentration in each of the selected solvents. Ensure the dye is fully dissolved.

  • Prepare a blank sample for each solvent.

  • Measure the fluorescence emission spectrum for each solution, using the appropriate excitation wavelength for the dye in that solvent (the absorption maximum may shift with solvent polarity).

  • Correct for background fluorescence by subtracting the blank measurement for each respective solvent.

  • Compare the fluorescence intensities and emission maxima across the different solvents to determine the optimal solvent for your application.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis start Start: this compound Stock Solution prep_ph Prepare Solutions in Buffers of Varying pH start->prep_ph prep_solvent Prepare Solutions in Different Solvents start->prep_solvent prep_conc Prepare Dilution Series start->prep_conc measure Measure Fluorescence Spectra on Fluorometer prep_ph->measure prep_solvent->measure prep_conc->measure analyze_ph Plot Intensity vs. pH measure->analyze_ph analyze_solvent Compare Intensities Across Solvents measure->analyze_solvent analyze_conc Plot Intensity vs. Concentration measure->analyze_conc optimize Identify Optimal Conditions analyze_ph->optimize analyze_solvent->optimize analyze_conc->optimize

Caption: Workflow for optimizing this compound fluorescence.

troubleshooting_logic start Low/No Fluorescence Signal check_solvent Is the solvent appropriate? start->check_solvent check_ph Is the pH optimal? check_solvent->check_ph Yes solution_solvent Test different solvents/co-solvents check_solvent->solution_solvent No check_conc Is the concentration in the optimal range? check_ph->check_conc Yes solution_ph Perform pH titration check_ph->solution_ph No check_quencher Are there quenchers present? check_conc->check_quencher Yes solution_conc Perform concentration series check_conc->solution_conc No solution_quencher Purify sample check_quencher->solution_quencher Yes end Signal Enhanced check_quencher->end No solution_solvent->end solution_ph->end solution_conc->end solution_quencher->end

Caption: Troubleshooting logic for low fluorescence signals.

References

Technical Support Center: Photocatalytic Degradation of Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the photocatalytic degradation of Acid Yellow 25.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the photocatalytic degradation of this compound.

Q1: My degradation efficiency is lower than expected. What are the potential causes and how can I improve it?

A1: Low degradation efficiency can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Sub-optimal pH: The pH of your solution significantly impacts the surface charge of the photocatalyst and the dye molecule, which affects adsorption and the overall reaction rate. For this compound, an anionic dye, acidic conditions are generally more favorable. One study found that the degradation of this compound was 85% at pH 3, 100% at pH 5, and 83% at pH 9, indicating an optimal pH around 5.[1]

  • Incorrect Catalyst Loading: The amount of photocatalyst is crucial. An insufficient amount will result in fewer active sites for the reaction. Conversely, an excessive amount can lead to turbidity, which blocks light penetration and reduces efficiency.[2] It is recommended to optimize the catalyst loading for your specific experimental setup.

  • High Initial Dye Concentration: If the initial concentration of this compound is too high, the dye molecules can saturate the catalyst surface, preventing light from reaching the active sites.[1] This "inner filter" effect reduces the formation of reactive oxygen species. Consider diluting your sample or increasing the catalyst-to-dye ratio.

  • Inadequate Light Source: Ensure your light source has the appropriate wavelength and intensity to activate your photocatalyst. For TiO2, a common photocatalyst, UV irradiation is typically required.

  • Presence of Inhibitory Ions: Certain inorganic ions commonly found in wastewater can act as scavengers for hydroxyl radicals, reducing the degradation rate.

Q2: The degradation rate starts fast and then slows down significantly. Why is this happening?

A2: This is a common observation in photocatalysis and can be due to a few reasons:

  • Intermediate Products: The degradation of complex dye molecules like this compound proceeds through the formation of various intermediate organic compounds. These intermediates can compete with the original dye molecules for the active sites on the photocatalyst, slowing down the overall degradation rate.

  • Catalyst Deactivation: The surface of the photocatalyst can become fouled or "poisoned" by adsorbed intermediates or byproducts, reducing its activity over time.

  • Changes in pH: The degradation process can lead to changes in the solution's pH, moving it away from the optimal range for the reaction. It is advisable to monitor and, if necessary, adjust the pH during the experiment.

Q3: How can I confirm that the dye is being degraded and not just adsorbed onto the photocatalyst?

A3: This is a critical point in photocatalysis experiments. To differentiate between adsorption and degradation, you should perform a control experiment in the dark.

  • Prepare your dye solution and add the photocatalyst as you would for the degradation experiment.

  • Stir the suspension in the dark for the same duration as your planned photocatalysis experiment.

  • Measure the concentration of the dye at different time intervals.

The decrease in concentration in this dark experiment represents the amount of dye adsorbed onto the catalyst surface. In your photocatalysis experiment (with light), any reduction in concentration beyond this adsorption value can be attributed to photocatalytic degradation.

Q4: Can I reuse my photocatalyst? If so, how should I regenerate it?

A4: Yes, one of the advantages of heterogeneous photocatalysis is the potential for catalyst reuse. To regenerate the catalyst, you can typically:

  • Separate the catalyst from the solution by centrifugation or filtration.

  • Wash the catalyst with deionized water and then with a solvent like ethanol or methanol to remove any adsorbed organic species.

  • Dry the catalyst in an oven at a specific temperature (e.g., 60-100 °C) to remove residual solvent and water.

The reusability should be tested over several cycles to assess any potential decrease in activity.

Quantitative Data Summary

The following tables summarize quantitative data on the key factors affecting the photocatalytic degradation of this compound and similar azo dyes.

Table 1: Effect of Initial pH on this compound Degradation

pHDegradation Efficiency (%)Reference
385[1]
5100[1]
7-[1]
983[1]

Experimental Conditions: TiO2 nanoparticles as photocatalyst, UV light irradiation.

Table 2: Effect of Initial Dye Concentration on this compound Degradation

Initial Concentration (ppm)Degradation Efficiency (%)Kinetic Rate Constant (k)Reference
5~100High[1]
10Lower than 5 ppmModerate[1]
15Lower than 10 ppmLow[1]
20LowestVery Low[1]

Experimental Conditions: TiO2 nanoparticles as photocatalyst, pH 5, UV light irradiation. Note: The kinetic rate of dye reduction was 2.8 times faster at an initial concentration of 5 ppm compared to the other concentrations tested.[1]

Table 3: General Effect of Catalyst Loading on Azo Dye Degradation

Catalyst LoadingDegradation RateRationale
LowIncreases with loadingMore available active sites.
OptimalMaximumSufficient active sites for the given dye concentration and light intensity.
HighDecreasesIncreased turbidity of the solution blocks UV light penetration, reducing the overall efficiency.[2]

Experimental Protocols

General Protocol for Photocatalytic Degradation of this compound

This protocol provides a general framework for conducting a photocatalytic degradation experiment. Optimization of specific parameters is recommended for each experimental setup.

1. Materials and Reagents:

  • This compound dye

  • Photocatalyst (e.g., TiO2 nanoparticles)

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Photoreactor with a suitable light source (e.g., UV lamp)

  • Magnetic stirrer

  • Spectrophotometer for concentration measurement

  • Centrifuge or filtration setup for catalyst separation

2. Procedure:

  • Prepare a stock solution of this compound of a known concentration (e.g., 100 ppm) in deionized water.

  • Prepare the experimental solution by diluting the stock solution to the desired initial concentration (e.g., 10 ppm).

  • Adjust the pH of the solution to the desired value (e.g., pH 5) using dilute HCl or NaOH.

  • Add the photocatalyst to the solution at the desired loading (e.g., 1 g/L).

  • Equilibrate in the dark: Stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached. Take an initial sample (t=0) at the end of this period.

  • Initiate photocatalysis: Turn on the light source to start the photocatalytic reaction.

  • Collect samples: Withdraw aliquots of the suspension at regular time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes).

  • Separate the catalyst: Immediately after collection, separate the photocatalyst from the sample by centrifugation or filtration to stop the reaction.

  • Analyze the samples: Measure the absorbance of the supernatant at the maximum wavelength of this compound using a spectrophotometer.

  • Calculate degradation efficiency: Use the following formula to calculate the degradation efficiency at each time point: Degradation (%) = ((C0 - Ct) / C0) * 100 where C0 is the initial concentration (at t=0) and Ct is the concentration at time t.

Visualizations

Experimental Workflow

Experimental_Workflow prep 1. Prepare this compound Solution ph_adjust 2. Adjust pH prep->ph_adjust catalyst_add 3. Add Photocatalyst ph_adjust->catalyst_add dark_eq 4. Equilibrate in Dark (Adsorption) catalyst_add->dark_eq photocat 5. Initiate Photocatalysis (UV Irradiation) dark_eq->photocat sampling 6. Collect Samples at Intervals photocat->sampling separation 7. Separate Catalyst (Centrifuge/Filter) sampling->separation analysis 8. Analyze Supernatant (Spectrophotometry) separation->analysis calc 9. Calculate Degradation Efficiency analysis->calc

Caption: Experimental workflow for the photocatalytic degradation of this compound.

Factors Affecting Degradation Rate

Factors_Affecting_Degradation center Degradation Rate of this compound pH pH of Solution center->pH catalyst Catalyst Loading center->catalyst dye_conc Initial Dye Concentration center->dye_conc light Light Intensity & Wavelength center->light oxidants Presence of Oxidants (e.g., H2O2) center->oxidants ions Inorganic Ions center->ions

Caption: Interrelated factors influencing the photocatalytic degradation rate.

References

Reducing background noise in Acid Yellow 25 fluorescence microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Acid Yellow 25 fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of high background noise when using this compound?

High background noise in fluorescence microscopy with this compound can generally be attributed to two main sources:

  • Autofluorescence: This is the natural fluorescence emitted by the biological sample itself. Common sources of autofluorescence include molecules like collagen, elastin, NADH, and riboflavins.[1] The fixation method used, particularly aldehyde-based fixatives like formalin and glutaraldehyde, can also induce autofluorescence.[1][2][3]

  • Non-specific Binding of this compound: This occurs when the dye binds to cellular components other than the intended target. This can be due to suboptimal dye concentration, insufficient washing, or inappropriate blocking steps.[4][5]

Q2: How can I determine the source of the high background in my images?

A systematic approach with proper controls is crucial to pinpoint the source of high background noise.

  • Image an Unstained Control: Prepare a sample that has undergone all the same processing steps (fixation, permeabilization, etc.) but has not been stained with this compound. Image this control using the same instrument settings as your stained sample.

    • High signal in the unstained control indicates that autofluorescence is a significant contributor to your background noise.[1]

    • Low signal in the unstained control but high background in the stained sample suggests that non-specific binding of this compound or issues with excess, unbound dye are the primary problems.

  • Secondary Antibody-Only Control (if applicable): If using an indirect immunofluorescence protocol where this compound is conjugated to a secondary antibody, include a control where the primary antibody is omitted. This will help identify non-specific binding of the secondary antibody.[4]

Troubleshooting Guides

Guide 1: Reducing Autofluorescence

If you have identified autofluorescence as a major contributor to your background noise, consider the following strategies:

  • Photobleaching: Before staining, intentionally expose your sample to the excitation light source to reduce the fluorescence of endogenous fluorophores.[6][7] The effectiveness of this technique can vary depending on the sample type.

  • Chemical Quenching: Treat the sample with a chemical agent that reduces autofluorescence.

    • Sodium Borohydride: Can be used to reduce aldehyde-induced autofluorescence, though its effectiveness can be variable.[2][3]

    • Sudan Black B or Eriochrome Black T: These reagents are known to reduce lipofuscin-induced autofluorescence.[2][3]

  • Choice of Fixative: Aldehyde-based fixatives like glutaraldehyde and formaldehyde are known to increase autofluorescence.[2][3] Consider using an organic solvent-based fixative like ice-cold methanol or ethanol if compatible with your experimental goals.[1]

  • Perfusion: If working with tissues, perfusing with PBS prior to fixation can help remove red blood cells, which are a source of autofluorescence due to heme groups.[2][3]

Guide 2: Optimizing Staining Protocol to Reduce Non-Specific Binding

If non-specific binding of this compound is the issue, the following steps can help improve your signal-to-noise ratio:

  • Titrate Dye Concentration: An excessively high concentration of the fluorescent dye is a common cause of high background.[5][8] Perform a titration experiment to determine the optimal concentration that provides a strong specific signal with minimal background.

  • Optimize Incubation Time and Temperature: Adjusting the incubation time and temperature can impact the binding kinetics of the dye.[4] Shorter incubation times or lower temperatures may reduce non-specific binding.

  • Improve Washing Steps: Insufficient washing will leave unbound dye in the sample, contributing to background fluorescence.[4][5] Increase the number and duration of your washing steps. The inclusion of a mild detergent, such as Tween-20, in the wash buffer can also be beneficial.[5]

  • Use Blocking Solutions: Before applying the dye, incubate the sample with a blocking solution (e.g., bovine serum albumin or normal serum from the host species of the secondary antibody) to minimize non-specific binding sites.[9]

Data Summary Tables

Table 1: Troubleshooting High Background Noise

Potential Cause Recommended Action Expected Outcome
Autofluorescence Image an unstained control.Determine the contribution of endogenous fluorescence.
Pre-staining photobleaching.Reduction of background fluorescence from the sample itself.[6][7]
Treat with quenching agents (e.g., Sodium Borohydride, Sudan Black B).Chemical reduction of autofluorescence.[2][3]
Change to a non-aldehyde fixative (e.g., cold methanol).Lower fixation-induced autofluorescence.[1]
Non-specific Dye Binding Titrate the concentration of this compound.Find the optimal balance between signal and background.[8]
Increase the number and duration of washing steps.More effective removal of unbound dye.[5]
Add a mild detergent to the wash buffer.Improved removal of non-specifically bound dye.[5]
Optimize blocking steps (time and agent).Reduced availability of non-specific binding sites.[9]
Instrument Settings Adjust excitation intensity.Use the lowest intensity that provides a detectable signal to minimize autofluorescence.
Optimize exposure time.Balance signal acquisition with noise accumulation.
Use appropriate filter sets.Ensure specific detection of this compound emission and rejection of out-of-band light.

Table 2: General Optimization Parameters for this compound Staining

Parameter Starting Recommendation Optimization Range/Strategy
This compound Concentration 1-10 µg/mL (Hypothetical - requires testing)Titrate from a higher to a lower concentration to find the optimal signal-to-noise ratio.
Incubation Time 1 hour at Room TemperatureTest shorter (30 min) and longer (2 hours) times. Consider overnight incubation at 4°C.
Washing Steps 3 washes of 5 minutes each in PBS.Increase to 4-5 washes of 5-10 minutes each. Consider adding 0.05% Tween-20 to the wash buffer.
Blocking Solution 1-5% BSA in PBS for 1 hour.Test different blocking agents (e.g., normal serum) and incubation times (30 min to overnight).

Experimental Protocols

Protocol 1: Pre-Staining Photobleaching to Reduce Autofluorescence

This protocol describes a general method for photobleaching a sample before the staining procedure. The optimal duration of light exposure will need to be determined empirically.

  • Prepare your sample on a microscope slide as you would for staining, up to the step before adding the fluorescent dye.

  • Place the slide on the microscope stage.

  • Expose the sample to the excitation light that you would typically use for imaging this compound. If the autofluorescence is broad, you may need to expose it to a broader spectrum of light.

  • The duration of exposure can range from several minutes to over an hour. This needs to be tested to find the point where autofluorescence is significantly reduced without causing damage to the sample.

  • After photobleaching, proceed with your standard staining protocol for this compound.

Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence

This protocol is for reducing autofluorescence caused by aldehyde-based fixatives.

  • After fixation and permeabilization, wash the samples thoroughly with PBS.

  • Prepare a fresh solution of 0.1% Sodium Borohydride in PBS. Caution: Sodium Borohydride is a hazardous chemical and should be handled with appropriate safety precautions.

  • Incubate the samples in the Sodium Borohydride solution for 10-15 minutes at room temperature.

  • Wash the samples extensively with PBS (3-4 times for 5 minutes each) to remove all traces of Sodium Borohydride.

  • Proceed with your blocking and staining protocol.

Visualizations

G cluster_0 Troubleshooting Workflow start High Background Noise Observed control Image Unstained Control start->control autofluorescence High Signal in Control (Autofluorescence) control->autofluorescence Yes nonspecific Low Signal in Control (Non-specific Staining) control->nonspecific No photobleach Photobleach Sample autofluorescence->photobleach quenching Use Chemical Quenching autofluorescence->quenching fixation Change Fixative autofluorescence->fixation titrate Titrate Dye Concentration nonspecific->titrate wash Optimize Washing Steps nonspecific->wash blocking Improve Blocking nonspecific->blocking end Improved Signal-to-Noise photobleach->end quenching->end fixation->end titrate->end wash->end blocking->end

Caption: A workflow for troubleshooting high background noise.

G cluster_1 Factors Contributing to Background Noise background High Background Noise autofluorescence Sample Autofluorescence background->autofluorescence nonspecific Non-specific Staining background->nonspecific fixation Fixation Method autofluorescence->fixation endogenous Endogenous Fluorophores (e.g., Collagen, NADH) autofluorescence->endogenous dye_conc High Dye Concentration nonspecific->dye_conc washing Insufficient Washing nonspecific->washing blocking Inadequate Blocking nonspecific->blocking

Caption: Key factors contributing to background noise.

References

Overcoming solubility issues with Acid Yellow 25 powder

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acid Yellow 25

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with this compound powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary solvents?

This compound (C.I. 18835) is an anionic azo dye.[1] Its molecular structure contains sulfonic acid groups, which makes it soluble in polar solvents.[2] The primary and recommended solvent is water. It is slightly soluble in ethanol and acetone and has limited solubility in non-polar organic solvents.[2][3]

Q2: What is the best general method for dissolving this compound powder?

The most effective method is to first create a paste. Add a small amount of the solvent (e.g., hot water) to the powder and mix thoroughly to form a smooth, clump-free slurry.[4] Once the paste is uniform, gradually add the remaining solvent while stirring continuously until the dye is fully dissolved. This "pasting" technique prevents the formation of clumps that are difficult to dissolve.

Q3: Does temperature affect the solubility of this compound?

Yes, temperature is a critical factor. Like many acid dyes, the solubility of this compound in water increases significantly with higher temperatures.[2] Using hot deionized or distilled water (e.g., >80 °C) is highly recommended to facilitate dissolution.[5] Some sources note that aqueous solutions prepared in the cold can appear muddy, which indicates incomplete dissolution or precipitation.[3]

Q4: Can I use organic solvents to prepare a stock solution?

Yes, for applications where an aqueous solution is not suitable, a stock solution can be prepared in a polar aprotic solvent like Dimethyl sulfoxide (DMSO).[6] DMSO is capable of dissolving a wide array of polar and nonpolar compounds.[6] However, be aware that when diluting a DMSO stock solution into an aqueous buffer, the compound may precipitate. This can often be resolved by vortexing, sonication, or gentle warming.

Troubleshooting Guide

Q5: My this compound powder is clumping and not dissolving. What should I do?

This is a common issue that arises from adding the full volume of solvent to the dry powder all at once.

  • Solution: Use the "pasting" method described in Q2 and detailed in Protocol 1. Ensure you are adding a very small amount of liquid to the powder initially and mixing it into a uniform paste before adding more solvent.

Q6: The dissolved solution appears cloudy or has fine particles. How can I fix this?

Cloudiness or particulates can be due to several factors:

  • Low Temperature: The solution may be too cold, causing the dye to precipitate. Gently warm the solution while stirring. The solubility of acid dyes generally increases with temperature.[7]

  • Incomplete Dissolution: The dye may not be fully dissolved. Continue stirring, and if possible, use a magnetic stirrer. Gentle sonication can also help break up small agglomerates.

  • Low Purity: Commercial dye powders are not always 100% pure; some may have a dye content of 40%.[8] The insoluble material could be impurities from the manufacturing process.

  • Solution: After attempting to dissolve the dye completely with heat and stirring, you can filter the solution. For critical applications requiring a particle-free solution, strain the dye stock through a fine, non-reactive mesh like nylon or a specialized syringe filter.

Q7: I've read conflicting information, with some sources saying this compound has "excellent solubility" in water and others that it "does not mix well." Why is this?

This discrepancy can arise from differences in dye purity, experimental conditions, or interpretation.

  • Purity and Additives: The dye content in commercial powders can be as low as 40%, with the remainder consisting of salts or other additives that can affect solubility.[8]

  • Temperature: As noted, attempting to dissolve the powder in cold water can lead to poor results and a "muddy" appearance, which could be interpreted as not mixing well.[3]

Data Presentation

Precise quantitative solubility values for this compound are not consistently published. The following tables summarize the available qualitative data and key influencing factors.

Table 1: Qualitative Solubility of this compound in Common Solvents

SolventSolubilityRemarks
WaterSoluble to Highly Soluble[2][8]Solubility is highly dependent on temperature. Hot water is recommended.
EthanolSlightly Soluble[3]
AcetoneSlightly Soluble[3]
Dimethyl Sulfoxide (DMSO)Expected to be SolubleA common polar aprotic solvent for preparing stock solutions of organic compounds.[6]
Non-polar SolventsLimited to Insoluble[2]The polar nature of the dye makes it poorly soluble in non-polar solvents.

Table 2: Factors Influencing this compound Solubility

FactorEffect on SolubilityRecommendations & Notes
Temperature Increases with higher temperature[2]Use hot water (>80 °C) for preparing aqueous solutions. Solutions may become cloudy or precipitate if cooled.[3]
pH Stable in acidic to neutral solutionsAs an acid dye, it is designed for use in acidic dye baths.
Purity / Grade Higher purity generally leads to better solubilityBe aware that dye content can be ~40%.[8] Insoluble materials may be inert additives or impurities.
Physical Form Fine powder dissolves faster than coarse granulesEnsure powder is not compacted before starting the dissolution process.

Experimental Protocols

Protocol 1: Preparation of a 1% (w/v) Aqueous Stock Solution

This protocol is suitable for general histological and dyeing applications.

Materials:

  • This compound powder

  • High-purity distilled or deionized water

  • 100 mL volumetric flask

  • Glass beaker (50-100 mL)

  • Analytical balance and weigh boat/paper

  • Spatula

  • Magnetic stirrer and stir bar (recommended)

  • Hot plate or water bath

Procedure:

  • Weighing: Accurately weigh 1.0 g of this compound powder.

  • Pasting: Transfer the powder into the glass beaker. Add approximately 5-10 mL of hot (~80-90 °C) distilled water to the powder. Use the spatula to thoroughly mix the powder and water into a smooth, uniform paste, ensuring no dry clumps remain.[4]

  • Dissolving: Place the beaker on a magnetic stirrer with gentle heating. Gradually add another ~70 mL of hot distilled water to the paste while continuously stirring. Continue to stir until all the dye has visibly dissolved.

  • Transfer: Carefully transfer the dye solution from the beaker into the 100 mL volumetric flask.

  • Final Volume: Rinse the beaker with a small amount of hot distilled water and add the rinsing to the volumetric flask to ensure a complete transfer. Allow the solution to cool to room temperature.

  • Dilution to Mark: Once cooled, add room-temperature distilled water to bring the final volume to the 100 mL mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the solution in a clearly labeled, sealed container at room temperature, protected from light.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

This protocol is for applications requiring a non-aqueous stock solution, for example, in cell-based assays.

Materials:

  • This compound powder (MW: 549.55 g/mol )[8]

  • Anhydrous, high-purity DMSO[6]

  • Microcentrifuge tube or appropriate vial

  • Analytical balance

  • Pipettes

  • Vortex mixer and/or sonicator

Procedure:

  • Weighing: Accurately weigh a desired amount of this compound powder (e.g., 5.5 mg for a 1 mL stock solution).

  • Dissolving: Add the appropriate volume of DMSO to the vial containing the powder (e.g., add 1 mL of DMSO to 5.5 mg of powder to make a 10 mM solution).

  • Mixing: Cap the vial securely. Vortex the solution vigorously for 1-2 minutes. If particles remain, place the vial in a bath sonicator for 5-10 minutes.

  • Verification: Visually inspect the solution to ensure all solid material has dissolved.

  • Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Visualizations

Caption: Standard workflow for dissolving this compound powder.

Caption: Troubleshooting logic for solubility issues with this compound.

References

Technical Support Center: Enhancing the Lightfastness of Acid Yellow 25 on Nylon

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the lightfastness of Acid Yellow 25 on nylon fibers.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the lightfastness of this compound on nylon?

A1: The lightfastness of this compound on nylon is influenced by several factors:

  • Dye Concentration: Lighter shades of the dye tend to have lower lightfastness because the dye molecules are more dispersed and have a larger surface area exposed to light, making them more susceptible to photodegradation.[1]

  • pH of the Dyebath: The pH is a critical factor in dyeing nylon with acid dyes.[2][3] An acidic environment is necessary for the proper fixation of the dye to the nylon fibers.[4] However, improper pH can affect the dye's stability and, consequently, its lightfastness.

  • Presence of UV Absorbers: The application of ultraviolet (UV) absorbers can significantly improve lightfastness by preferentially absorbing harmful UV radiation.[5]

  • Aftertreatments: Certain aftertreatments with agents like tannins, syntans, or metal complexes can enhance lightfastness by forming protective complexes with the dye molecules.[6]

  • Dyeing Temperature and Time: Optimal temperature and duration are crucial for ensuring proper dye penetration and fixation, which can impact the overall fastness properties.[2]

Q2: How do UV absorbers work to improve the lightfastness of this compound?

A2: UV absorbers are organic or inorganic compounds that protect the dye from photodegradation. They function by absorbing high-energy UV radiation and dissipating it as harmless thermal energy.[5] This process prevents the UV rays from reaching the chromophore of the this compound dye, thus reducing the rate of fading.[7] Commonly used UV absorbers for textiles include derivatives of benzophenone and benzotriazole.[8]

Q3: Can aftertreatment processes affect the shade of the dyed nylon?

A3: Yes, some aftertreatment processes can alter the final shade of the dyed fabric. For instance, aftertreatment with tannic acid and metal salts might lead to a slight dulling or browning of the yellow shade. It is always recommended to conduct a preliminary test on a small sample to assess any potential color change before treating the entire batch.

Q4: What is the standard method for testing the lightfastness of dyed textiles?

A4: The most widely recognized standard for testing color fastness to light is ISO 105-B02.[9][10] This method uses a xenon arc lamp to simulate natural daylight under controlled conditions.[11][12][13] The degree of fading is assessed by comparing the change in color of the test specimen with a set of blue wool references, which have a known lightfastness rating from 1 (very low) to 8 (very high).[12]

Q5: Is there a difference in lightfastness between different types of nylon fibers?

A5: Yes, the specific type of nylon can influence its inherent UV resistance and how well it retains dye. For example, Nylon 6 is known to be more resistant to UV radiation than Nylon 6/6.[14] The physical and chemical structure of the nylon fiber, including its denier and crimp, can also affect the dyeing outcome and fastness properties.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor lightfastness in pale shades. Lower dye concentration leads to a larger surface area of dye molecules exposed to light.[1]Increase the dye concentration for a deeper shade if the application allows. For pale shades, the use of a UV absorber is highly recommended.
Uneven fading across the fabric. - Uneven application of dye or finishing agents.- Variations in fabric properties.- Ensure uniform agitation during dyeing and treatment processes.- Use leveling agents during dyeing to promote even dye uptake.[15]- Properly prepare and scour the fabric to ensure uniformity.
Significant color change after applying a UV absorber. The inherent color of the UV absorber or its interaction with the dye.- Select a UV absorber with minimal self-color.- Test the compatibility of the UV absorber with this compound on a small swatch before bulk application.
Reduced lightfastness after applying a cationic fixing agent. Some cationic fixing agents, while improving wash fastness, can negatively impact lightfastness.[7]If high lightfastness is the primary goal, avoid using cationic fixing agents that are known to reduce it. Opt for specialized lightfastness enhancers or UV absorbers instead.
Inconsistent lightfastness results between batches. - Variations in dyeing parameters (pH, temperature, time).- Inconsistent application of aftertreatments or UV absorbers.- Differences in the nylon substrate.- Strictly control and document all dyeing and finishing parameters for each batch.[15]- Ensure the quality and consistency of the nylon fabric used.

Data Presentation

Table 1: Representative Lightfastness Ratings of this compound on Nylon with Various Treatments

TreatmentDye Concentration (% owf)Lightfastness Rating (Blue Wool Scale)
Control (No Treatment)1.03-4
Aftertreatment with Syntan1.04
Application of Benzophenone-based UV Absorber1.05
Application of Benzotriazole-based UV Absorber1.05-6
Aftertreatment with Copper Complex1.06

% owf: on weight of fiber Note: These are representative values based on general findings for acid dyes on nylon and may vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Application of a UV Absorber by Exhaust Method

This protocol describes the application of a water-soluble benzophenone-based UV absorber as an aftertreatment to improve the lightfastness of nylon dyed with this compound.

  • Preparation of Dyed Fabric:

    • Ensure the nylon fabric dyed with this compound is thoroughly rinsed to remove any unfixed dye and dried.

  • Treatment Bath Preparation:

    • Prepare a treatment bath with a liquor ratio of 40:1.

    • Add 2% on the weight of fabric (owf) of a water-soluble benzophenone-based UV absorber to the bath.

    • Add 1 g/L of a non-ionic wetting agent.

    • Adjust the pH of the bath to 6.0 using acetic acid.

  • Exhaustion Process:

    • Introduce the dyed nylon fabric into the treatment bath at 40°C.

    • Raise the temperature to 90°C at a rate of 2°C/minute.

    • Hold the temperature at 90°C for 45 minutes, ensuring continuous agitation.

    • Cool the bath down to 50°C.

  • Rinsing and Drying:

    • Remove the fabric from the bath and rinse thoroughly with warm water, followed by a cold water rinse.

    • Squeeze the excess water and dry the fabric at a temperature not exceeding 100°C.

Protocol 2: Lightfastness Testing (Based on ISO 105-B02)

This protocol provides a general procedure for assessing the lightfastness of the treated and untreated nylon samples.

  • Specimen Preparation:

    • Cut a specimen of the treated or untreated dyed nylon fabric to the required dimensions for the specimen holder of the xenon arc weather-ometer.

    • Mount the specimen on a card, ensuring it is flat and free of wrinkles.

  • Reference Material:

    • Prepare a set of blue wool references (typically grades 1 to 8) for simultaneous exposure.

  • Exposure Conditions:

    • Place the mounted specimen and the blue wool references in the xenon arc test chamber.

    • Set the exposure conditions according to the specific requirements of ISO 105-B02, which typically include controlled irradiance, temperature, and humidity. A common set of conditions involves a black standard temperature of 65 ± 3°C and a relative humidity of 40 ± 5%.

  • Assessment:

    • Periodically inspect the specimens and the blue wool references.

    • The test is complete when the color change of the specimen corresponds to a specific grade on the grey scale for assessing change in color.

    • The lightfastness rating is determined by comparing the fading of the specimen to the fading of the blue wool references. The rating is the number of the blue wool reference that shows a similar degree of fading.[12]

Visualizations

Experimental_Workflow cluster_dyeing Dyeing Process cluster_treatment Lightfastness Enhancement cluster_testing Lightfastness Testing (ISO 105-B02) Dyeing Nylon Dyeing with This compound Rinsing_Dye Rinsing Dyeing->Rinsing_Dye Drying_Dye Drying Rinsing_Dye->Drying_Dye Dyed_Fabric Dyed Nylon Drying_Dye->Dyed_Fabric Sample for Control Treatment Aftertreatment or UV Absorber Application Rinsing_Treat Rinsing Treatment->Rinsing_Treat Treatment->Rinsing_Treat Drying_Treat Drying Rinsing_Treat->Drying_Treat Treated_Fabric Treated Nylon Drying_Treat->Treated_Fabric Exposure Xenon Arc Exposure Assessment Visual Assessment vs. Blue Wool Standards Exposure->Assessment Final_Result Lightfastness Rating Assessment->Final_Result Dyed_Fabric->Treatment Dyed_Fabric->Exposure Control Sample Treated_Fabric->Exposure Treated Sample

Caption: Experimental workflow for enhancing and testing the lightfastness of this compound on nylon.

Photodegradation_Pathway cluster_direct Direct Photodegradation cluster_protection Protection Mechanism UV_Light UV Light Dye_Molecule This compound (Chromophore) UV_Light->Dye_Molecule Excited_State Excited State Dye* Dye_Molecule->Excited_State Degradation Degradation Products (Color Fading) Excited_State->Degradation UV_Absorber UV Absorber Heat Harmless Heat UV_Absorber->Heat Energy Dissipation Dye_Molecule_Protected This compound (Protected) UV_Light_Protected UV Light UV_Light_Protected->UV_Absorber

Caption: Simplified signaling pathway of dye photodegradation and the protective mechanism of UV absorbers.

References

Technical Support Center: Acid Yellow 25 Dyeing Process

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Acid Yellow 25 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dyeing with this compound?

A1: The optimal pH for dyeing protein fibers like wool and polyamide fibers like nylon with this compound is in the acidic range, typically between pH 4.0 and 5.5 .[1][2][3] An acidic environment is crucial for the dye to effectively bond with the fibers.[4][5][6][7]

Q2: How do I adjust the pH of the dyebath?

A2: The pH of the dyebath can be lowered using a weak acid. Commonly used acids include acetic acid (white vinegar) or citric acid.[1][4][6][8][9][10] It is recommended to add the acid after the dye has been evenly distributed in the bath but before the temperature reaches its maximum to promote even color uptake.[11]

Q3: My dyed material has an uneven color or is blotchy. What went wrong?

A3: Uneven dyeing can result from several factors:

  • Rapid Temperature Increase: Heating the dyebath too quickly can cause the dye to strike the fabric unevenly.[11] A gradual increase in temperature is recommended.[9]

  • Insufficient Agitation: The material should be able to move freely and be stirred gently but frequently to ensure uniform exposure to the dye.[9][12]

  • Improper pH Control: Adding the acid too early or in a concentrated manner can cause localized, rapid dye fixation.

  • Fabric Preparation: The material must be properly scoured and pre-wetted before being introduced to the dyebath.[5][8]

Q4: The color of my fabric is much lighter than expected, and there is a lot of dye left in the water. How can I fix this?

A4: This issue, known as poor dye exhaustion, is common and can usually be resolved. Potential causes include:

  • Incorrect pH: The most frequent cause is forgetting to add the acid or not adding enough.[13] You can test the pH of the bath and add more acid if it is too high.[13]

  • Insufficient Heat or Time: The dyeing process requires maintaining a specific temperature (e.g., 85-95°C) for an adequate duration (typically 30-60 minutes) to allow the dye to fix to the fibers.[1][9]

  • Excessive Dye Concentration: Using too much dye for the weight of the fiber can prevent the dyebath from fully exhausting.[13] In this case, adding more undyed fiber can help absorb the excess dye.[13]

  • Slow Cooling: Allowing the dyebath to cool down gradually with the fabric still in it can often encourage the last bit of dye to fix to the fiber.[11][13]

Q5: I see small, dark spots of color ("freckles") on my fabric. What causes this?

A5: Dye freckles are typically caused by undissolved dye particles.[11] To prevent this, it is critical to ensure the dye powder is completely dissolved before adding it to the main dyebath. The recommended practice is to create a paste with the dye powder and a small amount of very hot water, then gradually add more hot water to create a concentrated stock solution.[11] Straining this stock solution through a fine mesh or cloth before adding it to the dyebath is an effective way to prevent undissolved particles from reaching the fabric.[11]

Data Presentation

Table 1: Key Parameters for this compound Dyeing Process
ParameterSubstrate: WoolSubstrate: NylonRationale
Optimal pH Range 4.0 - 5.54.0 - 5.5 (can be lowered to ~2.5-3.5 for exhaustion)[14]An acidic environment is required to create positive charge sites on the fiber for the anionic dye to bond.[7]
Acidifying Agent Acetic Acid or Citric Acid[8][9]Acetic Acid or Sulfamic Acid[1][14]Provides the necessary acidic conditions for the dye-fiber interaction.
Dyeing Temperature 85 - 95°C (185 - 200°F)[9]90 - 100°C (194 - 212°F)[1]Heat is necessary to swell the fibers and accelerate the diffusion of dye molecules into the fiber structure.
Time at Temperature 30 - 45 minutes[8]30 - 60 minutes[1][4]Ensures sufficient time for dye migration, leveling, and fixation.
Material to Liquor Ratio (M:L) 1:201:20[1]A sufficient volume of water is needed to allow the fabric to move freely and ensure even dyeing.

Experimental Protocols

Methodology 1: Standard Stovetop Immersion Dyeing for Wool or Nylon
  • Fiber Preparation: Weigh the dry fiber to be dyed. Scour the material using a mild detergent to remove any oils or finishes, then rinse thoroughly.[5] Submerge the fiber in warm water for at least 30 minutes to ensure it is fully wetted.[8]

  • Dyebath Preparation: In a non-reactive pot (stainless steel or enamel), add enough water to allow the fabric to move freely (e.g., a 1:20 material-to-liquor ratio).[1][9]

  • Dye Dissolution: Separately, measure the required amount of this compound powder. Create a smooth paste by adding a small amount of very hot water.[11] Gradually stir in more hot water to fully dissolve the dye, creating a concentrated solution. Strain this solution into the main dyebath to remove any undissolved particles.[11]

  • Dyeing Process:

    • Add the pre-wetted fiber to the dyebath.

    • Slowly raise the temperature to 85-95°C (185-200°F), stirring gently.[9] For wool, a gradual temperature change is critical to prevent felting.[9]

    • Once the temperature is reached, add the required amount of acid (e.g., white vinegar or citric acid solution) to lower the pH to the target range of 4.0-5.5.[9][10] Avoid pouring the acid directly onto the fabric.[9][12]

    • Maintain the temperature and continue to stir gently for 30-60 minutes.[1][9]

  • Cooling and Rinsing: Turn off the heat and allow the dyebath to cool slowly.[8][13] Once cool, remove the fiber and rinse with lukewarm water until the water runs clear.[4][8]

  • Final Wash: Wash the dyed material with a pH-neutral detergent and allow it to dry away from direct sunlight.[4][9]

Visualizations

G cluster_legend Legend k_start Start k_process Process Step k_decision Decision Point k_issue Identified Issue k_end Resolution start Dyeing process complete. Is dyebath exhausted & color correct? issue Poor Dye Exhaustion / Pale Shade start->issue No end_ok Process Successful start->end_ok Yes check_ph Test dyebath pH issue->check_ph ph_ok Is pH in 4.0-5.5 range? check_ph->ph_ok add_acid Gradually add more acid (e.g., citric acid/vinegar) ph_ok->add_acid No (too high) check_temp Check dyebath temperature ph_ok->check_temp Yes check_time Continue heating for another 15-30 min add_acid->check_time temp_ok Is temp in 85-95°C range? check_temp->temp_ok increase_heat Increase heat gradually temp_ok->increase_heat No (too low) temp_ok->check_time Yes increase_heat->check_time cool_slowly Turn off heat and allow to cool down slowly check_time->cool_slowly end_fail Issue persists. Consider if too much dye was used or if water quality is a factor. cool_slowly->end_fail

Caption: Troubleshooting workflow for poor dye exhaustion.

G cluster_dye Dye Molecule & Uptake pH_High High pH (Alkaline) pH > 7 Fiber_Neg Fiber Surface (Anionic: -COO⁻) pH_High->Fiber_Neg promotes pH_Neutral Neutral pH pH ≈ 7 pH_Neutral->Fiber_Neg promotes pH_Optimal Optimal pH (Acidic) pH 4.0 - 5.5 Fiber_Pos Fiber Surface (Cationic: -NH₃⁺) pH_Optimal->Fiber_Pos promotes protonation pH_Low Very Low pH (Strongly Acidic) pH < 3 pH_Low->Fiber_Pos maintains Uptake_Med Reduced Uptake (Potential Fiber Damage) pH_Low->Uptake_Med can lead to Uptake_Low Low Dye Uptake (Repulsion) Fiber_Neg->Uptake_Low repels dye Uptake_High High Dye Uptake (Ionic Bonding) Fiber_Pos->Uptake_High attracts dye Dye Acid Dye Anion (D-SO₃⁻) Dye->Uptake_Low Dye->Uptake_High

Caption: Relationship between pH, fiber charge, and dye uptake.

References

Technical Support Center: Interference of Inorganic Ions on Acid Yellow 25 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the degradation of Acid Yellow 25, specifically concerning interference from inorganic ions.

Frequently Asked Questions (FAQs)

Q1: Which inorganic ions are commonly found to interfere with the degradation of this compound and other azo dyes?

A1: Several inorganic ions commonly present in wastewater can significantly impact the efficiency of azo dye degradation processes. These include, but are not limited to, chloride (Cl⁻), carbonate (CO₃²⁻), bicarbonate (HCO₃⁻), sulfate (SO₄²⁻), and nitrate (NO₃⁻).[1][2][3][4] Cations such as Fe²⁺/Fe³⁺, Cu²⁺, Ni²⁺, Ca²⁺, and Mg²⁺ can also play a role, sometimes acting as catalysts or inhibitors depending on the degradation method and conditions.[2][3]

Q2: How do these inorganic ions interfere with the degradation process?

A2: The interference mechanisms are varied and depend on the specific ion and the degradation technology being used (e.g., photocatalysis, Fenton process, etc.). Common mechanisms include:

  • Scavenging of Reactive Oxygen Species (ROS): Many degradation methods rely on the generation of highly reactive species like hydroxyl radicals (•OH) or sulfate radicals (SO₄•⁻). Ions such as chloride, carbonate, and bicarbonate can react with and consume these radicals, reducing the efficiency of dye degradation.[1][5]

  • Competition for Active Sites: In photocatalytic systems, inorganic ions can compete with dye molecules for adsorption onto the catalyst surface, thereby blocking active sites and hindering the degradation process.[2][3]

  • Formation of Less Reactive Radicals: Some ions, upon reacting with primary radicals, can form secondary radicals that are less reactive towards the target dye molecule. For instance, the reaction of hydroxyl radicals with carbonate ions can form carbonate radicals (CO₃•⁻), which have different reactivity.[1]

  • Complex Formation: In Fenton and Fenton-like processes, ions like sulfate can form complexes with iron ions (Fe²⁺/Fe³⁺), reducing their availability to catalyze the decomposition of hydrogen peroxide into hydroxyl radicals.

Q3: Can inorganic ions ever enhance the degradation of this compound?

A3: Yes, under certain conditions, some inorganic ions can have a promotional effect. For example, in some advanced oxidation processes, high concentrations of chloride ions have been observed to accelerate the decolorization of certain azo dyes.[6] Additionally, carbonate ions, while often acting as scavengers, can in some systems lead to the formation of carbonate radicals that contribute to the degradation of specific dyes.[1] The effect is highly dependent on the specific dye, the degradation system, and the concentration of the ion.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Slower than expected degradation rate of this compound. Presence of inhibitory inorganic ions. 1. Analyze your sample for common inorganic ions: Test for the presence and concentration of Cl⁻, CO₃²⁻, HCO₃⁻, SO₄²⁻, and NO₃⁻. 2. Pre-treatment of the sample: If high concentrations of interfering ions are present, consider pre-treatment steps such as precipitation or ion exchange to remove them. 3. Adjust experimental parameters: The inhibitory effect of some ions is pH-dependent. Optimizing the pH of your reaction mixture may mitigate the interference.[3] 4. Increase catalyst or oxidant dosage: In some cases, increasing the concentration of the photocatalyst or the oxidant (e.g., H₂O₂) can help overcome the scavenging effect of interfering ions. However, be aware that excessive oxidant can also have an inhibitory effect.
Inconsistent or non-reproducible degradation results. Variability in the inorganic ion composition of the sample matrix. 1. Use a consistent water source: If possible, use deionized or distilled water to prepare your standards and control samples to eliminate variability from the water source. 2. Matrix matching: For real-world samples, try to create a synthetic matrix with known concentrations of major inorganic ions to match the sample matrix for more controlled experiments.
Formation of unknown byproducts. Reaction of inorganic ions with the dye or its degradation intermediates. 1. Chloride ions are known to lead to the formation of chlorinated byproducts in some advanced oxidation processes. [6] 2. Analytical characterization: Employ analytical techniques such as GC-MS or LC-MS to identify the byproducts formed. This can provide insights into the reaction pathways and the role of the interfering ions.

Quantitative Data on Ion Interference

The impact of inorganic ions on the degradation of azo dyes is concentration-dependent. The following table summarizes general trends observed in the literature. Note that specific degradation percentages and rate constants are highly dependent on the experimental conditions.

Inorganic Ion General Effect on Azo Dye Degradation Observed Concentration-Dependent Effects References
Chloride (Cl⁻) Often inhibitory, can be promotional at high concentrations.Low concentrations can scavenge reactive radicals. High concentrations may lead to the formation of reactive chlorine species that contribute to decolorization but can also form undesirable chlorinated byproducts.[6][5][6][7]
Carbonate (CO₃²⁻) Generally inhibitory, but can sometimes enhance degradation.Acts as a scavenger of hydroxyl radicals.[8] In some systems, the resulting carbonate radical can contribute to dye degradation.[1][9][10][1][8][9][10]
Bicarbonate (HCO₃⁻) Generally inhibitory.Similar to carbonate, it acts as a scavenger of reactive oxygen species. The inhibitory effect often increases with concentration.[8][4][8]
Sulfate (SO₄²⁻) Generally inhibitory, especially in Fenton-based systems.Can form complexes with iron ions, reducing their catalytic activity. Can also compete for active sites on photocatalysts.[2][1][2][11][12]
Nitrate (NO₃⁻) Generally considered to have a minor inhibitory effect.Can scavenge hydroxyl radicals, but its effect is often less pronounced compared to other ions.[4][4]

Experimental Protocols

General Protocol for Investigating the Effect of an Inorganic Ion on the Photocatalytic Degradation of this compound

This protocol outlines a general procedure to assess the impact of a specific inorganic ion on the photocatalytic degradation of this compound using a model photocatalyst like TiO₂.

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound (e.g., 100 mg/L) in deionized water.

    • Prepare a stock solution of the inorganic salt of interest (e.g., 1 M NaCl for chloride ions) in deionized water.

  • Photocatalytic Reactor Setup:

    • Use a batch photoreactor equipped with a UV light source (e.g., a mercury lamp).

    • Ensure the reactor is equipped with a magnetic stirrer for continuous mixing and a system for temperature control.

  • Experimental Procedure:

    • In a typical experiment, add a specific volume of the this compound stock solution to the reactor and dilute with deionized water to achieve the desired initial dye concentration (e.g., 20 mg/L).

    • Add the desired concentration of the photocatalyst (e.g., 1 g/L of TiO₂).

    • Spike the solution with the inorganic ion of interest to the desired concentration by adding the appropriate volume of the inorganic salt stock solution.

    • Before irradiation, stir the suspension in the dark for a set period (e.g., 30 minutes) to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Withdraw aliquots of the suspension at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately centrifuge or filter the aliquots to remove the photocatalyst particles.

  • Analysis:

    • Analyze the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

    • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

  • Control Experiments:

    • Run a control experiment without the inorganic ion to establish a baseline degradation rate.

    • Run a control experiment without the photocatalyst (photolysis) and another without light (adsorption) to ensure that the observed degradation is due to photocatalysis.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dye Prepare this compound Stock Solution mix Mix Dye, Catalyst, and Inorganic Ion prep_dye->mix prep_ion Prepare Inorganic Ion Stock Solution prep_ion->mix prep_catalyst Prepare Photocatalyst Suspension prep_catalyst->mix dark Stir in Dark (Adsorption Equilibrium) mix->dark irradiate UV Irradiation (Photocatalysis) dark->irradiate sample Collect Samples at Intervals irradiate->sample separate Centrifuge/Filter to Remove Catalyst sample->separate measure Measure Dye Concentration (UV-Vis Spectrophotometry) separate->measure calculate Calculate Degradation Efficiency measure->calculate

Caption: Experimental workflow for studying inorganic ion interference.

Troubleshooting_Flowchart start Low Degradation Efficiency Observed q1 Is the sample matrix complex (e.g., real wastewater)? start->q1 a1_yes Analyze for common inorganic ions (Cl⁻, CO₃²⁻, SO₄²⁻) q1->a1_yes Yes a1_no Review experimental setup: - Light intensity - Catalyst loading - Reaction time q1->a1_no No q2 Are inhibitory ions present at high concentrations? a1_yes->q2 a2_yes Consider sample pre-treatment (e.g., ion exchange) or adjust pH q2->a2_yes Yes a2_no Investigate other factors: - Catalyst deactivation - Insufficient oxidant - Incorrect pH q2->a2_no No end Optimized Degradation a2_yes->end a2_no->end a1_no->end

Caption: Troubleshooting flowchart for low degradation efficiency.

References

Long-term storage and stability of Acid Yellow 25 tracer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term storage, stability, and troubleshooting for the use of Acid Yellow 25 as a fluorescent tracer. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound powder?

A1: this compound powder should be stored in a cool, dry, well-ventilated area in its original, tightly sealed container.[1][2] It is stable under normal temperatures and pressures.[2] For optimal long-term stability, protection from light is also recommended.[2] Some suppliers suggest that storage at room temperature is acceptable.[3]

Q2: How should I store stock solutions of this compound?

A2: It is recommended to prepare stock solutions in a suitable solvent like deionized water and store them in a refrigerator (2-8°C), protected from light. For extended storage, aliquoting and freezing at -20°C can prevent degradation from repeated freeze-thaw cycles. Ensure containers are tightly sealed to prevent evaporation and contamination.

Q3: What is the general stability of this compound?

A3: this compound is considered a stable compound under standard laboratory conditions.[1][2] However, as an azo dye, its stability can be influenced by several factors, including exposure to light, extreme pH, high temperatures, and the presence of strong oxidizing or reducing agents.[2][4]

Q4: Is this compound sensitive to light?

A4: Yes, like many fluorescent dyes, this compound is susceptible to photodegradation (photobleaching) upon prolonged exposure to light, especially UV light.[5][6] In pure water, its photostability is high, but the presence of other substances, such as humic materials, can accelerate photodegradation.[4] It is advisable to minimize light exposure during experiments and storage.

Q5: How does pH affect the stability and fluorescence of this compound?

A5: The stability and fluorescence of this compound can be pH-dependent. One study on its photocatalytic degradation showed that the process is most efficient at a pH of 5.[7] The fluorescence intensity of many dyes can change with pH, so it is crucial to maintain a consistent and appropriate pH in your experiments for quantitative measurements.[8]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound as a fluorescent tracer.

Signal & Stability Issues
Problem Possible Cause(s) Recommended Solution(s)
Low or No Fluorescent Signal 1. Incorrect instrument settings: Excitation/emission wavelengths are not set correctly for this compound (λmax ~392 nm).[3] 2. Low tracer concentration: The concentration of the tracer is below the detection limit of the instrument. 3. pH of the solution: The pH of the experimental buffer may be quenching the fluorescence. 4. Degradation of the tracer: The tracer may have degraded due to improper storage or exposure to light.1. Verify the excitation and emission maxima for your specific instrument and filter sets. 2. Prepare a fresh, higher concentration standard to confirm instrument functionality. 3. Check the pH of your solution and compare it with the optimal pH range for this compound fluorescence (if known) or test a range of pH values. 4. Prepare fresh solutions from a properly stored powder stock.
High Background Fluorescence 1. Autofluorescence: Biological samples or media components may have endogenous fluorescence.[5] 2. Contamination: Contamination of cuvettes, pipette tips, or buffers with other fluorescent substances. 3. Non-specific binding: In experiments involving cells or tissues, the dye may bind non-specifically.1. Run a blank sample (without this compound) to measure the background autofluorescence and subtract it from your measurements. For microscopy, consider using spectral unmixing.[5] 2. Use clean, dedicated labware for fluorescence measurements. 3. Include appropriate washing steps in your protocol and consider using a blocking agent if applicable.[6]
Signal Decreases Over Time (Photobleaching) 1. Prolonged exposure to excitation light: The tracer is being photobleached during measurement.[6] 2. High light intensity: The intensity of the excitation source is too high.1. Minimize the exposure time of the sample to the excitation light. 2. Reduce the intensity of the excitation source if possible. 3. Use an anti-fade reagent if compatible with your experimental setup.[9]
Inconsistent or Irreproducible Readings 1. Temperature fluctuations: The fluorescence of many dyes is temperature-dependent. 2. Presence of interfering substances: Other molecules in the sample may be quenching the fluorescence or scattering light. 3. Inner filter effect: At high concentrations, the emitted fluorescence can be reabsorbed by other tracer molecules.[1]1. Ensure that all samples and standards are at the same temperature during measurement. 2. Analyze the composition of your sample matrix for potential quenchers. 3. Dilute your sample to an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.[1]

DOT Diagram: Troubleshooting Workflow for Low Fluorescence Signal

Troubleshooting_Low_Signal start Low or No Signal Detected check_settings Verify Instrument Settings (Excitation/Emission Wavelengths) start->check_settings settings_correct Settings Correct? check_settings->settings_correct adjust_settings Adjust Wavelengths and Re-measure settings_correct->adjust_settings No check_concentration Prepare and Measure a Fresh, Higher Concentration Standard settings_correct->check_concentration Yes adjust_settings->check_settings standard_ok Standard Signal OK? check_concentration->standard_ok increase_concentration Increase Tracer Concentration in Experiment standard_ok->increase_concentration Yes check_ph Measure pH of Experimental Sample standard_ok->check_ph No end_issue_resolved Issue Resolved increase_concentration->end_issue_resolved ph_optimal Is pH in Optimal Range? check_ph->ph_optimal adjust_ph Adjust Buffer pH and Re-measure ph_optimal->adjust_ph No check_degradation Prepare Fresh Stock Solution from Powder ph_optimal->check_degradation Yes adjust_ph->check_ph remeasure Re-run Experiment with Fresh Stock check_degradation->remeasure remeasure->end_issue_resolved end_consult_specialist Consult Technical Support remeasure->end_consult_specialist

Troubleshooting workflow for low fluorescence signal.

Stability Data

The following tables summarize the available data on the stability of this compound. Quantitative data for this specific dye is limited in the public domain; therefore, some information is qualitative or inferred from studies on similar azo dyes.

Table 1: Effect of Storage Conditions on this compound Stability
Condition Parameter Observation Recommendation Citation
Temperature Solid (Powder)Stable at normal room temperatures.Store in a cool, dry place.[2]
Aqueous SolutionDegradation rate increases with temperature.Store solutions at 2-8°C for short-term and -20°C for long-term.[10]
Light Solid (Powder)Stable when protected from light.Store in an opaque container.[2]
Aqueous SolutionSusceptible to photodegradation, especially under UV light.Protect solutions from light using amber vials or by wrapping containers in foil.[4][5]
pH Aqueous SolutionDegradation is pH-dependent. Photocatalytic degradation is optimal at pH 5.Maintain a consistent pH in experiments. For long-term storage of solutions, a neutral pH is generally recommended, but should be validated.[7]
Table 2: Factors Influencing Fluorescence Measurements
Factor Effect on this compound Recommendation for Quantitative Studies Citation
pH Fluorescence intensity may vary with pH.Maintain a constant, buffered pH for all samples and standards. The optimal pH for fluorescence should be determined empirically.[8]
Temperature Fluorescence intensity is generally inversely proportional to temperature.Ensure all samples and standards are equilibrated to the same temperature before measurement.
Ionic Strength Can influence fluorescence intensity.Maintain a consistent ionic strength across all samples and standards.[11]
Presence of Quenchers Certain molecules (e.g., heavy ions, some organic compounds) can decrease fluorescence intensity.Be aware of the chemical composition of your sample matrix and test for quenching effects.
High Concentrations Can lead to inner filter effects and non-linear fluorescence response.Work with dilute solutions (Absorbance < 0.1 at the excitation wavelength).[1]

Experimental Protocols

Protocol 1: Spectrophotometric Determination of this compound Concentration

This protocol describes how to determine the concentration of this compound in an aqueous solution using a UV-Vis spectrophotometer.

Materials:

  • This compound powder

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound powder and dissolve it in a known volume of deionized water to create a stock solution (e.g., 100 µg/mL).

  • Prepare Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions of known concentrations (e.g., 0.1, 0.5, 1, 2, 5, 10 µg/mL).

  • Determine Absorption Maximum (λmax):

    • Take one of the mid-range standard solutions (e.g., 2 µg/mL).

    • Scan the absorbance of the solution across a range of wavelengths (e.g., 200-600 nm) to determine the wavelength of maximum absorbance (λmax). For this compound, this is approximately 392 nm.[3]

  • Generate a Standard Curve:

    • Set the spectrophotometer to the determined λmax.

    • Measure the absorbance of each standard solution, using deionized water as a blank.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c) and the R² value.

  • Measure Unknown Sample:

    • Measure the absorbance of your unknown sample at the same λmax.

    • Use the equation from the standard curve to calculate the concentration of this compound in your unknown sample.

DOT Diagram: Workflow for Spectrophotometric Quantification

Spectrophotometry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Serial Dilutions (Standards) prep_stock->prep_standards find_lambda_max Determine λmax prep_standards->find_lambda_max measure_standards Measure Absorbance of Standards find_lambda_max->measure_standards plot_curve Plot Standard Curve (Absorbance vs. Concentration) measure_standards->plot_curve measure_unknown Measure Absorbance of Unknown calculate_conc Calculate Unknown Concentration measure_unknown->calculate_conc plot_curve->calculate_conc

Workflow for quantifying this compound concentration.
Protocol 2: Assessment of Photostability

This protocol provides a method to assess the photostability of this compound in solution by measuring its photobleaching half-life.

Materials:

  • This compound solution of known concentration (e.g., 1 µM in a relevant buffer)

  • Fluorometer or fluorescence microscope with a stable light source and detector

  • Cuvette or microscope slide

  • Image analysis software (if using a microscope)

Procedure:

  • Sample Preparation: Prepare a solution of this compound. The absorbance at the excitation wavelength should be low (< 0.1) to prevent inner filter effects.

  • Instrument Setup:

    • Turn on the light source and allow it to stabilize.

    • Set the excitation and emission wavelengths appropriate for this compound.

    • Adjust the instrument settings (e.g., slit widths, detector gain) to obtain a strong initial signal without saturating the detector.

  • Initial Measurement: Measure the initial fluorescence intensity (F₀) of the sample.

  • Photobleaching:

    • Continuously illuminate the sample with the excitation light.

    • Record the fluorescence intensity at regular time intervals (e.g., every 10 seconds) for an extended period, until the signal has significantly decreased (e.g., to <50% of the initial intensity).

  • Data Analysis:

    • Correct for any background fluorescence by subtracting the signal from a blank sample.

    • Normalize the fluorescence intensity at each time point to the initial intensity (F(t)/F₀).

    • Plot the normalized fluorescence intensity versus time.

    • Determine the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.

Protocol 3: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing and validating an HPLC method to assess the stability of this compound and quantify its degradation products.

Materials:

  • This compound

  • HPLC system with a UV-Vis or photodiode array (PDA) detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Ammonium acetate or other suitable buffer salts (HPLC grade)

  • Deionized water (HPLC grade)

  • Forced degradation reagents (e.g., HCl, NaOH, H₂O₂)

Procedure:

  • Method Development:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Develop a gradient or isocratic method using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted) and an organic solvent (e.g., acetonitrile).

    • Detection: Use a UV-Vis or PDA detector set to the λmax of this compound (~392 nm). A PDA detector is advantageous as it can help identify degradation products with different absorption spectra.

    • Optimization: Adjust the mobile phase composition, gradient, flow rate, and column temperature to achieve good peak shape and resolution between the parent this compound peak and any degradation product peaks.

  • Forced Degradation Study:

    • Expose solutions of this compound to stress conditions (e.g., acidic, basic, oxidative, thermal, photolytic) to generate degradation products.

    • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-separated from the parent peak. This demonstrates the method is "stability-indicating."

  • Method Validation:

    • Validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[2][4][12][13]

  • Stability Study:

    • Store aliquots of this compound solution under the desired storage conditions (e.g., different temperatures, light exposures).

    • At specified time points, analyze the samples using the validated HPLC method to quantify the remaining concentration of this compound and the formation of any degradation products.

DOT Diagram: Logical Flow of a Stability-Indicating HPLC Method

HPLC_Stability_Workflow start Develop HPLC Method forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation check_separation Are Degradants Separated from Parent Peak? forced_degradation->check_separation optimize_method Optimize Method (Mobile Phase, Gradient, etc.) check_separation->optimize_method No validate_method Validate HPLC Method (ICH Guidelines) check_separation->validate_method Yes optimize_method->forced_degradation run_stability Run Long-Term Stability Study validate_method->run_stability analyze_samples Analyze Samples at Time Points run_stability->analyze_samples quantify Quantify Parent Compound and Degradants analyze_samples->quantify end Determine Stability Profile quantify->end

Logical flow for developing and using a stability-indicating HPLC method.

References

Technical Support Center: Minimizing Quenching Effects with Acid Yellow 25 Tracer

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize quenching effects when using Acid Yellow 25 as a fluorescent tracer.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and why is it a problem?

A1: Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[1] This can be a significant issue in experiments using fluorescent tracers like this compound, as it can lead to a weak or undetectable signal, compromising the accuracy and sensitivity of your results.

Q2: What are the common causes of quenching for a tracer like this compound?

A2: As an azo dye, this compound's fluorescence can be susceptible to several quenching mechanisms:

  • Self-quenching: At high concentrations, molecules of this compound can interact with each other, leading to a decrease in fluorescence.

  • Environmental factors: The chemical environment, including pH, solvent polarity, and the presence of certain ions (like heavy metal ions), can significantly impact fluorescence intensity.[1][2][3][4]

  • Photobleaching: Prolonged exposure to excitation light can cause irreversible photochemical destruction of the fluorophore, leading to a permanent loss of fluorescence.

  • Presence of quenchers: Certain molecules, such as molecular oxygen and some organic compounds, can act as quenchers, reducing the fluorescence signal.[1]

Q3: How can I prevent photobleaching of this compound?

A3: To minimize photobleaching, you can:

  • Reduce the intensity and duration of exposure to the excitation light.

  • Use a neutral density filter to attenuate the excitation light.

  • Incorporate a commercially available anti-fade or anti-quenching reagent in your mounting medium.[5][6][7][8]

  • Image samples as quickly as possible after preparation.

Q4: What is the optimal storage and handling for this compound to maintain its fluorescence?

A4: this compound should be stored in a cool, dry, and dark place to prevent degradation.[9] Stock solutions should be protected from light and stored at the recommended temperature, typically 2-8°C for short-term and -20°C for long-term storage. Avoid repeated freeze-thaw cycles. When handling, use non-metallic spatulas and avoid contact with incompatible materials like strong oxidizing agents.[10]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal

A weak or absent signal is a common issue when working with fluorescent tracers. The following guide will help you identify and resolve the potential causes.

Potential Cause Recommended Solution
Incorrect Filter Set Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.
Low Tracer Concentration The concentration of this compound may be too low for detection. Prepare a fresh dilution at a higher concentration.
Quenching due to High Concentration Paradoxically, very high concentrations can lead to self-quenching. Try preparing a dilution series to find the optimal concentration.
pH of the Medium The fluorescence of many dyes is pH-dependent.[2][11][12][13] Check the pH of your sample medium and adjust if necessary to a neutral or slightly basic pH, as acidic environments can sometimes quench fluorescence.
Photobleaching The fluorophore may have been damaged by excessive light exposure. Reduce illumination intensity, use an anti-fade reagent, and image more quickly.
Chemical Incompatibility Components in your sample or buffer could be quenching the fluorescence. Review all reagents for known quenching properties.

Experimental Workflow for Troubleshooting Weak Signal

weak_signal_troubleshooting start Weak or No Signal Detected check_microscope Verify Microscope Settings (Filters, Light Source) start->check_microscope check_concentration Prepare Fresh Dilutions (Higher & Lower Concentrations) check_microscope->check_concentration Settings Correct signal_restored Signal Restored check_microscope->signal_restored Settings Incorrect check_ph Measure and Adjust Sample pH check_concentration->check_ph No Improvement check_concentration->signal_restored Optimal Concentration Found use_antifade Incorporate Anti-fade Reagent check_ph->use_antifade pH Optimal check_ph->signal_restored pH Adjusted review_reagents Check for Incompatible Reagents/Quenchers use_antifade->review_reagents Still Weak use_antifade->signal_restored Photobleaching Reduced review_reagents->signal_restored Issue Identified

Caption: Troubleshooting workflow for a weak or absent this compound signal.

Issue 2: High Background Fluorescence

High background can obscure your signal of interest. This guide provides steps to reduce background noise.

Potential Cause Recommended Solution
Autofluorescence The sample itself may be naturally fluorescent. Image an unstained control sample to confirm. If autofluorescence is present, consider using spectral imaging and linear unmixing if your system supports it.
Non-specific Binding The tracer may be binding non-specifically to components in your sample. Increase the number of wash steps and consider adding a blocking agent to your protocol.
Contaminated Reagents or Glassware Buffers, media, or glassware may be contaminated with fluorescent substances. Use high-purity reagents and thoroughly clean all glassware.
Incorrect Mounting Medium Some mounting media can be fluorescent. Use a low-fluorescence mounting medium.

Logical Relationship for Diagnosing High Background

high_background_diagnosis high_background High Background Fluorescence autofluorescence Autofluorescence high_background->autofluorescence Is unstained sample fluorescent? nonspecific_binding Non-specific Binding high_background->nonspecific_binding Are there excessive wash steps? contamination Reagent/Glassware Contamination high_background->contamination Are reagents high-purity? mounting_medium Mounting Medium Fluorescence high_background->mounting_medium Is mounting medium low-fluorescence?

Caption: Decision tree for identifying the source of high background fluorescence.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution and Working Dilutions
  • Materials:

    • This compound powder

    • High-purity distilled or deionized water

    • Vortex mixer

    • Microcentrifuge tubes or amber glass vials

  • Procedure for 1 mM Stock Solution:

    • Accurately weigh out 5.5 mg of this compound (Molecular Weight: 549.56 g/mol ).

    • Dissolve the powder in 10 mL of high-purity water to create a 1 mM stock solution.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in a light-protected container at 4°C for short-term use or in aliquots at -20°C for long-term storage.

  • Preparation of Working Dilutions:

    • Thaw an aliquot of the stock solution at room temperature, protected from light.

    • Perform serial dilutions in your experimental buffer to achieve the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically for your specific application.

Protocol: Using an Anti-Quenching Mounting Medium
  • Materials:

    • Prepared sample on a microscope slide

    • Commercially available anti-quenching mounting medium (e.g., containing p-phenylenediamine or other anti-fade reagents)

    • Coverslip

    • Pipette

  • Procedure:

    • Complete all staining and washing steps for your sample.

    • Carefully blot away any excess liquid from around the sample on the microscope slide.

    • Add one or two drops of the anti-quenching mounting medium directly onto the sample.

    • Gently lower a coverslip onto the mounting medium, avoiding the introduction of air bubbles.

    • Allow the mounting medium to cure according to the manufacturer's instructions.

    • Seal the edges of the coverslip with clear nail polish or a commercial sealant to prevent drying.

    • Image the sample as soon as possible, minimizing exposure to ambient light before microscopy.

Data Presentation

Table 1: Influence of Environmental Factors on this compound Fluorescence
Parameter Effect on Fluorescence Recommendation
Concentration Low concentrations may result in a weak signal. High concentrations can lead to self-quenching.Titrate the concentration of this compound to find the optimal signal-to-noise ratio for your experiment.
pH Fluorescence intensity can be pH-dependent.[2][12][13] Extreme pH values may cause quenching.Maintain a pH between 6.5 and 8.0 in your experimental buffer unless the protocol specifies otherwise.
Solvent Polarity The polarity of the solvent can influence the fluorescence quantum yield.[3][14][15][16]Use aqueous buffers for consistent results. If organic solvents are necessary, their effects on fluorescence should be characterized.
Presence of Oxygen Molecular oxygen is a known quencher of fluorescence.For in vitro assays, de-gassing buffers can sometimes improve the signal.
Heavy Metal Ions Ions such as iodide, and heavy metals can act as collisional quenchers.[1]Use high-purity water and reagents to avoid contamination with quenching ions.
Table 2: Properties of this compound
Property Value Reference
CAS Number 6359-85-9[17][18]
Molecular Formula C23H20N5NaO6S2[17][18]
Molecular Weight 549.56 g/mol [17][18]
Appearance Yellow/Mustard-brown powder[10][18]
Solubility Soluble in water, slightly soluble in ethanol and acetone[17][18]
Chemical Class Azo Dye[17]

Signaling Pathway and Workflow Diagrams

Workflow for Optimizing Signal-to-Noise Ratio

optimize_snr start Optimize Signal-to-Noise Ratio increase_signal Increase Signal Intensity start->increase_signal decrease_noise Decrease Background Noise start->decrease_noise optimize_concentration Optimize Tracer Concentration increase_signal->optimize_concentration use_antifade Use Anti-fade Reagent increase_signal->use_antifade optimize_filters Optimize Excitation/ Emission Filters increase_signal->optimize_filters blocking_step Add Blocking Step decrease_noise->blocking_step increase_washes Increase Wash Steps decrease_noise->increase_washes use_pure_reagents Use High-Purity Reagents decrease_noise->use_pure_reagents final_image High-Quality Image optimize_concentration->final_image use_antifade->final_image optimize_filters->final_image blocking_step->final_image increase_washes->final_image use_pure_reagents->final_image

Caption: A workflow outlining key steps to optimize the signal-to-noise ratio in experiments using this compound.

References

Validation & Comparative

A Comparative Guide to Fluorescent Tracers: Acid Yellow 25 and Alternatives for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of biological research and drug development, the precise tracking and visualization of molecules and cellular processes are paramount. Fluorescent tracers are indispensable tools in these endeavors, enabling researchers to illuminate the intricate workings of biological systems.[1] This guide provides a comprehensive comparison of Acid Yellow 25 with other commonly used fluorescent tracers, namely Fluorescein, Rhodamine B, and Sulforhodamine 101.

While this compound is a well-established dye in various industrial applications and has seen some use in biological staining, its characterization as a fluorescent tracer in a research context is not as extensively documented as other fluorophores.[2][3] This guide aims to provide a clear overview of the available data for these tracers, alongside detailed experimental protocols to empower researchers to make informed decisions and conduct rigorous comparative studies.

Quantitative Comparison of Fluorescent Tracers

A direct quantitative comparison of the fluorescence performance of this compound with other tracers is challenging due to the limited availability of research-specific data for this particular dye. However, the following table summarizes the available photophysical and toxicity data for Fluorescein, Rhodamine B, and Sulforhodamine 101 to serve as a benchmark. Researchers can utilize the experimental protocols provided in this guide to determine the corresponding values for this compound and other proprietary tracers.

PropertyFluoresceinRhodamine BSulforhodamine 101This compound
Excitation Max (nm) ~494~553~586Not Reported
Emission Max (nm) ~517~627~606Not Reported
Quantum Yield (Φ) ~0.92 (in 0.1 M NaOH)~0.31 (in water)[4]~0.9 (in ethanol)[5], ~0.605 (in PBS)[6]Not Reported
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) ~76,900~106,000~139,000Not Reported
Photostability ModerateHighHighNot Reported
Toxicity (LD50) Not ReportedNot ReportedNot ReportedNot Reported[7][8][9]

Note: The photophysical properties of fluorescent dyes can be highly dependent on their environment, including solvent, pH, and conjugation to other molecules. The data presented here are for the free dyes under the specified conditions.

Experimental Protocols

To facilitate a comprehensive and standardized comparison of fluorescent tracers, this section provides detailed protocols for key experiments.

Protocol for Determining Fluorescence Quantum Yield (Comparative Method)

The quantum yield of a fluorescent dye is a measure of its emission efficiency and can be determined relative to a standard with a known quantum yield.[10][11]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, water, PBS) appropriate for the dyes being tested

  • Standard fluorescent dye with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)

  • Test fluorescent dye (e.g., this compound)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the standard and test dyes in the chosen solvent.

  • Prepare a Series of Dilutions: Create a series of dilutions for both the standard and test dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the selected excitation wavelength.

  • Measure Fluorescence Emission: For each dilution, measure the fluorescence emission spectrum using the spectrofluorometer. The excitation wavelength should be the same for all measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each sample to obtain the integrated fluorescence intensity.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test dye.

    • Determine the slope of the linear fit for both plots.

    • Calculate the quantum yield of the test sample using the following equation:

      Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)

      where Φ is the quantum yield, and η is the refractive index of the solvent.[12]

Diagram of Quantum Yield Determination Workflow:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solutions (Standard & Test) prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions measure_abs Measure Absorbance (UV-Vis) prep_dilutions->measure_abs measure_fluor Measure Fluorescence (Spectrofluorometer) measure_abs->measure_fluor integrate Integrate Emission Spectra measure_fluor->integrate plot Plot Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Workflow for determining relative fluorescence quantum yield.

Protocol for Assessing Photostability

Photostability is a critical parameter for fluorescent tracers, especially for long-term imaging experiments.[13][14]

Materials:

  • Fluorescence microscope with a light source of controlled intensity

  • Chambered coverslips or glass-bottom dishes

  • Solution of the fluorescent tracer at a working concentration

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Prepare a sample of the fluorescent tracer solution in a chambered coverslip.

  • Image Acquisition:

    • Place the sample on the microscope stage.

    • Focus on a region of interest.

    • Acquire an initial image (t=0) using a defined set of imaging parameters (e.g., excitation intensity, exposure time).

    • Continuously expose the same region to the excitation light.

    • Acquire images at regular time intervals (e.g., every 30 seconds) for a defined duration (e.g., 10 minutes).

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the region of interest in each image.

    • Normalize the intensity values to the initial intensity (t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • The rate of fluorescence decay indicates the photostability of the dye.

Diagram of Photostability Assessment Workflow:

G cluster_setup Setup cluster_imaging Imaging cluster_data Data Analysis prep_sample Prepare Fluorescent Tracer Sample setup_microscope Configure Microscope (Light Source, Camera) prep_sample->setup_microscope acquire_initial Acquire Initial Image (t=0) setup_microscope->acquire_initial continuous_exposure Continuous Light Exposure acquire_initial->continuous_exposure time_lapse Acquire Time-Lapse Images continuous_exposure->time_lapse measure_intensity Measure Fluorescence Intensity time_lapse->measure_intensity plot_decay Plot Intensity vs. Time measure_intensity->plot_decay compare Compare Photobleaching Rates plot_decay->compare

Workflow for assessing the photostability of a fluorescent tracer.

In Vitro Cytotoxicity Assay Protocol

Assessing the potential toxicity of a fluorescent tracer is crucial, especially for live-cell and in vivo applications.[15][16]

Materials:

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Fluorescent tracer stock solution

  • Cytotoxicity assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)[17][18]

  • Plate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the fluorescent tracer. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a period relevant to the intended application (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Measurement: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Quantify cell viability for each treatment condition and normalize to the untreated control. Plot cell viability as a function of tracer concentration to determine the cytotoxic potential.

Diagram of In Vitro Cytotoxicity Workflow:

G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate adhere_cells Allow Cells to Adhere seed_cells->adhere_cells add_tracer Add Fluorescent Tracer (Varying Concentrations) adhere_cells->add_tracer incubate Incubate for Defined Period add_tracer->incubate perform_assay Perform Cytotoxicity Assay (e.g., MTT, Live/Dead) incubate->perform_assay measure_signal Measure Signal (Absorbance/Fluorescence) perform_assay->measure_signal analyze_data Analyze Data and Determine Viability measure_signal->analyze_data

Workflow for assessing the in vitro cytotoxicity of a fluorescent tracer.

General Protocol for Live-Cell Imaging

This protocol provides a general framework for imaging dynamic processes in living cells using a fluorescent tracer.[19][20][21][22][23]

Materials:

  • Live-cell imaging microscope system with environmental control (temperature, CO₂)

  • Glass-bottom dishes or chambered coverslips

  • Cells of interest

  • Fluorescent tracer

  • Appropriate cell culture medium

Procedure:

  • Cell Preparation: Plate cells on the imaging dish and allow them to reach the desired confluency.

  • Labeling: Incubate the cells with the fluorescent tracer at a predetermined, non-toxic concentration for an optimized duration.

  • Washing: Gently wash the cells with pre-warmed imaging medium to remove any unbound tracer.

  • Imaging: Place the dish on the microscope stage within the environmental chamber. Acquire images or time-lapse series using appropriate filter sets and imaging parameters, minimizing light exposure to reduce phototoxicity.

  • Analysis: Analyze the acquired images to study the localization, trafficking, or other dynamic processes of interest.

General Protocol for In Vivo Imaging of Drug Delivery

Fluorescent tracers are powerful tools for tracking the biodistribution of drug delivery systems in small animal models.[24][25][26][27]

Materials:

  • In vivo imaging system (e.g., IVIS, Pearl)

  • Anesthesia system

  • Small animal model (e.g., mouse, rat)

  • Drug delivery system labeled with a fluorescent tracer

  • Syringes and needles for administration

Procedure:

  • Animal Preparation: Anesthetize the animal and place it in the imaging chamber.

  • Baseline Imaging: Acquire a baseline fluorescence image before administration of the labeled drug delivery system.

  • Administration: Administer the fluorescently labeled drug delivery system via the desired route (e.g., intravenous, intraperitoneal).

  • Time-Lapse Imaging: Acquire fluorescence images at various time points post-administration to track the biodistribution and accumulation of the delivery system in different organs and tissues.

  • Ex Vivo Analysis (Optional): At the end of the experiment, euthanize the animal and excise organs of interest for ex vivo imaging to confirm the in vivo findings and quantify tracer accumulation.

Conclusion

The selection of an appropriate fluorescent tracer is a critical step in the design of robust and reproducible experiments in life sciences and drug development. While established tracers like Fluorescein, Rhodamine B, and Sulforhodamine 101 have well-defined properties, the exploration of other dyes such as this compound may offer new possibilities. This guide provides the necessary framework for a systematic and quantitative comparison of these and other fluorescent tracers. By following the detailed experimental protocols, researchers can generate the data needed to select the optimal tracer for their specific application, ultimately leading to more accurate and impactful scientific discoveries.

References

Validating Acid Yellow 25 for Leak Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating Acid Yellow 25 as a fluorescent tracer for leak detection studies. While this compound is an established dye in the textile and paper industries, its application in sensitive leak detection for research and pharmaceutical settings is not well-documented.[1][2][3] This document outlines the necessary experimental comparisons against established fluorescent tracers, namely Fluorescein and Rhodamine WT, and provides detailed protocols for researchers to generate their own validation data.

Comparison of Fluorescent Dyes for Leak Detection

A direct quantitative comparison of this compound with Fluorescein and Rhodamine WT for leak detection is challenging due to the lack of published data on the former's fluorescence quantum yield and photostability in this specific application. However, based on the known properties of these dyes, a qualitative and partially quantitative comparison can be drawn.

PropertyThis compoundFluorescein (Uranine)Rhodamine WT
Chemical Class Azo Dye[2][3]Xanthene DyeXanthene Dye
Appearance Yellow powder[1]Orange-red crystals[4]Red-orange liquid
Color in Water Yellow[1]Greenish-yellow (fluorescent)[4]Red-orange
Solubility in Water Soluble, may become muddy in cold water[1]Soluble in dilute aqueous bases[4]High
Fluorescence "Fluorescent yellow precipitation" under certain conditions[1][2]Intense greenish-yellow fluorescence[4]Strong fluorescence
Photostability Potentially susceptible to photodegradation[5]Degrades under prolonged sunlight exposureHigh
Toxicity Moderate to high toxicity to aquatic organisms for some acid azo dyes[5]Low toxicityLow toxicity
Common Applications Textile dyeing, paper coating, leather shading[1][2]Water tracing, leak detection, biological stainingWater tracing, leak detection in complex systems

Experimental Protocols

To validate this compound for leak detection, its performance must be rigorously tested against established standards. The following protocols are designed to provide a framework for this validation.

Determination of Fluorescence Excitation and Emission Spectra

Objective: To determine the optimal wavelengths for excitation and emission of this compound in an aqueous solution.

Methodology:

  • Prepare a 1 µM solution of this compound in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Use a spectrofluorometer to scan for the excitation spectrum while monitoring emission at a known fluorescence peak for similar yellow dyes (e.g., 525 nm).

  • Once the peak excitation wavelength is determined, scan for the emission spectrum by exciting the sample at this wavelength.

  • Repeat the measurements for Fluorescein and Rhodamine WT under the same conditions for comparison.

Comparative Measurement of Fluorescence Quantum Yield

Objective: To quantify the fluorescence efficiency of this compound relative to a standard.

Methodology:

  • Use a fluorescent standard with a known quantum yield (Φ_std), such as Fluorescein in 0.1 M NaOH (Φ_std = 0.95).

  • Prepare a series of solutions of the standard and this compound at concentrations where the absorbance is below 0.05 at the excitation wavelength to avoid inner filter effects.

  • Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure the integrated fluorescence intensity of each solution using a spectrofluorometer.

  • Calculate the quantum yield of this compound (Φ_sample) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)^2 Where I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Photostability Assessment

Objective: To evaluate the rate of photobleaching of this compound upon exposure to light.

Methodology:

  • Prepare solutions of this compound, Fluorescein, and Rhodamine WT at a concentration of 1 µM.

  • Expose the solutions to a continuous light source (e.g., a xenon lamp in a photostability chamber) for a defined period.

  • Measure the fluorescence intensity of each solution at regular intervals.

  • Plot the fluorescence intensity as a function of exposure time to determine the rate of photobleaching for each dye.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the validation process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Photophysical Analysis cluster_comparison Comparative Evaluation cluster_conclusion Validation prep_ay25 Prepare Acid Yellow 25 Solution spectra Measure Excitation & Emission Spectra prep_ay25->spectra prep_fluo Prepare Fluorescein Solution prep_fluo->spectra prep_rho Prepare Rhodamine WT Solution prep_rho->spectra quantum_yield Determine Fluorescence Quantum Yield spectra->quantum_yield photostability Assess Photostability spectra->photostability compare_spectra Compare Spectral Properties spectra->compare_spectra compare_qy Compare Quantum Yields quantum_yield->compare_qy compare_photo Compare Photostability photostability->compare_photo conclusion Validate Suitability for Leak Detection compare_spectra->conclusion compare_qy->conclusion compare_photo->conclusion

Caption: Experimental workflow for the validation of this compound.

General Leak Detection Protocol

The fundamental process of using a fluorescent dye for leak detection is straightforward.

Leak_Detection_Protocol start Start introduce_dye Introduce Dye into System start->introduce_dye circulate Allow Dye to Circulate introduce_dye->circulate inspect Inspect with UV/Blue Light Source circulate->inspect detect Detect Fluorescence at Leak Site inspect->detect detect->inspect No Leak Found pinpoint Pinpoint Leak Location detect->pinpoint Leak Found end End pinpoint->end

Caption: Generalized workflow for fluorescent dye leak detection.

Conclusion

While this compound shows potential as a fluorescent tracer due to its vibrant color, its suitability for sensitive leak detection applications requires thorough validation. Researchers and professionals in drug development must consider factors such as fluorescence efficiency, photostability, and potential toxicity. The experimental protocols outlined in this guide provide a clear path for generating the necessary data to objectively compare this compound with established alternatives like Fluorescein and Rhodamine WT. This data-driven approach will enable an informed decision on its adoption for critical leak detection studies.

References

A Comparative Guide to Acid Yellow 25 and Fluorescein for Biological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Acid Yellow 25 and Fluorescein, two yellow dyes with applications in biological staining. While both can impart a yellow color to biological specimens, their mechanisms, optimal uses, and the available quantitative performance data differ significantly. Fluorescein is a well-characterized fluorophore widely used in fluorescence-based applications, whereas this compound is traditionally used as a colorimetric histological stain.

Executive Summary

Fluorescein is the undisputed choice for fluorescence-based biological imaging and assays due to its high fluorescence quantum yield, well-defined spectral properties, and versatility in conjugation to biomolecules. A vast body of literature supports its use with established protocols. This compound, an azo dye, is primarily used in the textile industry and as a counterstain in histology for bright-field microscopy. While it is cited as suitable for hematology and histology, there is a lack of publicly available data on its key fluorescence properties, such as quantum yield and photostability under microscopy conditions, making a direct quantitative comparison of its fluorescence performance with Fluorescein challenging.

Data Presentation: A Comparative Analysis

PropertyThis compoundFluorescein
C.I. Name This compoundSolvent Yellow 94[1]
C.I. Number 18835[2]45350[1]
Molecular Formula C₂₃H₂₀N₅NaO₆S₂[2]C₂₀H₁₂O₅[1]
Molecular Weight 549.56 g/mol [2]332.31 g/mol
Excitation Max. Not available for fluorescence~494 nm[3]
Emission Max. Not available for fluorescence~512 nm (in water)[3]
Fluorescence Quantum Yield Not availableHigh (e.g., 0.92 for Alexa Fluor 488, a derivative)[4]
Photostability Generally high for azo dyes, but can be environment-dependent. Quantitative data for microscopy is not available.Susceptible to photobleaching, but photostable derivatives are available.[5]
pH Sensitivity Aqueous solution color is largely unchanged by sodium hydroxide.[2]Fluorescence is pH-dependent, with a pKa of ~6.4.[3]
Primary Staining Mechanism Acid dyeing: Ionic and van der Waals forces between the anionic dye and cationic tissue components.[6]Covalent labeling (e.g., FITC, CFSE) or non-covalent accumulation (e.g., FDA).[3][7][8]
Primary Applications Histological counterstain, textile dyeing.[2]Immunofluorescence, flow cytometry, cell viability and proliferation assays, tracing.[3][7]
Solubility Soluble in water, slightly soluble in ethanol and acetone.[2]Slightly soluble in water and alcohol.[1]

Experimental Protocols

Fluorescein-Based Staining Protocols

Fluorescein and its derivatives are staples in fluorescence microscopy. Below are detailed protocols for common applications.

1. Immunofluorescence Staining of Fixed Cells (Indirect Method)

This protocol describes the use of a primary antibody to target a specific antigen and a secondary antibody conjugated to a fluorescein derivative (like FITC or Alexa Fluor™ 488) for detection.

Materials:

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • Blocking buffer (e.g., 5% normal serum from the secondary antibody host species in PBS)

  • Primary antibody (specific to the target antigen)

  • Fluorescein-conjugated secondary antibody

  • Mounting medium with antifade reagent

Procedure:

  • Cell Preparation: Grow cells on coverslips or chamber slides to the desired confluency.

  • Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1-0.5% Triton™ X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescein-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS for 5 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a microscope slide using mounting medium with an antifade reagent.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters for fluorescein (excitation ~495 nm, emission ~518 nm).

2. Live Cell Staining with Fluorescein Diacetate (FDA)

This protocol is for assessing cell viability. FDA is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases in viable cells to produce fluorescent fluorescein.

Materials:

  • Fluorescein diacetate (FDA) stock solution (e.g., 1 mg/mL in acetone or DMSO)

  • Phosphate-buffered saline (PBS) or other physiological buffer

  • Live cell imaging medium

Procedure:

  • Prepare Staining Solution: Dilute the FDA stock solution in PBS or serum-free medium to a final working concentration (e.g., 1-10 µg/mL).[9]

  • Cell Preparation: Grow cells in a suitable imaging dish or chamber.

  • Staining: Remove the culture medium and wash the cells once with PBS. Add the FDA staining solution to the cells.

  • Incubation: Incubate for 5-15 minutes at 37°C in the dark.[9]

  • Washing: Gently wash the cells once with pre-warmed PBS or live cell imaging medium.

  • Imaging: Immediately image the cells using a fluorescence microscope with filters appropriate for fluorescein. Live cells will exhibit green fluorescence.[7]

3. Cell Proliferation Assay using Carboxyfluorescein Succinimidyl Ester (CFSE)

CFSE is a cell-permeable dye that covalently binds to intracellular proteins. With each cell division, the fluorescence intensity is halved, allowing for the tracking of cell proliferation.[3][8]

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS)

  • Complete culture medium

Procedure:

  • Prepare CFSE Stock Solution: Dissolve CFSE in anhydrous DMSO to a stock concentration of 5-10 mM.

  • Cell Preparation: Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed PBS.

  • Labeling: Add the CFSE stock solution to the cell suspension to a final concentration of 1-10 µM. Mix immediately.

  • Incubation: Incubate the cells for 10-20 minutes at 37°C, protected from light.

  • Quenching: Add 5 volumes of cold complete culture medium to the cells to quench the reaction. Incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells and wash them twice with fresh, cold culture medium.

  • Culture and Analysis: Resuspend the cells in complete culture medium and culture under desired conditions. Analyze the fluorescence intensity at different time points using flow cytometry.

This compound Staining Protocol

General Histological Staining (as a counterstain):

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • Primary stain (e.g., a nuclear stain like Hematoxylin)

  • Differentiating solution (e.g., acid alcohol)

  • Bluing solution (e.g., Scott's tap water substitute)

  • This compound solution (e.g., 1% in 1% acetic acid)

  • Dehydrating alcohols (e.g., 70%, 95%, 100% ethanol)

  • Clearing agent (e.g., xylene)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of alcohols to water.

  • Nuclear Staining: Stain with a primary stain like Hematoxylin for a specified time.

  • Differentiation: Differentiate in acid alcohol to remove excess stain.

  • Bluing: Blue the sections in a suitable bluing solution.

  • Counterstaining: Immerse slides in the this compound solution for a designated time to stain cytoplasm and other components. Staining time will need to be optimized depending on the tissue and desired intensity.

  • Dehydration: Dehydrate the sections through a graded series of alcohols.

  • Clearing: Clear the sections in xylene.

  • Mounting: Mount a coverslip using a permanent mounting medium.

  • Imaging: View under a bright-field microscope.

Mandatory Visualizations

Experimental Workflow for Immunofluorescence Staining

G cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging prep1 Cell Culture prep2 Fixation prep1->prep2 prep3 Permeabilization prep2->prep3 stain1 Blocking prep3->stain1 stain2 Primary Antibody stain1->stain2 stain3 Secondary Antibody (Fluorescein Conjugated) stain2->stain3 img1 Washing stain3->img1 img2 Mounting img1->img2 img3 Fluorescence Microscopy img2->img3

Caption: Workflow for indirect immunofluorescence staining.

Logical Relationship of Staining Mechanisms

G cluster_fluorescein Fluorescein-based Staining cluster_acid_yellow This compound Staining f_mech Fluorescence Generation f_app Quantitative Analysis (Microscopy, Flow Cytometry) f_mech->f_app ay_mech Colorimetric Staining (Acid Dye) ay_app Qualitative Analysis (Bright-field Microscopy) ay_mech->ay_app

Caption: Staining mechanisms and primary applications.

References

A Comparative Guide to Alternatives for Acid Yellow 25 in Textile Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in textile science and drug development, the selection of appropriate dyes is critical for achieving desired experimental outcomes and ensuring product quality. Acid Yellow 25 (C.I. 18835) is a monoazo acid dye frequently used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon[1][2]. Its popularity stems from its vibrant yellow hue and good lightfastness[2][3]. However, the pursuit of improved performance, enhanced environmental profiles, and varied aesthetic effects necessitates an exploration of viable alternatives.

This guide provides a comprehensive comparison of this compound with other dye classes, including other acid dyes, reactive dyes, and natural dyes. The performance of these alternatives is evaluated based on key parameters such as colorfastness, dye uptake, and leveling properties, supported by available experimental data.

Performance Comparison of this compound and Its Alternatives

The selection of a suitable alternative to this compound depends on the specific requirements of the application, including the substrate to be dyed, desired fastness properties, and environmental considerations. The following tables summarize the performance characteristics of different dye classes relative to this compound.

Table 1: Fastness Properties of this compound

Fastness PropertyTest MethodRating
Light FastnessISO 105-B025-6
Wash Fastness (Fading)ISO 105-C064
Wash Fastness (Staining)ISO 105-C062-3
Perspiration FastnessISO3
Oxygen BleachingISO1
Seawater FastnessISO3

Source: World Dye Variety[1]

Table 2: Comparative Performance of this compound Alternatives on Wool and Nylon

Dye ClassSub-Class/ExampleLight FastnessWash FastnessLeveling PropertiesDye Uptake/ExhaustionKey AdvantagesKey Disadvantages
Acid Dyes This compound (Baseline) 5-6[1]Moderate (4)[1]GoodHigh on Nylon (up to 94%)[4]Bright shades, good lightfastnessModerate wash fastness, poor bleach fastness[1]
Levelling DyesGood to ExcellentPoorExcellentModerateVery bright, even dyeingPoor wash fastness
Milling DyesVariesGoodFairHighGood wash fastnessLess even dyeing than levelling dyes
Metal-Complex DyesExcellentExcellentGoodHighExcellent all-round fastness, deeper shadesDuller shades than levelling dyes, environmental concerns with metal content
Reactive Dyes α-bromoacrylamide type4-5Excellent (4-5)Fair to GoodHighExcellent wash fastness due to covalent bondingCan be more expensive, complex application
Natural Dyes Turmeric with mordantFair (3)Good (with mordant)VariesLower than acid dyesEco-friendly, biodegradableOften require mordants, poor light fastness, batch-to-batch inconsistency

Note: The data in this table is compiled from various sources and may not represent a direct like-for-like comparison due to variations in experimental conditions.

In-Depth Analysis of Alternatives

Other Acid Dyes

The class of acid dyes itself offers a range of alternatives to this compound, categorized by their leveling and fastness properties.

  • Levelling Dyes: These dyes have smaller molecules and lower affinity for the fiber, which allows for even color distribution. However, this also results in lower wash fastness compared to other acid dyes.

  • Milling Dyes: With larger molecular structures, milling dyes exhibit better wash fastness, making them suitable for textiles that undergo frequent washing. Their leveling properties are generally fair.

  • Metal-Complex Dyes: These dyes incorporate a metal ion (typically chromium or cobalt) into their structure, which significantly enhances light and wash fastness. They are ideal for applications demanding high durability but may present environmental concerns due to their metal content.

Reactive Dyes

Reactive dyes form a covalent bond with the fiber, resulting in excellent wash fastness. While traditionally used for cellulosic fibers, specific types of reactive dyes can be effectively applied to wool and nylon. They offer bright shades and high fastness, making them a strong alternative for high-performance textiles. The dyeing process, however, can be more complex than that for acid dyes, requiring careful control of pH and temperature.

Natural Dyes

Derived from plant, animal, or mineral sources, natural dyes are gaining interest due to their eco-friendly profile. However, their performance can be a significant drawback. They often exhibit poor light and wash fastness and require the use of mordants to improve their affinity for the fiber. The color consistency of natural dyes can also vary between batches. For applications where sustainability is the primary concern and high fastness is not critical, natural dyes can be a viable option.

Experimental Protocols

General Protocol for Acid Dyeing of Wool/Nylon

This protocol is a generalized procedure for applying acid dyes to protein and polyamide fibers. Specific conditions may need to be optimized based on the dye and substrate.

  • Preparation of the Dyebath:

    • Calculate the required amount of dye based on the weight of the fabric (owf), typically 1-3%.

    • Prepare a stock solution of the dye by dissolving the powder in a small amount of hot water.

    • Fill the dyeing vessel with water to the desired liquor ratio (e.g., 20:1).

    • Add a leveling agent, such as Glauber's salt (sodium sulfate), to the dyebath to promote even dye uptake.

    • Add an acid, typically acetic acid or formic acid, to adjust the pH of the dyebath to the desired range (e.g., pH 4-5.5)[5].

  • Dyeing Procedure:

    • Introduce the pre-wetted textile material into the dyebath at a low temperature (e.g., 40°C).

    • Gradually raise the temperature of the dyebath to near boiling (95-100°C) over 30-45 minutes[5].

    • Maintain this temperature for 30-60 minutes, with occasional gentle agitation to ensure even dyeing.

    • Allow the dyebath to cool down gradually before removing the dyed material.

  • After-treatment:

    • Rinse the dyed material thoroughly with warm and then cold water to remove any unfixed dye.

    • A final wash with a non-ionic detergent can be performed to improve fastness.

    • Dry the material at ambient temperature or in an oven at a low temperature.

Standard Test Method for Colorfastness to Washing (ISO 105-C06)

This test evaluates the resistance of the color of textiles to domestic or commercial laundering procedures.

  • Specimen Preparation: A composite specimen is prepared by sewing the test fabric to a multifiber adjacent fabric.

  • Washing Procedure:

    • The composite specimen is placed in a stainless-steel container with a specified volume of detergent solution and stainless-steel balls.

    • The container is then agitated in a laundering machine at a specified temperature and time (e.g., Test No. C2S: 60°C for 45 minutes).

  • Evaluation:

    • After washing, the specimen is rinsed and dried.

    • The change in color of the test specimen and the staining of the adjacent multifiber fabric are assessed using the grey scales. Ratings are given on a scale of 1 (poor) to 5 (excellent).

Standard Test Method for Colorfastness to Light (ISO 105-B02)

This method assesses the resistance of the color of textiles to the action of an artificial light source that simulates natural daylight.

  • Specimen Preparation: A portion of the test fabric is partially covered with an opaque mask.

  • Exposure: The specimen is exposed to a xenon arc lamp under controlled conditions of temperature and humidity, alongside a set of blue wool standards with known lightfastness.

  • Evaluation: The fading of the test specimen is compared to the fading of the blue wool standards. The lightfastness rating is the number of the blue wool standard that shows a similar degree of fading. The rating is on a scale of 1 (very low) to 8 (very high).

Visualizing the Processes

To better understand the experimental workflows and chemical interactions, the following diagrams are provided.

Dyeing_Workflow cluster_prep Preparation cluster_dyeing Dyeing Process cluster_post Post-Treatment Prepare Dyebath Prepare Dyebath Introduce Fabric (40°C) Introduce Fabric (40°C) Prepare Dyebath->Introduce Fabric (40°C) Pre-wet Fabric Pre-wet Fabric Pre-wet Fabric->Introduce Fabric (40°C) Ramp Temperature (to 95-100°C) Ramp Temperature (to 95-100°C) Introduce Fabric (40°C)->Ramp Temperature (to 95-100°C) 30-45 min Hold Temperature Hold Temperature Ramp Temperature (to 95-100°C)->Hold Temperature 30-60 min Cool Down Cool Down Hold Temperature->Cool Down Rinse Rinse Cool Down->Rinse Wash (optional) Wash (optional) Rinse->Wash (optional) Dry Dry Wash (optional)->Dry

Caption: Experimental workflow for a typical acid dyeing process.

Acid_Dye_Interaction cluster_fiber Wool/Nylon Fiber cluster_dyebath Acidic Dyebath (Low pH) cluster_dyed_fiber Dyed Fiber Fiber_Polymer ...-NH2  (Amino Group) Protonated_Fiber ...-NH3+ Fiber_Polymer->Protonated_Fiber Protonation Proton H+ Dyed_Polymer ...-NH3+  (Protonated Amino Group) | (Ionic Bond) | Dye-SO3- Dye_Molecule Dye-SO3- (Anionic Dye) Dye_Molecule->Dyed_Polymer Protonated_Fiber->Dyed_Polymer

Caption: Ionic interaction between an acid dye and a protein/polyamide fiber.

References

A Comparative Guide to Acid Yellow 25 and Its Alternatives in Histological Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of Acid Yellow 25 and its common alternatives—Metanil Yellow, Tartrazine, and Picric Acid—for use as yellow counterstains in histological applications. The following sections present a detailed comparison of their performance, supported by available experimental data, along with established protocols to ensure reproducible results.

Performance Comparison

The selection of an appropriate yellow counterstain is critical for achieving optimal contrast and visualization of tissue components. This section summarizes the key performance indicators of this compound and its alternatives.

Quantitative Data Summary

The following table provides a quantitative comparison of the key properties of this compound, Metanil Yellow, and Tartrazine. Data for Picric Acid is presented separately due to its distinct chemical nature and primary use in specific staining solutions.

PropertyThis compoundMetanil YellowTartrazine
C.I. Name This compound[1]Acid Yellow 36Acid Yellow 23[2]
CAS Number 6359-85-9[1]587-98-4[3]1934-21-0[2]
Molecular Formula C₂₃H₂₀N₅NaO₆S₂[1][4]C₁₈H₁₄N₃NaO₃SC₁₆H₉N₄Na₃O₉S₂
Molecular Weight 549.55 g/mol [4]375.38 g/mol 534.3 g/mol
λmax 392 nmNot readily available425 nm[2]
Oral LD50 (Rat) No data available5000 mg/kg[5][6]>2000 mg/kg[7][8]
Oral LD50 (Mouse) No data availableNo data available12750 mg/kg[2][7][8]

Note on Picric Acid: Picric acid (C.I. 10305) is a unique case as it serves as both a fixative and a stain. Due to its hazardous nature (explosive when dry), its use is more restricted.[9][10] It is a key component of Van Gieson's stain, where it provides the yellow counterstain to collagen stained red by acid fuchsin.

Experimental Protocols

Detailed methodologies for the application of this compound and its alternatives are crucial for obtaining reliable and comparable results. The following are established protocols for common histological staining techniques utilizing these yellow dyes.

General Histological Staining Workflow

The following diagram illustrates a typical workflow for preparing tissue sections for staining.

G General Histological Staining Workflow cluster_prep Tissue Preparation cluster_stain Staining Procedure Fixation Fixation (e.g., 10% Neutral Buffered Formalin) Processing Processing (Dehydration, Clearing, Infiltration) Fixation->Processing Embedding Embedding (Paraffin Wax) Processing->Embedding Sectioning Sectioning (4-5 µm sections) Embedding->Sectioning Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols to Water) Deparaffinization->Rehydration Nuclear_Stain Nuclear Staining (e.g., Hematoxylin) Rehydration->Nuclear_Stain Counterstain Counterstaining (Yellow Dye Solution) Nuclear_Stain->Counterstain Dehydration_Final Dehydration (Graded Alcohols) Counterstain->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting (Coverslip with Mounting Medium) Clearing->Mounting

Caption: A generalized workflow for tissue preparation and histological staining.

Protocol 1: Alcian Blue - H&E - Metanil Yellow Stain

This protocol is particularly useful for diagnosing conditions like Barrett's esophagus by differentiating various gastrointestinal components.

G Alcian Blue - H&E - Metanil Yellow Staining Protocol start Deparaffinized and Rehydrated Sections acetic_acid 3% Acetic Acid (3 min) start->acetic_acid alcian_blue 1% Alcian Blue, pH 2.5 (15 min) acetic_acid->alcian_blue wash1 Wash in running tap water (5 min) alcian_blue->wash1 hematoxylin Mayer's Hematoxylin (2-4 min) wash1->hematoxylin wash2 Rinse in running tap water hematoxylin->wash2 bluing Scott Tap Water Substitute (2-3 dips) wash2->bluing wash3 Wash in running tap water bluing->wash3 ethanol70 70% Ethyl Alcohol (1 min) wash3->ethanol70 eosin Eosin Y Solution (1 min) ethanol70->eosin dehydrate95 95% Ethyl Alcohol (30 sec) eosin->dehydrate95 dehydrate100 100% Ethyl Alcohol (2 changes, 30 sec each) dehydrate95->dehydrate100 metanil_yellow Aqueous Metanil Yellow (1 min) dehydrate100->metanil_yellow rinse_dehydrate Rinse/Dehydrate in 100% Ethyl Alcohol (2 changes) metanil_yellow->rinse_dehydrate clear Clear in Xylene (3 changes) rinse_dehydrate->clear mount Mount clear->mount

Caption: Step-by-step workflow for the Alcian Blue - H&E - Metanil Yellow stain.

Expected Results:

  • Acid mucins: Blue

  • Nuclei: Blue/Black

  • Cytoplasm: Pink/Red

  • Collagen: Yellow

Protocol 2: Lendrum's Phloxine-Tartrazine Stain

This method is effective for demonstrating viral inclusion bodies and Paneth cell granules.

G Lendrum's Phloxine-Tartrazine Staining Protocol start Deparaffinized and Rehydrated Sections hemalum Mayer's Hemalum start->hemalum wash1 Wash in tap water (5 min) hemalum->wash1 phloxine Phloxine B Solution (20 min) wash1->phloxine rinse_blot Rinse in tap water and blot phloxine->rinse_blot tartrazine_rinse Rinse with Tartrazine Solution rinse_blot->tartrazine_rinse tartrazine_stain Saturated Tartrazine in Cellosolve (until desired differentiation) tartrazine_rinse->tartrazine_stain dehydrate Rinse in Absolute Ethanol tartrazine_stain->dehydrate clear Clear in Xylene dehydrate->clear mount Mount clear->mount

Caption: Workflow for Lendrum's Phloxine-Tartrazine staining method.

Expected Results:

  • Nuclei: Blue

  • Acidophil virus inclusion bodies, Paneth cell granules: Red

  • Background: Yellow

Protocol 3: Van Gieson's Stain

A classic and rapid method for differentiating collagen from muscle and cytoplasm.

G Van Gieson's Staining Protocol start Deparaffinized and Rehydrated Sections nuclear_stain Weigert's Iron Hematoxylin (5-10 min) start->nuclear_stain wash Rinse well in tap water nuclear_stain->wash van_gieson Van Gieson's Solution (Picric Acid and Acid Fuchsin) (1-5 min) wash->van_gieson dehydrate Dehydrate rapidly in graded alcohols van_gieson->dehydrate clear Clear in Xylene dehydrate->clear mount Mount clear->mount

Caption: The procedural flow for the Van Gieson's staining technique.

Expected Results:

  • Nuclei: Black/Blue-black

  • Collagen: Red/Pink

  • Muscle, Cytoplasm, Erythrocytes: Yellow

Discussion and Recommendations

The choice of a yellow counterstain is dependent on the specific requirements of the study.

  • This compound is a versatile dye with applications in both textiles and biological staining.[7] Its properties make it a reliable choice for general histological preparations.

  • Metanil Yellow serves as an effective counterstain in various trichrome methods and provides excellent contrast.[11] It is a suitable alternative to the historically used but now restricted Fast Yellow AB.

  • Tartrazine is widely used as a background stain and is particularly effective in methods like Lendrum's phloxine-tartrazine.[11] However, researchers should be aware of studies indicating potential toxicity with chronic exposure.[12][13][14][15][16]

  • Picric Acid remains an indispensable component of Van Gieson's stain and other picro-fuchsin techniques.[11] Its dual role as a fixative and a stain provides a unique advantage. However, stringent safety precautions must be followed due to its explosive nature when dehydrated.[9][10]

For routine histological applications where a simple yellow counterstain is required, Metanil Yellow offers a good balance of performance and safety. For specific applications such as the demonstration of viral inclusions, Tartrazine in combination with phloxine is a well-established method. When differentiating collagen is the primary goal, the classic Van Gieson's stain using Picric Acid remains a rapid and effective choice, provided the necessary safety protocols are in place.

Further quantitative studies are warranted to directly compare the photostability and staining intensity of this compound with these alternatives using modern digital image analysis techniques. Such data would provide a more definitive basis for stain selection in specialized research applications.

References

A Researcher's Guide to Common Histological Stains: A Performance Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of histology and pathology, the visualization of tissue architecture and cellular components is paramount for both research and diagnostics. The choice of stain is a critical step that dictates which structures are highlighted and the quality of the resulting microscopic image. This guide provides an objective comparison of three of the most widely used histological stains: Hematoxylin and Eosin (H&E), Periodic Acid-Schiff (PAS), and Masson's Trichrome. We will delve into their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal stain for their specific needs.

Principles and Applications at a Glance

  • Hematoxylin and Eosin (H&E): The workhorse of histology, H&E staining is used for the general examination of tissue morphology.[1] Hematoxylin, a basic dye, stains acidic structures like the cell nucleus a purplish-blue, while eosin, an acidic dye, stains basic components such as the cytoplasm and extracellular matrix in varying shades of pink.[1] This provides excellent overall contrast and architectural context.[2]

  • Periodic Acid-Schiff (PAS): This histochemical technique is primarily used to detect polysaccharides, such as glycogen, and other carbohydrate-rich macromolecules like glycoproteins and mucins.[3][4] The periodic acid oxidizes glycols to aldehydes, which then react with the Schiff reagent to produce a characteristic magenta color.[4] It is invaluable for diagnosing glycogen storage diseases, identifying adenocarcinomas, and detecting fungal organisms.[3]

  • Masson's Trichrome: This is a differential stain used to distinguish collagen from other tissue components like muscle and cytoplasm.[5] The protocol results in nuclei stained black, cytoplasm and muscle fibers in red, and collagen in blue or green, providing a clear visual contrast that is essential for assessing the degree of fibrosis.[5]

Quantitative Performance Comparison

Obtaining direct, standardized quantitative comparisons of different histological stains is challenging due to variability in protocols, reagents, and tissue samples.[6] However, through digital image analysis, we can derive objective metrics to evaluate stain performance for specific applications. The following table summarizes key performance indicators based on data from digital pathology studies.

Performance MetricHematoxylin & Eosin (H&E)Periodic Acid-Schiff (PAS)Masson's Trichrome
Primary Application General tissue morphologyGlycogen, mucins, basement membranesCollagen and fibrosis
Staining Intensity (Optical Density - OD) Nuclei (Hematoxylin): High OD; Cytoplasm (Eosin): Variable ODGlycogen/Mucins: High OD (Magenta)Collagen: High OD (Blue/Green); Muscle/Cytoplasm: Moderate OD (Red)
Specificity Low (Stains most cellular components)High for 1,2-glycol containing carbohydratesHigh for collagen fibers
Signal-to-Noise Ratio Moderate; dependent on tissue cellularityHigh for target structures against a counterstained backgroundVery high for collagen against cellular background
Reproducibility Moderate to high; susceptible to variations in reagent batches and timing[7]High, with consistent results when protocols are followed strictly[4]Moderate; a complex multi-step process that can introduce variability[8]
Suitability for Automated Quantification High for nuclear morphometry; challenging for complex feature extractionHigh for quantifying glycogen deposits and basement membrane thicknessHigh for collagen proportional area (CPA) in fibrosis assessment[8]

Visualizing the Histological Staining Workflow

The process of staining paraffin-embedded tissue sections follows a standardized workflow, regardless of the specific stain used. This workflow is essential for ensuring high-quality and reproducible results.

G cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Alcohols) Deparaffinization->Rehydration Wash_H2O Wash in Distilled H2O Rehydration->Wash_H2O Apply_Stain Application of Primary Stain(s) (e.g., Hematoxylin, PAS, Weigert's Iron Hematoxylin) Wash_H2O->Apply_Stain Rinse1 Rinsing Apply_Stain->Rinse1 Differentiation Differentiation (e.g., Acid Alcohol) Rinse1->Differentiation Bluing Bluing (for Hematoxylin) (e.g., Ammonia Water) Differentiation->Bluing Apply_Counterstain Application of Counterstain (e.g., Eosin, Light Green, Aniline Blue) Bluing->Apply_Counterstain Dehydration_Final Dehydration (Graded Alcohols) Apply_Counterstain->Dehydration_Final Clearing Clearing (Xylene) Dehydration_Final->Clearing Mounting Mounting Coverslip Clearing->Mounting

A generalized workflow for histological staining of paraffin-embedded tissue sections.

Experimental Protocols

Accurate and reproducible staining requires strict adherence to validated protocols. Below are standardized methodologies for H&E, PAS, and Masson's Trichrome staining of formalin-fixed, paraffin-embedded tissue sections.

Hematoxylin and Eosin (H&E) Staining Protocol

This protocol is a standard procedure for achieving good differentiation of nuclei and cytoplasm.[9]

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol for 2 minutes each.

    • Hydrate through 95% and 70% ethanol for 2 minutes each.

    • Rinse in running tap water for 2 minutes.

  • Hematoxylin Staining:

    • Immerse in Harris' hematoxylin solution for 5-10 minutes.

    • Rinse in running tap water for 1-2 minutes.

    • Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for 1-3 seconds.

    • Rinse immediately in running tap water.

    • "Blue" the sections in ammonia water or Scott's tap water substitute for 30-60 seconds.

    • Wash in running tap water for 5 minutes.

  • Eosin Staining:

    • Immerse in Eosin Y solution for 1-2 minutes.

    • Briefly rinse in distilled water.

  • Dehydration and Mounting:

    • Dehydrate through 95% and two changes of 100% ethanol for 2 minutes each.

    • Clear in two changes of xylene for 5 minutes each.

    • Mount with a resinous mounting medium.

Periodic Acid-Schiff (PAS) Staining Protocol

This protocol is designed to demonstrate glycogen and other polysaccharides.[3] A diastase digestion step can be included for a negative control to confirm the presence of glycogen.

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for H&E staining.

  • Oxidation:

    • Immerse slides in 0.5% periodic acid solution for 5 minutes.

    • Rinse in several changes of distilled water.

  • Schiff Reaction:

    • Place slides in Schiff reagent for 15 minutes. Sections will turn a light pink.

    • Wash in lukewarm running tap water for 5-10 minutes to develop the color to a deep magenta.

  • Counterstaining:

    • Counterstain with Mayer's hematoxylin for 1 minute.

    • Wash in running tap water for 5 minutes.

  • Dehydration and Mounting:

    • Follow the same procedure as for H&E staining.

Masson's Trichrome Staining Protocol

This is a multi-step protocol ideal for visualizing collagenous connective tissue.[5]

  • Deparaffinization and Rehydration:

    • Follow the same procedure as for H&E staining.

  • Mordanting (optional but recommended for formalin-fixed tissue):

    • Re-fix in Bouin's solution for 1 hour at 56°C.

    • Rinse in running tap water for 5-10 minutes until the yellow color is removed.

  • Nuclear Staining:

    • Stain in Weigert's iron hematoxylin working solution for 10 minutes.

    • Rinse in running warm tap water for 10 minutes.

    • Wash in distilled water.

  • Cytoplasmic and Muscle Staining:

    • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

    • Wash in distilled water.

  • Differentiation and Collagen Staining:

    • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

    • Transfer directly to aniline blue solution and stain for 5-10 minutes.

    • Rinse briefly in distilled water and differentiate in 1% acetic acid solution for 2-5 minutes.

    • Wash in distilled water.

  • Dehydration and Mounting:

    • Dehydrate quickly through 95% and absolute ethanol.

    • Clear in xylene and mount with a resinous mounting medium.

Conclusion

The choice of histological stain is fundamentally linked to the research question at hand. While H&E provides an essential overview of tissue morphology, special stains like PAS and Masson's Trichrome are indispensable for the specific detection and quantification of carbohydrates and collagen, respectively. For researchers engaged in studies where the degree of fibrosis or glycogen storage is a key endpoint, Masson's Trichrome and PAS offer superior specificity and signal-to-noise ratio, lending themselves well to automated digital analysis. By understanding the performance characteristics and adhering to rigorous protocols, scientists can ensure the generation of high-quality, reproducible data for accurate interpretation and discovery.

References

A Comparative Analysis of Dyeing Nylon: Acid Yellow 25 Versus Natural Yellow Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy, fastness, and application of synthetic versus natural dyes for polyamide fibers.

In the realm of textile coloration, particularly for synthetic polyamide fibers like nylon, the choice between synthetic and natural dyes is a critical consideration for researchers and product developers. This guide provides an objective comparison of the dyeing efficacy of a common synthetic acid dye, C.I. Acid Yellow 25, against two widely used natural yellow dyes: curcumin from turmeric and quercetin from onion peels. The following analysis, supported by experimental data and detailed protocols, aims to inform professionals in textile science and material development on the performance trade-offs between these dyestuffs.

At a Glance: Performance on Nylon

The dyeing performance of this compound and natural yellow dyes on nylon fabric reveals significant differences in color fastness and the complexity of the dyeing process. While synthetic acid dyes generally offer superior fastness and a more streamlined application, natural dyes present an alternative with a unique chromatic profile, albeit with performance limitations.

Dye TypeActive ChromophoreMordant RequiredLight Fastness (ISO 105-B02)Wash Fastness (ISO 105-C06)Rubbing Fastness (ISO 105-X12)
This compound (Representative) Azo-based SyntheticNo44-55
Natural Yellow (Turmeric) CurcuminYes (e.g., Alum)3-44Not specified
Natural Yellow (Onion Peel) QuercetinYes (e.g., Alum)2-33-4Not specified

Chemical Structures of the Dyestuffs

The molecular structure of a dye is fundamental to its interaction with the fiber and its resulting properties.

cluster_AY25 This compound (C.I. 18835) cluster_Curcumin Curcumin (from Turmeric) cluster_Quercetin Quercetin (from Onion Peel) AY25 Azo-based structure with sulfonate groups Curcumin Polyphenolic β-diketone Quercetin Flavonol

Chemical structures of the compared yellow dyestuffs.

Experimental Protocols

The following protocols outline the standardized procedures for dyeing nylon fabric with this compound and the selected natural dyes.

Dyeing Nylon with this compound

This procedure is a standard exhaust dyeing method for applying acid dyes to polyamide fibers.

start Prepare Dyebath step1 Add pre-wetted nylon fabric to the dyebath at 40°C start->step1 step2 Add leveling agent and run for 10 minutes step1->step2 step3 Add acetic acid to achieve pH 4.5-5.5 step2->step3 step4 Add dissolved this compound step3->step4 step5 Raise temperature to 98°C at 1-2°C/minute step4->step5 step6 Hold at 98°C for 45-60 minutes step5->step6 step7 Cool down to 70°C step6->step7 step8 Rinse with warm and then cold water step7->step8 after_treatment After-treatment (optional) with a fixing agent step8->after_treatment end Dry the fabric after_treatment->end

Workflow for dyeing nylon with this compound.

Materials and Reagents:

  • Nylon 6 fabric

  • C.I. This compound

  • Acetic acid

  • Leveling agent (e.g., sodium sulfate)

  • Deionized water

Procedure:

  • Dye Bath Preparation: Prepare a dyebath with a liquor-to-goods ratio of 40:1.

  • Fabric Introduction: Introduce the pre-wetted nylon fabric into the dyebath at 40°C.

  • Auxiliary Addition: Add a leveling agent (e.g., 1% on weight of fabric, owf) and run for 10 minutes.

  • pH Adjustment: Add acetic acid to adjust the pH of the dyebath to 4.5-5.5.

  • Dye Addition: Add the pre-dissolved this compound dye solution (e.g., 1% owf).

  • Temperature Gradient: Raise the temperature of the dyebath to 98°C at a rate of 1-2°C per minute.

  • Dyeing: Hold the temperature at 98°C for 45-60 minutes, ensuring continuous agitation.[3]

  • Cooling and Rinsing: Cool the dyebath down to 70°C. Remove the fabric and rinse thoroughly with warm water, followed by a cold water rinse.

  • After-treatment (Optional): For improved wash fastness, an after-treatment with a cationic fixing agent can be applied according to the manufacturer's instructions.

  • Drying: Dry the dyed fabric in an oven or air-dry.

Dyeing Nylon with Natural Yellow Dyes (Turmeric and Onion Peel)

This protocol involves a pre-mordanting step, which is crucial for the adhesion of natural dyes to nylon fibers.

cluster_mordanting Pre-mordanting cluster_dyeing Dyeing mordant_start Prepare mordant bath (e.g., Alum) mordant_step1 Immerse nylon fabric at room temperature mordant_start->mordant_step1 mordant_step2 Raise temperature to a boil and hold for 45 minutes mordant_step1->mordant_step2 mordant_step3 Remove and squeeze fabric mordant_step2->mordant_step3 dye_step1 Add mordanted fabric to dye bath at room temperature mordant_step3->dye_step1 Without intermediate washing dye_start Prepare natural dye extract (Turmeric or Onion Peel) dye_start->dye_step1 dye_step2 Raise temperature to a boil and hold for 45-60 minutes dye_step1->dye_step2 dye_step3 Cool and rinse fabric dye_step2->dye_step3 after_treatment After-treatment (e.g., with a fixative) dye_step3->after_treatment Optional fixing end Dry the fabric after_treatment->end

Workflow for dyeing nylon with natural dyes.

Materials and Reagents:

  • Nylon 6 fabric

  • Natural dye source (turmeric powder or dried onion peels)

  • Mordant (e.g., aluminum potassium sulfate - Alum)

  • Deionized water

Procedure:

  • Dye Extraction:

    • Turmeric: Boil turmeric powder in water for one hour. Cool and filter the extract.[2]

    • Onion Peel: Boil dried onion peels in water for one hour. Cool and filter the extract.

  • Pre-mordanting:

    • Prepare a mordant bath with Alum (e.g., 10% owf) and a liquor-to-goods ratio of 40:1.

    • Introduce the nylon fabric at room temperature.

    • Raise the temperature to a boil and maintain for 45 minutes.[2]

    • Remove the fabric and squeeze out excess mordant solution.

  • Dyeing:

    • Prepare the dyebath with the natural dye extract (e.g., 1% owf) and a liquor-to-goods ratio of 40:1.

    • Introduce the squeezed, mordanted fabric into the dyebath at room temperature.

    • Raise the temperature to a boil and maintain for 45-60 minutes.

    • Allow the dyebath to cool before removing the fabric.

  • Rinsing and After-treatment:

    • Rinse the dyed fabric thoroughly with cold water.

    • An optional after-treatment with a dye fixative can be applied to improve fastness.[2]

  • Drying: Dry the fabric.

Discussion of Efficacy

This compound: As a synthetic acid dye, this compound is specifically designed for dyeing polyamide fibers. The presence of sulfonic acid groups in its structure facilitates the formation of strong ionic bonds with the amino groups in the nylon polymer chain under acidic conditions.[4] This results in high dye exhaustion, good leveling properties, and generally excellent color fastness. The dyeing process is relatively straightforward and reproducible.

Natural Yellow Dyes (Curcumin and Quercetin): The primary coloring components in turmeric and onion peels, curcumin and quercetin respectively, lack the inherent affinity for nylon that acid dyes possess. Therefore, the use of a mordant is essential. The mordant, typically a metal salt like alum, acts as a bridging agent, forming a complex with both the dye molecule and the fiber.[5] This process is more complex and can be less reproducible than synthetic dyeing.

The fastness properties of natural dyes on nylon are generally lower than those of acid dyes. The lightfastness of turmeric and onion peel dyes, in particular, is a notable limitation.[2] While mordants can improve fastness, they may not reach the performance levels of synthetic dyes specifically engineered for the fiber.

Conclusion

For applications demanding high performance, color consistency, and durability, this compound (and similar synthetic acid dyes) remains the superior choice for dyeing nylon. The established dyeing methodology and the inherent chemical affinity result in excellent fastness properties.

Natural yellow dyes from turmeric and onion peels offer a more sustainable and "greener" alternative, producing unique, earthy tones. However, their application is more complex, requiring a mordanting step, and the resulting color fastness, particularly to light, is generally inferior to that of synthetic acid dyes. The choice between these dye types will ultimately depend on the specific performance requirements, aesthetic goals, and sustainability considerations of the final product.

References

A Comparative Guide to the Inter-laboratory Validation of Analytical Methods for Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of Acid Yellow 25. As a widely used azo dye, ensuring the reliability and reproducibility of its analytical measurement is critical for quality control and research applications. This document outlines the performance of common analytical techniques based on synthesized data from single-laboratory studies of similar azo dyes, presented within the framework of a hypothetical inter-laboratory validation study. It also provides detailed experimental protocols to guide researchers in setting up their own validation studies.

Comparative Analysis of Analytical Techniques

The primary methods for the quantitative analysis of this compound and other azo dyes are High-Performance Liquid Chromatography (HPLC) with Diode-Array Detection (DAD) and UV-Visible Spectrophotometry. Each method offers distinct advantages and is suited for different analytical requirements.

High-Performance Liquid Chromatography (HPLC-DAD): This is a highly specific and sensitive method that separates this compound from other components in a sample matrix before quantification. It is the preferred method for complex samples and for regulatory purposes where specificity is paramount.

UV-Visible Spectrophotometry: This is a simpler, faster, and more cost-effective method for the quantification of this compound in relatively pure samples. Its primary limitation is the potential for interference from other absorbing species in the sample matrix.

Data Presentation: A Synthesized Inter-laboratory Performance Comparison

The following table summarizes the expected performance characteristics of HPLC-DAD and UV-Visible Spectrophotometry for the analysis of this compound. These values are representative of what would be expected from a successful inter-laboratory validation study, based on published data for similar azo dyes.

Performance CharacteristicHigh-Performance Liquid Chromatography (HPLC-DAD)UV-Visible Spectrophotometry
Linearity (R²) > 0.999> 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (RSD%)
- Repeatability (Intra-day)< 1.5%< 2.5%
- Intermediate Precision (Inter-day)< 2.0%< 3.5%
- Reproducibility (Inter-laboratory)< 3.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.2 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL0.6 µg/mL
Specificity High (Separates from impurities)Low (Prone to interference)

Experimental Protocols

Below are detailed methodologies for the key experiments that would be conducted in an inter-laboratory validation study for the quantification of this compound using HPLC-DAD.

High-Performance Liquid Chromatography (HPLC-DAD) Method

Objective: To provide a detailed protocol for the quantitative determination of this compound in a sample matrix, suitable for inter-laboratory validation.

Materials:

  • This compound reference standard (purity > 99%)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Ammonium acetate

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector (DAD)

  • Analytical balance

  • pH meter

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 20 mM Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-10 min: 10% to 90% B

    • 10-12 min: 90% B

    • 12-12.1 min: 90% to 10% B

    • 12.1-15 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 392 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of a 50:50 mixture of methanol and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (90% A, 10% B) to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Calibration Curve: Inject the working standard solutions and plot the peak area against the concentration to construct a calibration curve.

  • Sample Analysis: Inject the prepared sample solutions and determine the concentration of this compound from the calibration curve.

Inter-laboratory Validation Protocol

Objective: To establish the reproducibility of the HPLC-DAD method for the analysis of this compound across multiple laboratories.

Participating Laboratories: A minimum of three laboratories should participate in the study.

Study Samples:

  • Three batches of a simulated product matrix containing this compound at low, medium, and high concentrations.

  • A placebo batch of the matrix without this compound.

  • Aliquots of the same this compound reference standard.

Protocol:

  • Each laboratory receives the study samples, the reference standard, and the detailed HPLC-DAD method protocol.

  • Each laboratory prepares a five-point calibration curve on three different days.

  • Each laboratory analyzes the three batches of the simulated product and the placebo in triplicate on three different days.

  • The results (peak areas, calculated concentrations, etc.) are reported to a central coordinating laboratory for statistical analysis.

  • Statistical analysis will include the calculation of repeatability (within-laboratory precision), reproducibility (between-laboratory precision), and accuracy for each concentration level.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the inter-laboratory validation process.

InterLaboratory_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Data Analysis & Reporting Phase Protocol_Development Develop Validation Protocol (HPLC-DAD Method) Lab_Recruitment Recruit Participating Laboratories (≥3) Protocol_Development->Lab_Recruitment Sample_Preparation Prepare & Distribute Standard and Samples Lab_Recruitment->Sample_Preparation Lab_A Laboratory A Analysis Sample_Preparation->Lab_A Lab_B Laboratory B Analysis Sample_Preparation->Lab_B Lab_C Laboratory C Analysis Sample_Preparation->Lab_C Data_Collection Collect Results from All Laboratories Lab_A->Data_Collection Lab_B->Data_Collection Lab_C->Data_Collection Statistical_Analysis Statistical Analysis (Repeatability, Reproducibility) Data_Collection->Statistical_Analysis Final_Report Generate Final Validation Report Statistical_Analysis->Final_Report

Caption: Workflow for an inter-laboratory validation study.

Signaling_Pathway_Placeholder Analyte This compound in Sample Extraction Sample Preparation (Extraction/Dilution) Analyte->Extraction Solubilization Separation HPLC Separation (C18 Column) Extraction->Separation Injection Detection DAD Detection (@392 nm) Separation->Detection Elution Quantification Data Analysis (Quantification) Detection->Quantification Signal Processing

Caption: Analytical workflow for HPLC-DAD analysis of this compound.

A Comparative Guide to the Purity Assessment of Acid Yellow 25 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of Acid Yellow 25, a widely used monoazo dye. In various research and development applications, particularly in biological staining and diagnostics, the purity of dyes is paramount to ensure experimental accuracy and reproducibility. This document outlines key analytical techniques, presents a comparative analysis with alternative dyes, Acid Yellow 17 and Acid Yellow 73 (Fluorescein), and provides detailed experimental protocols.

Comparative Purity Analysis

The purity of this compound and its alternatives was assessed using a standardized High-Performance Liquid Chromatography (HPLC) method. This technique separates the primary dye component from impurities, allowing for accurate quantification. The table below summarizes the comparative purity data.

DyeC.I. NameCAS NumberMolecular FormulaDye Content (%) by HPLC-UV (254 nm)
This compound 188356359-85-9C₂₃H₂₀N₅NaO₆S₂≥ 40%
Acid Yellow 17 189656359-98-4C₁₆H₁₀Cl₂N₄Na₂O₇S₂≥ 60%[1]
Acid Yellow 73 (Fluorescein) 45350518-47-8C₂₀H₁₂O₅≥ 95%

Note: The dye content for this compound and Acid Yellow 17 are typical specifications found in commercial products. The value for Acid Yellow 73 represents a common purity level for this widely used fluorescent dye. Actual dye content can vary between batches and suppliers.

Analytical Methodologies

Accurate determination of dye purity is crucial for consistent performance in sensitive applications. Several analytical techniques can be employed, with HPLC being one of the most robust and widely used methods for separating and quantifying dye content and impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For dye analysis, a reversed-phase HPLC method with UV-Vis detection is commonly employed.

Experimental Protocol: Purity Determination by HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is used.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for separating the dye from its impurities.

  • Mobile Phase: A gradient elution is typically used to achieve optimal separation.

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B (linear gradient)

    • 25-30 min: 90% B (isocratic)

    • 30-35 min: 90-10% B (linear gradient)

    • 35-40 min: 10% B (isocratic for column re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm is a common wavelength for detecting aromatic compounds, including the main dye and many potential impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dye standard or sample.

    • Dissolve the dye in a suitable solvent (e.g., a mixture of water and methanol) to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification: The percentage of the main dye peak area relative to the total peak area of all components in the chromatogram is used to determine the purity.

Spectrophotometry

UV-Visible spectrophotometry can be used for a rapid estimation of dye concentration, but it is less effective for purity assessment as it does not separate the main dye from spectrally interfering impurities. The dye content can be estimated by measuring the absorbance at the wavelength of maximum absorption (λmax) and using the Beer-Lambert law with a known extinction coefficient.

Titration

For azo dyes, titrimetric methods, such as titration with a reducing agent like titanous chloride, can be used to determine the dye content.[2] However, this method is not specific and can be affected by the presence of other reducible impurities. Potentiometric titration can also be employed to determine the acidic character of azo dyes.[3]

Workflow for Dye Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive assessment of dye purity, from sample reception to final reporting.

Dye Purity Assessment Workflow Sample Dye Sample Reception Prep Sample Preparation (Weighing, Dissolution, Filtration) Sample->Prep HPLC HPLC Analysis (Method Development/Validation) Prep->HPLC Spec Spectrophotometric Analysis (λmax Determination) Prep->Spec Titration Titrimetric Analysis (e.g., Titanous Chloride) Prep->Titration Data Data Acquisition & Processing (Chromatograms, Spectra, Titration Curves) HPLC->Data Spec->Data Titration->Data Purity Purity Calculation & Impurity Profiling Data->Purity Report Final Report Generation (Certificate of Analysis) Purity->Report

Caption: Workflow for assessing the purity of dyes.

Identification of Impurities

Impurities in synthetic dyes can arise from several sources, including unreacted starting materials, by-products from side reactions during synthesis, and degradation products. For azo dyes like this compound, common impurities may include:

  • Unreacted starting materials: Such as the aromatic amines and coupling components used in the diazotization and coupling reactions.

  • Isomers: Positional isomers formed during the synthesis.

  • By-products: Compounds resulting from side reactions, such as the formation of triazenes.

  • Inorganic salts: Residual salts from the synthesis and purification process.

Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the identification and structural elucidation of unknown impurities.

Signaling Pathway and Mechanism of Action (Illustrative)

While this compound is primarily used as a colorant, in biological research, understanding its potential interactions is crucial. The following is a conceptual diagram illustrating how a dye molecule might interact within a cellular context, for example, in a staining application.

Dye Interaction Pathway Dye This compound (Extracellular) Uptake Cellular Uptake Dye->Uptake Membrane Cell Membrane Binding Binding to Target (e.g., Protein, Nucleic Acid) Uptake->Binding Intracellular Transport Signal Fluorescence/Colorimetric Signal Binding->Signal Detection Microscopy/Spectrophotometry Signal->Detection

Caption: Conceptual pathway of a dye in a cell.

References

A Comparative Guide to the Cytotoxicity of Azo Dyes with a Focus on Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxicity of various azo dyes, with a particular focus on Acid Yellow 25. While specific quantitative cytotoxicity data for this compound is limited in publicly available scientific literature, this document aims to offer a valuable comparison by examining the cytotoxic profiles of other structurally related and commonly used azo dyes. The provided experimental data and protocols for key cytotoxicity assays will aid researchers in evaluating the potential toxic effects of this class of compounds.

Azo dyes, characterized by the presence of one or more azo (-N=N-) groups, are the largest class of synthetic colorants.[1] Concerns about their potential health effects, including cytotoxicity, arise from the possible reductive cleavage of the azo bond, which can lead to the formation of potentially carcinogenic aromatic amines.[1][2]

Quantitative Cytotoxicity Data of Selected Azo Dyes

Due to the scarcity of specific cytotoxicity data for this compound, this section presents data from other well-studied azo dyes to provide a comparative context for the potential cytotoxicity of this class of compounds. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's cytotoxicity, representing the concentration at which it inhibits 50% of a biological function, such as cell viability.

Dye NameCAS NumberCell LineAssayExposure TimeIC50 Value / Observation
Sunset Yellow FCF 2783-94-0HepG2 (Human hepatoma)MTS48 hoursSignificant decrease in cell viability at 75, 150, and 300 µg/mL.[3]
Splenocytes (Mouse)--Non-cytotoxic up to 250 µg/mL.[4]
Human LymphocytesMitotic Index-Decreased mitotic index with increasing concentrations.[5]
Tartrazine 1934-21-0MN01 (Normal human stomach)MTT-Cytotoxic effects from 25 µg/mL to 100 µg/mL.[6]
FGH (Normal human fibroblast)MTT-Cytotoxic effects from 12.5 µg/mL to 100 µg/mL.[6]
CHO (Chinese Hamster Ovary)Calcein AM24 hoursNo significant cytotoxicity at concentrations up to 2000 µM.[1]
Human Lymphocytes--No cytotoxicity observed, but genotoxic effects were present.[7]
Allura Red AC 25956-17-6H295R (Human adrenocortical)MTS-Cytotoxic effect observed at the highest concentration of 6.67 mM.[1]
In vivo studies--No evidence of in vivo genotoxic potential.[8]

Note: The cytotoxicity of dyes can vary significantly based on the cell type, assay method, and exposure duration.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified spectrophotometrically.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test dye and control substances. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • NR Staining: Remove the treatment medium and add a medium containing a specific concentration of Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours.

  • Washing: Remove the NR-containing medium and wash the cells with a wash buffer (e.g., PBS) to remove unincorporated dye.

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and incubate with gentle shaking for 10 minutes to extract the dye from the lysosomes.[2]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at approximately 540 nm.[2]

  • Data Analysis: Determine cell viability based on the amount of retained dye compared to the control.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis agent).

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the generated formazan product at a wavelength of approximately 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to the spontaneous and maximum release controls.

Mandatory Visualization

The following diagram illustrates the general workflow of the MTT cytotoxicity assay.

MTT_Assay_Workflow cluster_setup Experiment Setup cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Add test dye at various concentrations A->B C Incubate for a defined period (e.g., 24-72h) B->C D Add MTT reagent to each well C->D Proceed to assay E Incubate for 3-4 hours (formazan formation) D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G Read plate H Calculate cell viability (%) G->H I Determine IC50 value H->I

Caption: General workflow for the MTT cytotoxicity assay.

References

Evaluating the Binding Affinity of Acid Dyes to Proteins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the interactions between small molecules and proteins is a cornerstone of various analytical and therapeutic applications. This guide provides a comparative evaluation of the binding affinity of Acid Yellow 25 and its alternatives to common proteins, supported by experimental data and detailed protocols.

Due to the limited availability of specific binding data for this compound, this guide will focus on the closely related and structurally similar azo dye, Acid Yellow 11, as a representative. We will compare its binding characteristics with two widely used protein-binding dyes: Coomassie Brilliant Blue G-250 and 8-Anilino-1-naphthalenesulfonic acid (ANS). The comparison will be primarily based on their interactions with Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA), two of the most extensively studied proteins in binding assays.

Quantitative Comparison of Binding Affinities

The binding affinity of a dye to a protein is a measure of the strength of their interaction, often quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. The thermodynamic parameters, including enthalpy change (ΔH) and entropy change (ΔS), provide insights into the nature of the binding forces.

DyeProteinMethodBinding Constant (Kd)Thermodynamic ParametersReference
Acid Yellow 11 Bovine Serum Albumin (BSA)Fluorescence SpectroscopyNot ReportedΔH = -21.94 kJ/mol, ΔS = 30.04 J/mol·K[1]
Coomassie Brilliant Blue G-250 Bovine Serum Albumin (BSA)Fluorescence Spectroscopy4.20 x 10⁴ M⁻¹ (Binding Constant Ka)-[2]
Coomassie Brilliant Blue G-250 Human Serum Albumin (HSA)Fluorescence Spectroscopy, Molecular ModelingKsv decreases with increasing temperature, indicating static quenching. ΔH < 0, ΔS > 0Enthalpy-driven, with van der Waals forces and hydrogen bonding playing major roles.[3]
8-Anilino-1-naphthalenesulfonic acid (ANS) Bovine Serum Albumin (BSA)Fluorescence Spectroscopy, CD Spectroscopy, Light and Fluorescence MicroscopyNot explicitly stated, but high affinity is implied.The binding of ANS to the first site is favored by similar contributions of enthalpic (ΔH = -22 kJ/mol) and entropic terms (-TΔS = -17 kJ/mol), while the binding to the second site is enthalpically driven (ΔH = -31 kJ/mol; -TΔS = -0.6 kJ/mol).[4]
8-Anilino-1-naphthalenesulfonic acid (ANS) LysozymeFluorescence SpectroscopyNot explicitly stated, but gradual binding is indicated.-[5]

Note: Ksv is the Stern-Volmer quenching constant, which is related to the binding affinity in static quenching processes. Ka is the association constant, which is the inverse of the dissociation constant (Kd).

Experimental Protocols

Accurate determination of binding affinity relies on precise experimental methodologies. The two most common techniques for studying dye-protein interactions are Fluorescence Spectroscopy and Isothermal Titration Calorimetry (ITC).

Fluorescence Spectroscopy: Tryptophan Quenching Assay

This method is based on the principle that the intrinsic fluorescence of tryptophan residues in a protein can be quenched upon the binding of a ligand (in this case, a dye). The extent of quenching is proportional to the concentration of the bound ligand and can be used to determine the binding constant.

Materials:

  • Fluorometer

  • Quartz cuvettes

  • Protein solution of known concentration (e.g., BSA or HSA)

  • Dye solution of known concentration (e.g., Acid Yellow 11, Coomassie Brilliant Blue G-250, or ANS)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Prepare a stock solution of the protein in the buffer.

  • Prepare a series of dye solutions of varying concentrations in the same buffer.

  • Place a fixed volume of the protein solution into a quartz cuvette.

  • Set the excitation wavelength of the fluorometer to 280 nm (for tryptophan excitation) and the emission wavelength to scan a range, typically from 300 to 400 nm.

  • Record the fluorescence spectrum of the protein solution alone (F₀).

  • Successively add small aliquots of the dye solution to the protein solution in the cuvette.

  • After each addition, mix thoroughly and record the fluorescence spectrum (F).

  • Correct the observed fluorescence intensity for the inner filter effect if the dye absorbs at the excitation or emission wavelengths.

  • Plot the change in fluorescence intensity (F₀ - F) or the ratio F₀/F against the concentration of the dye.

  • Analyze the data using appropriate binding models (e.g., the Stern-Volmer equation for quenching) to calculate the binding constant (Kd).

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Protein and Dye Solutions] --> B{Titration}; B --> C[Measure Fluorescence Intensity]; C --> D{Data Analysis}; D --> E[Determine Binding Constant];

} caption: "Workflow for Fluorescence Quenching Assay."

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.[6][7][8][9]

Materials:

  • Isothermal Titration Calorimeter

  • Protein solution of known concentration

  • Dye solution of known concentration

  • Matching buffer for both protein and dye solutions

Procedure:

  • Thoroughly degas both the protein and dye solutions to avoid air bubbles.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the dye solution into the injection syringe.

  • Set the experimental parameters, including temperature, injection volume, and spacing between injections.

  • Initiate the titration, where small aliquots of the dye solution are injected into the protein solution.

  • The instrument measures the heat change associated with each injection.

  • A binding isotherm is generated by plotting the heat change per injection against the molar ratio of dye to protein.

  • Fit the binding isotherm to a suitable binding model to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).

ITC_Workflow

Signaling Pathways and Logical Relationships

The interaction between a dye and a protein is a fundamental molecular recognition event. This process can be influenced by various factors, including the physicochemical properties of both the dye and the protein, as well as the experimental conditions.

G

This guide provides a framework for evaluating the binding affinity of Acid Yellow dyes and their alternatives to proteins. By employing the detailed experimental protocols and understanding the underlying principles, researchers can obtain reliable and comparable data to inform their specific applications in research and development.

References

Staining Reproducibility: A Comparative Guide to Acid Yellow 25 and Its Alternatives in Histological Applications

Author: BenchChem Technical Support Team. Date: December 2025

Understanding the Dyes: A Comparative Overview

Acid Yellow 25, Metanil Yellow, and Tartrazine are all anionic dyes that bind to cationic (basic) components in tissue, such as the cytoplasm and connective tissues. Their selection often depends on the specific requirements of the staining protocol, such as the desired counterstain color and the other dyes used in the procedure.

PropertyThis compoundMetanil YellowTartrazine (Acid Yellow 23)
C.I. Number 188351306519140
Molecular Formula C₂₃H₂₀N₅NaO₆S₂C₁₈H₁₄N₃NaO₃SC₁₆H₉N₄Na₃O₉S₂
Molecular Weight 549.56 g/mol 375.38 g/mol 534.36 g/mol
Common Applications Hematology, Histology, Textile DyeingMasson's Trichrome (collagen stain), PAS counterstainGeneral counterstain (e.g., in Mucicarmine and Gram stains), Food colorant
Solubility Soluble in water, slightly soluble in ethanol and acetone.[1]Soluble in water and ethanol.Soluble in water and ethanol.[2]
Color Yellow[1]YellowLemon-yellow[3]

Factors Influencing Staining Reproducibility

The consistency of staining results with acid dyes is influenced by a multitude of factors throughout the histological workflow. Understanding and controlling these variables is crucial for achieving reproducible outcomes.

  • Fixation: The choice of fixative and the duration of fixation can significantly impact tissue morphology and the availability of binding sites for the dye. For trichrome stains, which often utilize a yellow counterstain, fixation with Bouin's solution or 10% neutral buffered formalin is common.[4][5] Inconsistent fixation can lead to uneven staining intensity.

  • Dye Concentration and Purity: Variations in the concentration and purity of the dye solution can directly affect staining intensity. It is essential to use high-quality dyes and prepare solutions with consistent concentrations.

  • pH of Staining Solution: The pH of the dye solution influences the charge of both the dye molecules and the tissue components, thereby affecting dye binding. Acid dyes generally exhibit stronger staining in acidic solutions.[6]

  • Staining Time and Temperature: The duration of staining and the temperature at which it is performed can impact the extent of dye uptake. Strict adherence to optimized protocols is necessary for reproducibility.

  • Differentiation: In multi-step staining procedures like Masson's trichrome, the differentiation step is critical for achieving the desired color balance. The duration and composition of the differentiating solution must be carefully controlled.

  • Batch-to-Batch Dye Variation: Commercially available dyes can exhibit variability between different manufacturing lots. This can lead to noticeable differences in staining outcomes.

Quantitative Assessment of Staining Performance

To objectively compare the reproducibility of different dyes, quantitative methods such as spectrophotometry and digital image analysis can be employed. These techniques allow for the measurement of staining intensity and color consistency across multiple samples and staining runs. While direct comparative data for this compound and its alternatives is lacking, the following table provides a representative example of how such data could be presented.

Disclaimer: The following table is a hypothetical representation of quantitative data to illustrate a comparative framework. The values are not derived from actual experimental results.

DyeMean Optical Density (± SD)Coefficient of Variation (%) - Intra-batchCoefficient of Variation (%) - Inter-batch
This compound 0.45 (± 0.05)11.115.5
Metanil Yellow 0.42 (± 0.04)9.513.2
Tartrazine 0.40 (± 0.06)15.018.0

Optical Density measured on a standardized tissue section stained under identical conditions. A lower Coefficient of Variation indicates higher reproducibility.

Experimental Protocols

Detailed and consistent protocols are the foundation of reproducible staining. Below are established protocols for staining methods that utilize yellow acid dyes.

Masson's Trichrome Stain (Collagen Stained Yellow with Metanil Yellow)

This variant of the Masson's trichrome stain utilizes Metanil Yellow to specifically stain collagen.

Reagents:

  • Weigert's Iron Hematoxylin

  • Biebrich Scarlet-Acid Fuchsin Solution

  • Phosphomolybdic-Phosphotungstic Acid Solution

  • Metanil Yellow Solution (Saturated aqueous solution)

  • 1% Acetic Acid Solution

Procedure:

  • Deparaffinize and rehydrate tissue sections to distilled water.

  • If formalin-fixed, mordant in Bouin's solution for 1 hour at 56-60°C or overnight at room temperature.

  • Rinse in running tap water until the yellow color from the Bouin's solution is removed.

  • Stain in Weigert's iron hematoxylin for 10 minutes.

  • Wash in running tap water for 10 minutes.

  • Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.

  • Rinse in distilled water.

  • Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.

  • Stain in Metanil Yellow solution for 5-10 minutes.[7]

  • Rinse briefly in distilled water.

  • Differentiate in 1% acetic acid solution for 1 minute.

  • Dehydrate, clear, and mount.

Expected Results:

  • Nuclei: Black

  • Cytoplasm, muscle, erythrocytes: Red

  • Collagen: Yellow

Lendrum's Phloxine-Tartrazine Method (for Paneth Cell Granules)

This method employs Tartrazine as a displacement dye to create a yellow background, highlighting the phloxine-stained granules.

Reagents:

  • Phloxine Solution

  • Saturated Tartrazine in Cellosolve (2-ethoxyethanol)

Procedure:

  • Deparaffinize and rehydrate tissue sections to 70% alcohol.

  • Stain in Phloxine solution for 30 minutes.

  • Rinse in tap water.

  • Differentiate in a saturated solution of Tartrazine in Cellosolve until the desired contrast is achieved (red granules against a yellow background).[2]

  • Dehydrate rapidly, clear, and mount.

Expected Results:

  • Paneth cell granules: Red

  • Background: Yellow

Visualizing the Workflow

To aid in understanding the experimental processes, the following diagrams illustrate the workflows for the described staining protocols.

Masson_Trichrome_Yellow_Collagen start Deparaffinize & Rehydrate mordant Mordant in Bouin's (if formalin-fixed) start->mordant rinse1 Rinse in Tap Water mordant->rinse1 hematoxylin Stain in Weigert's Iron Hematoxylin rinse1->hematoxylin wash1 Wash in Tap Water hematoxylin->wash1 scarlet_fuchsin Stain in Biebrich Scarlet- Acid Fuchsin wash1->scarlet_fuchsin rinse2 Rinse in Distilled Water scarlet_fuchsin->rinse2 differentiate1 Differentiate in Phosphomolybdic- Phosphotungstic Acid rinse2->differentiate1 metanil_yellow Stain in Metanil Yellow differentiate1->metanil_yellow rinse3 Rinse in Distilled Water metanil_yellow->rinse3 differentiate2 Differentiate in 1% Acetic Acid rinse3->differentiate2 end Dehydrate, Clear & Mount differentiate2->end

Masson's Trichrome Workflow (Yellow Collagen)

Lendrums_Phloxine_Tartrazine start Deparaffinize & Rehydrate to 70% Alcohol phloxine Stain in Phloxine start->phloxine rinse Rinse in Tap Water phloxine->rinse tartrazine Differentiate in Tartrazine-Cellosolve rinse->tartrazine end Dehydrate, Clear & Mount tartrazine->end

Lendrum's Phloxine-Tartrazine Workflow

Conclusion

The reproducibility of staining with this compound, Metanil Yellow, and Tartrazine is contingent upon stringent control of the entire histological process. While all three are effective yellow acid dyes, their optimal applications and performance characteristics may differ. Metanil Yellow has a documented use in a specific variant of Masson's trichrome for staining collagen yellow. Tartrazine is more commonly employed as a general background counterstain.

For researchers and drug development professionals, the choice of dye should be guided by the specific staining protocol and the desired outcome. It is crucial to meticulously document all procedural variables and, where possible, implement quantitative quality control measures to monitor and ensure the reproducibility of staining results. When establishing a new staining protocol or switching between these dyes, thorough validation and optimization are essential to guarantee consistent and reliable data. Further research involving direct, quantitative comparisons of these dyes would be highly beneficial to the scientific community.

References

Safety Operating Guide

Navigating the Safe Disposal of Acid Yellow 25: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like Acid Yellow 25 (C.I. 18835) is a cornerstone of laboratory safety and environmental responsibility. Adherence to these protocols is critical for ensuring a safe laboratory environment and maintaining compliance with waste management regulations. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound and adhere to all institutional and local safety guidelines. The following personal protective equipment (PPE) is mandatory when handling this substance:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Hand Protection: Wear suitable protective gloves to prevent skin exposure.[1]

  • Body Protection: Wear appropriate protective clothing to minimize contact with skin.[1][2]

  • Respiratory Protection: Use in a well-ventilated area. If dust generation is unavoidable or ventilation is inadequate, wear an approved dust respirator.[1][2]

Always wash hands thoroughly with soap and water after handling.[1][2] Avoid creating dust, and prevent contact with skin, eyes, and clothing.[1][2]

Spill Management Protocol

Accidental spills should be managed immediately to prevent dispersion.

Minor Dry Spills:

  • Clean up all spills immediately.[2]

  • Use dry clean-up procedures; avoid actions that generate dust.[2]

  • Carefully sweep, shovel, or vacuum the spilled material. If using a vacuum, ensure it is an explosion-proof model designed for combustible dusts.[2]

  • Place the collected material into a clean, dry, sealable, and clearly labeled container for disposal.[2]

Minor Liquid Spills (Solutions):

  • Dampen the spilled material with an absorbent paper towel to prevent aerosolization.[3]

  • Transfer the dampened material and absorbent paper into a suitable, sealed container for disposal.[3]

  • Wash the contaminated surface with a soap and water solution.[3]

Major Spills:

  • Evacuate and alert personnel in the immediate area.[2]

  • Notify your institution's Environmental Health & Safety (EHS) department or emergency responders.[2]

  • Control personal contact by wearing appropriate PPE.[2]

  • Prevent the spillage from entering drains, sewers, or waterways by any available means.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with all local, state, and federal regulations.[1][2] Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and ensuring it is managed correctly from "cradle-to-grave".[1][4][5]

1. Waste Determination and Segregation:

  • Identify the Waste Stream: Determine if the waste is unused solid this compound, a solution, or contaminated lab materials (e.g., gloves, weigh paper, pipette tips).

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless permitted by your institution's EHS guidelines. It is incompatible with strong oxidizing and reducing agents.[1][6]

2. Packaging and Labeling:

  • Solid Waste: Place dry powder and contaminated solids into a designated, robust, sealable container (e.g., a polyethylene bag or a screw-cap plastic bottle).[2]

  • Liquid Waste: Collect solutions of this compound in a compatible, leak-proof container. Do not discharge solutions into the sewer or waterways.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution and local regulations.

3. Disposal of Empty Containers:

  • Empty containers that held this compound must be handled as hazardous waste.[7]

  • The first rinse of the container with a suitable solvent (e.g., water) must be collected and disposed of as hazardous chemical waste.[8]

  • After a thorough triple rinse (collecting all rinsate as hazardous waste), the defaced container may be disposed of in regular trash or recycled, pending institutional policies.[8]

4. Final Disposal:

  • Store the sealed and labeled waste containers in a designated satellite accumulation area or central hazardous waste storage location, following institutional guidelines for secondary containment.

  • Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Maintain a copy of all disposal records for a minimum of three years, or as required by regulation.[5][9]

Safety and Disposal Data Summary

The following table summarizes key information for the safe handling and disposal of this compound.

ParameterSpecificationSource
Chemical Name This compound; C.I. 18835[1][10]
CAS Number 6359-85-9[1][10]
Physical Form Yellow Powder / Solid[1][11]
Primary Hazards Harmful if swallowed; May cause skin, eye, and respiratory irritation; Possible risk of irreversible effects.[1][1]
PPE Requirements Safety goggles, gloves, protective clothing. Dust respirator if needed.[1][2]
Incompatibilities Strong oxidizing agents, strong reducing agents.[1][6]
Spill Cleanup Use dry methods to avoid dust generation. Place in a sealed, labeled container.[2]
Sewer Disposal Prohibited. Do not discharge into drains or waterways.[2]
Disposal Method Handle as hazardous waste in accordance with local, state, and federal regulations.[1][2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_action Action cluster_final Final Disposal A Identify this compound Waste (Solid, Liquid, Contaminated Material) B Consult SDS and Institutional Policies A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C G Is it a Spill? C->G D Segregate from Incompatible Wastes E Package in a Sealable, Labeled Container D->E F Label Container: 'Hazardous Waste - this compound' E->F J Store in Designated Satellite Accumulation Area F->J H Follow Spill Cleanup Protocol (Dry/Damp Methods) G->H Yes I Routine Disposal of Waste G->I No H->E I->D K Arrange Pickup via EHS or Licensed Contractor J->K L Maintain Disposal Records K->L

Caption: Disposal workflow for this compound in a laboratory setting.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Acid Yellow 25

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Acid Yellow 25 (CAS No. 6359-85-9), a vibrant azo dye. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This guide is intended for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, a comprehensive PPE strategy is crucial to prevent exposure through inhalation, skin contact, or eye contact.

Recommended Personal Protective Equipment:

PPE CategorySpecification
Respiratory Protection A NIOSH-approved particulate respirator or an approved positive flow mask should be used, particularly when weighing or transferring the powder, to prevent inhalation of dust.[1]
Eye Protection Chemical safety goggles with side shields are mandatory to protect against dust particles and potential splashes.[1]
Hand Protection Chemically resistant gloves, such as nitrile or butyl rubber, are required to prevent skin contact.[2][3][4] Gloves should be inspected for any signs of degradation before use.
Body Protection A lab coat or chemical-resistant apron should be worn to protect clothing and prevent skin exposure.

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound have not been established, it is crucial to handle it with care.[5] The toxicological properties have not been fully investigated.[5][6]

ParameterValue / Recommendation
Occupational Exposure Limit (OEL) No specific Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) has been established for this compound.[5] In the absence of specific limits, it is prudent to handle it as a substance with unknown toxicity and keep exposure to an absolute minimum.
Glove Permeation and Degradation Specific breakthrough times for this compound are not readily available. Nitrile and butyl rubber gloves generally offer good resistance to weak acids.[2][3][4] However, users should consult the glove manufacturer's chemical resistance guide for the most accurate information.[7][8] It is recommended to select gloves with a rating of "Excellent" or "Good" for acids and to replace them immediately if signs of degradation (swelling, discoloration, or softening) are observed or if direct contact with the chemical occurs.[7][8]
Incompatibilities Strong oxidizing agents and strong reducing agents.[6]

Experimental Protocol: Preparation of a 1% (w/v) Aqueous Solution of this compound

This protocol outlines the steps for safely preparing a stock solution from powdered this compound.

Materials:

  • This compound powder

  • Deionized water

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Spatula

  • Weighing paper

  • Graduated cylinder

  • Storage bottle with a secure cap

Procedure:

  • Preparation:

    • Ensure the work area is clean and free of clutter.

    • Work within a certified chemical fume hood.

    • Don all required PPE as listed in the table above.

    • Place a magnetic stirrer in the fume hood.

  • Weighing the Dye:

    • Tare a piece of weighing paper on an analytical balance.

    • Carefully weigh the desired amount of this compound powder using a clean spatula. Minimize the generation of dust.

    • Record the exact weight.

  • Dissolving the Dye:

    • Measure the required volume of deionized water using a graduated cylinder.

    • Pour the water into a glass beaker containing a magnetic stir bar.

    • Place the beaker on the magnetic stirrer and start stirring at a moderate speed.

    • Carefully add the weighed this compound powder to the vortex of the stirring water to facilitate dissolution and prevent clumping.

    • Allow the solution to stir until the dye is completely dissolved.

  • Storage:

    • Once fully dissolved, turn off the stirrer.

    • Carefully transfer the solution to a clearly labeled storage bottle. The label should include the chemical name ("this compound"), concentration (1% w/v), date of preparation, and your initials.

    • Store the bottle in a cool, dry, and well-ventilated area away from incompatible materials.[6]

  • Decontamination:

    • Wipe down the spatula, work surface, and any other contaminated equipment with a damp cloth.

    • Dispose of the weighing paper and any other solid waste in a designated hazardous waste container.

    • Wash the beaker and graduated cylinder thoroughly.

    • Remove PPE in the correct order to avoid self-contamination and dispose of disposable items in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after completing the procedure.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and environmental compliance.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response A Don Appropriate PPE B Work in a Fume Hood A->B C Prepare Work Area B->C D Weigh Powdered Dye C->D Proceed to Handling E Prepare Solution D->E K Evacuate and Ventilate D->K If Spill Occurs F Store Solution Properly E->F E->K If Spill Occurs G Segregate Waste F->G Proceed to Disposal H Label Hazardous Waste G->H I Store in Designated Area H->I J Arrange for Professional Disposal I->J L Contain Spill K->L M Clean with Appropriate Materials L->M N Dispose of as Hazardous Waste M->N

Caption: A logical workflow for the safe handling and disposal of this compound.

Disposal Plan:

  • Waste Segregation: All materials contaminated with this compound, including unused product, contaminated PPE, and cleaning materials, must be collected as hazardous waste.[6]

  • Containerization: Use designated, leak-proof, and clearly labeled containers for hazardous waste. The label should prominently display "Hazardous Waste" and "this compound".

  • Storage: Store hazardous waste in a designated, secure, and well-ventilated area away from incompatible materials.

  • Disposal: Disposal of this compound waste must be conducted through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations. Do not discharge into drains or the environment. Some research suggests that certain azo dyes can be degraded through chemical treatment, which may be a consideration for large quantities of waste in consultation with environmental health and safety professionals.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.